Tert-butyl 2-oxoazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYNYJIBDCRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465430 | |
| Record name | Tert-butyl 2-oxoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106412-36-6 | |
| Record name | N-tert-Butoxycarbonylhexahydro-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106412-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tert-butyl 2-oxoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-oxoazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of tert-butyl 2-oxoazepane-1-carboxylate from ε-caprolactam
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive and technically detailed protocol for the synthesis of tert-butyl 2-oxoazepane-1-carboxylate, a crucial building block in medicinal chemistry and organic synthesis. The synthesis involves the N-acylation of ε-caprolactam with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, catalyzed by 4-dimethylaminopyridine (DMAP). We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental procedure, and discuss critical parameters that influence reaction yield and purity. This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for the preparation of this important intermediate.
Introduction
ε-Caprolactam, a readily available and inexpensive starting material, serves as a versatile precursor for a wide range of functionalized seven-membered lactams.[1][2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of the lactam ring is a common and often necessary step in multi-step synthetic sequences. The resulting N-Boc protected lactam, this compound, is a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.[3][4] The Boc group serves to deactivate the otherwise reactive N-H bond, allowing for selective transformations at other positions of the caprolactam ring.[5]
The synthesis described herein utilizes di-tert-butyl dicarbonate (Boc₂O) as the acylating agent in the presence of a base, typically a tertiary amine like triethylamine, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). The choice of base and solvent system is critical for achieving high yields and minimizing side reactions.
Reaction Overview
The N-acylation of ε-caprolactam with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The base, triethylamine, deprotonates the nitrogen atom of the ε-caprolactam, increasing its nucleophilicity. The resulting lactamate anion then attacks the highly reactive N-acylpyridinium salt intermediate, which is formed by the rapid reaction of DMAP with Boc₂O.[6][7] The tetrahedral intermediate subsequently collapses, leading to the formation of the desired N-Boc-caprolactam and regeneration of the DMAP catalyst.[7] The byproducts, tert-butanol and carbon dioxide, are formed from the breakdown of the tert-butyl carbonate leaving group.[7][8]
Scheme 1: Overall Reaction
Detailed Experimental Protocol
This protocol is adapted from established and reliable synthetic procedures for N-Boc protection.[9]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| ε-Caprolactam | C₆H₁₁NO | 113.16 | 10.0 g | Ensure it is dry. |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 21.2 g | |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1.08 g | Acts as a catalyst.[10] |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 12.5 mL | Use freshly distilled. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous grade. |
| 1 M Hydrochloric Acid (HCl) | HCl | As needed | For workup. | |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | As needed | For workup. | |
| Brine (Saturated NaCl solution) | NaCl | As needed | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | As needed | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ε-caprolactam (10.0 g, 88.4 mmol).
-
Dissolution: Add anhydrous dichloromethane (200 mL) to the flask and stir until the ε-caprolactam is completely dissolved.
-
Addition of Reagents: To the stirred solution, add triethylamine (12.5 mL, 89.3 mmol), di-tert-butyl dicarbonate (21.2 g, 97.2 mmol), and 4-dimethylaminopyridine (1.08 g, 8.84 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (ε-caprolactam) is more polar than the product.
-
Workup - Quenching: After the reaction is complete, carefully quench the reaction by adding 1 M HCl (50 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often obtained as a colorless oil or a white solid. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, although in many cases the product is of sufficient purity after workup.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Discussion of Critical Parameters
-
Choice of Base: Triethylamine is a common and effective base for this transformation. The addition of a catalytic amount of DMAP significantly accelerates the reaction rate. DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a more reactive acylating agent, the N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt.[6][7] This intermediate is then more readily attacked by the deprotonated ε-caprolactam.
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it dissolves all the reactants and is relatively inert under the reaction conditions. Other aprotic solvents such as tetrahydrofuran (THF) or acetonitrile can also be used.
-
Stoichiometry: A slight excess of di-tert-butyl dicarbonate is typically used to ensure complete conversion of the starting material.
-
Temperature: The reaction is conveniently carried out at room temperature. Exothermic reactions are not a significant concern with this procedure.
-
Workup: The aqueous workup is crucial for removing the triethylamine hydrochloride salt, excess DMAP, and any unreacted Boc₂O. The washes with acidic and basic solutions ensure the removal of basic and acidic impurities, respectively.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Di-tert-butyl dicarbonate is a solid but can be an irritant. Handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
4-Dimethylaminopyridine (DMAP) is considered to be highly toxic and is readily absorbed through the skin.[10]
Characterization
The final product, this compound, can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The presence of the tert-butyl group will be evident as a sharp singlet around 1.5 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic carbonyl stretching frequencies for the lactam and the carbamate groups.
Conclusion
The synthesis of this compound from ε-caprolactam using di-tert-butyl dicarbonate is a robust and high-yielding reaction. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably produce this valuable intermediate for their synthetic endeavors. The use of DMAP as a catalyst is highly recommended for efficient and timely conversion. This protocol provides a solid foundation for the synthesis and can be scaled as needed with appropriate adjustments.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
- Semantic Scholar. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism.
- ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism | Organic Letters.
- NINGBO INNO PHARMCHEM CO.,LTD. Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation.
- Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP).
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).
- ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
-
Wikipedia. Caprolactam. Available at: [Link]
- ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP).
-
ResearchGate. New ε -Caprolactam synthesis steps. | Download Scientific Diagram. Available at: [Link]
-
RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Available at: [Link]
-
ResearchGate. ??-Caprolactam: new by-product free synthesis routes | Request PDF. Available at: [Link]
-
Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]
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- 6. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. | Semantic Scholar [semanticscholar.org]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
An In-depth Technical Guide to the Mechanism of Boc Protection of 2-Azepanone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing a robust and versatile shield for amine functionalities. Its application extends beyond simple amines to the more nuanced protection of amides and lactams, which is critical in the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the core mechanism and practical application of the Boc protection of 2-azepanone (ε-caprolactam), yielding tert-butyl 2-oxoazepane-1-carboxylate. We will dissect the reaction from first principles, elucidate the catalytic role of 4-dimethylaminopyridine (DMAP), present a field-proven experimental protocol, and offer quantitative insights to guide reaction optimization.
Introduction: The Strategic Imperative of Lactam Protection
In the landscape of medicinal chemistry and materials science, 2-azepanone and its derivatives are valuable synthons. The lactam functional group, a cyclic amide, is a recurring motif in biologically active compounds. However, the N-H bond of the lactam, while less reactive than a primary or secondary amine, possesses sufficient nucleophilicity and acidity to interfere with a wide array of synthetic transformations, including organometallic reactions, strong base-mediated alkylations, and certain coupling reactions.
The strategic masking of this N-H bond is therefore paramount. The Boc protecting group is an ideal candidate for this role due to its stability under a broad range of nucleophilic and basic conditions, and its facile, orthogonal removal under mild acidic conditions.[1] The resulting N-Boc-lactam, formally an N-acyl carbamate, exhibits significantly attenuated nucleophilicity and acidity at the nitrogen atom, rendering it inert to many subsequent reagents.
This guide focuses specifically on the N-acylation of 2-azepanone with di-tert-butyl dicarbonate ((Boc)₂O), a reaction that, while conceptually straightforward, relies on a nuanced interplay of nucleophilicity, catalysis, and reaction kinetics for optimal efficiency.
The Core Mechanism: An In-depth Analysis
The Boc protection of 2-azepanone is a nucleophilic acyl substitution reaction. However, the nucleophilicity of the lactam nitrogen is substantially lower than that of an aliphatic amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance, which imparts a partial double bond character to the C-N bond.
To overcome this inherent low reactivity, the reaction almost universally employs a hypernucleophilic acylation catalyst, 4-dimethylaminopyridine (DMAP).[2] The overall transformation can be dissected into two key stages: catalyst activation and nucleophilic attack.
Stage 1: Catalyst Activation - Formation of the N-Boc-Pyridinium Intermediate
The reaction is initiated by the rapid, reversible attack of the highly nucleophilic pyridine nitrogen of DMAP on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This step is significantly faster than the direct attack of the lactam on (Boc)₂O. The attack results in the cleavage of the pyrocarbonate anhydride bond, displacing a tert-butyl carbonate anion and forming a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt (N-Boc-pyridinium intermediate).
This intermediate is a far more potent acylating agent than (Boc)₂O itself. The positive charge on the pyridinium ring renders the attached carbonyl carbon exceptionally electrophilic and primed for nucleophilic attack. The formation of this intermediate is often the rate-accelerating step of the entire process.
Stage 2: Nucleophilic Attack by 2-Azepanone
The less nucleophilic nitrogen atom of 2-azepanone then attacks the activated carbonyl carbon of the N-Boc-pyridinium intermediate. This step, while slower than the initial catalyst activation, is now kinetically accessible. The attack forms a transient tetrahedral intermediate.
The collapse of this tetrahedral intermediate is driven by the expulsion of the stable, neutral DMAP molecule, which is regenerated and returns to the catalytic cycle. This step forms the desired product, this compound, and regenerates the catalyst.
Byproduct Formation and Reaction Drive
Concurrently, the displaced tert-butyl carbonate anion from Stage 1 is unstable and readily decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[3] The irreversible loss of CO₂ gas from the reaction mixture provides a significant thermodynamic driving force, pushing the overall equilibrium towards the products.[1] The tert-butoxide anion is a strong base and will deprotonate any available acidic protons in the medium.
The overall mechanistic workflow is illustrated in the diagram below.
Caption: DMAP-catalyzed Boc protection of 2-azepanone workflow.
Experimental Protocol: A Validated Methodology
The following protocol is a robust, field-proven method for the synthesis of this compound, adapted from standard procedures for the N-acylation of lactams and amides.[4]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 2-Azepanone | 113.16 | 10.0 g | 88.37 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 21.1 g | 96.7 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.08 g | 8.84 | 0.1 |
| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Saturated aq. NH₄Cl | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-azepanone (10.0 g, 88.37 mmol) and 4-dimethylaminopyridine (1.08 g, 8.84 mmol).
-
Dissolution: Add acetonitrile (200 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate (21.1 g, 96.7 mmol) to the solution in one portion. Note: A slight exotherm and gas evolution (CO₂) may be observed. Ensure the system is not closed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the 2-azepanone starting material.
-
Work-up - Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 100 mL) and brine (1 x 100 mL). This removes residual DMAP and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound. A typical yield for this procedure is in the range of 85-95%.
Causality and Optimization: A Scientist's Perspective
-
Why DMAP is Catalytic: The lower nucleophilicity of the lactam nitrogen makes the uncatalyzed reaction impractically slow. DMAP's role as a nucleophilic catalyst is crucial; it generates a highly reactive acylating agent that the lactam can effectively attack. Using only 0.1 equivalents is sufficient to turn over the reaction efficiently.
-
Choice of Solvent: Acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reagents but is aprotic and does not interfere with the reaction mechanism. Dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used and effective.[4]
-
Stoichiometry of (Boc)₂O: A slight excess (1.1-1.2 equivalents) of (Boc)₂O is used to ensure complete consumption of the starting lactam, compensating for any potential hydrolysis of the anhydride by trace water.
-
Temperature Control: The reaction proceeds efficiently at room temperature. While gentle heating could accelerate the reaction, it also increases the risk of side reactions or decomposition of the activated intermediate. For most lactams, heating is unnecessary when DMAP is used.
-
Work-up Rationale: The acidic wash with NH₄Cl is critical for removing the basic DMAP catalyst. If DMAP is not removed, it can co-elute with the product during chromatography or interfere with subsequent reactions.
Conclusion
The Boc protection of 2-azepanone is a vital transformation that leverages fundamental principles of nucleophilic catalysis to overcome the inherent low reactivity of the lactam nitrogen. The use of di-tert-butyl dicarbonate in concert with a catalytic amount of DMAP provides a high-yielding, reliable, and scalable method for the synthesis of this compound. A thorough understanding of the underlying mechanism, particularly the formation of the N-Boc-pyridinium active intermediate, empowers researchers to troubleshoot and optimize this reaction for a wide range of complex synthetic applications, ensuring the integrity of their molecular architecture for downstream functionalization.
References
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. Wikipedia. [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]
-
Di-tert-butyl dicarbonate - chemeurope.com. chemeurope.com. [Link]
- PROCESS FOR THE PREPARATION OF ε-CAPROLACTAM.
-
New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
-
Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). PMC - NIH. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
-
N-Boc-epsilon-caprolactam, min 97%, 1 gram. Stellux. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
- PROCESS FOR THE PREPARATION OF ε-CAPROLACTAM.
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]
-
Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
N-Acylation of 4-Alkylidene-β-lactams: Unexpected Results. | Request PDF. ResearchGate. [Link]
-
Synthesis of N-Benzyl-caprolactam. PrepChem.com. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Boc-caprolactam
Introduction: The Significance of N-Boc-caprolactam in Modern Synthesis
N-tert-butoxycarbonyl-ε-caprolactam (N-Boc-caprolactam) is a pivotal intermediate in organic synthesis, particularly in the realms of medicinal chemistry and materials science. As a derivative of ε-caprolactam, the monomer for Nylon-6, its applications are widespread. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the lactam nitrogen serves two primary functions: it modulates the reactivity of the caprolactam ring and enhances its solubility in organic solvents, facilitating a broader range of chemical transformations.[1] The Boc group, renowned for its stability under various conditions and its facile removal under mild acidic conditions, makes N-Boc-caprolactam a versatile building block for constructing complex molecular architectures.[2]
A thorough understanding of the structural and electronic properties of N-Boc-caprolactam is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating these features in solution. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of N-Boc-caprolactam, offering insights into the influence of the N-Boc group on the chemical environment of the caprolactam ring. The data and interpretations presented herein are synthesized from spectral data of closely related structures and foundational principles of NMR spectroscopy, providing a robust framework for researchers, scientists, and drug development professionals.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines a standardized procedure for the analysis of N-Boc-caprolactam.
Sample Preparation:
-
Mass Measurement: Accurately weigh approximately 10-15 mg of purified N-Boc-caprolactam for ¹H NMR and 50-75 mg for ¹³C NMR.[3]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for moderately polar organic compounds.[2]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[3]
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.[4]
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of all protons.[5]
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.[5]
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Below is a graphical representation of the general workflow for NMR data acquisition and analysis.
Sources
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of tert-butyl 2-oxoazepane-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-butyl 2-oxoazepane-1-carboxylate, a key building block in contemporary drug development. We will delve into the theoretical underpinnings of its vibrational spectroscopy, present a robust experimental protocol for acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra, and offer a detailed interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and quality control of complex organic molecules. By correlating specific vibrational modes to the distinct functional groups within the molecule—namely the seven-membered lactam ring, the tert-butyl carbamate (Boc) protecting group, and the aliphatic backbone—we aim to provide a definitive reference for the IR characterization of this compound.
Introduction
The Significance of this compound in Drug Development
This compound, also known as N-Boc-ε-caprolactam, is a vital intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a diverse range of therapeutic areas. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic transformations, making this molecule a versatile starting material for the construction of more complex molecular architectures. Accurate and efficient characterization of this starting material is paramount to ensure the integrity and purity of downstream products in the drug development pipeline.
The Role of Infrared Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry. It provides a rapid, non-destructive, and highly specific fingerprint of a molecule's functional groups and overall structure. By measuring the absorption of infrared radiation by a sample, we can identify the presence of specific covalent bonds and gain insights into the molecular environment. For a molecule like this compound, IR spectroscopy is crucial for confirming the presence of the key lactam and carbamate functionalities, as well as for monitoring reaction progress and detecting impurities.
Fundamental Principles of IR Spectroscopy: A Brief Refresher
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These vibrations can be categorized as stretching (changes in bond length) or bending (changes in bond angle). The frequency of a particular vibration is determined by the masses of the atoms involved and the strength of the bond connecting them. A typical IR spectrum is a plot of transmittance (or absorbance) versus wavenumber (cm⁻¹), where the wavenumber is inversely proportional to the wavelength of the absorbed radiation. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter of which contains a complex pattern of absorptions that is unique to each molecule.
Molecular Structure and Expected Vibrational Modes
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum.
-
Tert-butyl group: This group will exhibit characteristic C-H stretching and bending vibrations.
-
Carbamate group (N-COO-tBu): This group is characterized by a strong carbonyl (C=O) stretching vibration.
-
Lactam (cyclic amide): The seven-membered ring contains a carbonyl group whose stretching frequency is influenced by ring size.
-
Aliphatic ring (-(CH₂)₅-): The methylene groups of the azepane ring will show C-H stretching and bending modes.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
A meticulously executed experimental protocol is essential for obtaining a high-quality and reproducible IR spectrum.
Instrumentation and Calibration
A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for this analysis due to its high sensitivity, resolution, and data acquisition speed. Before analysis, the instrument's performance should be verified using a polystyrene standard to ensure wavenumber accuracy.
Sample Preparation
The physical state of the sample can influence the IR spectrum. This compound is a low-melting solid (melting point: 35-37 °C).[1]
-
Thin Film (Melt): A small amount of the solid can be melted between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. This is a quick and straightforward method.
-
Solution: A dilute solution (e.g., 1-5% w/v) can be prepared in a suitable solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) and analyzed in a liquid cell. This method can help to minimize intermolecular interactions.
-
KBr Pellet: A small amount of the sample can be finely ground with dry KBr powder and pressed into a transparent pellet. This is a common method for solid samples.
Step-by-Step Data Acquisition Protocol
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure solvent in a liquid cell, or a blank KBr pellet). This is crucial to correct for atmospheric water and carbon dioxide absorptions and any instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample beam.
-
Data Collection: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Data Processing and Baseline Correction
After data acquisition, a baseline correction may be necessary to account for any sloping or curved baselines, which can arise from scattering or other instrumental effects.
Spectral Interpretation and Analysis
The IR spectrum of this compound is characterized by several key absorption bands.
The Carbonyl Region: Differentiating the Amide and Carbamate C=O Stretches
This is the most diagnostic region of the spectrum. We expect to see two distinct carbonyl stretching bands:
-
Carbamate C=O: The carbonyl of the Boc group is expected to absorb at a higher frequency, typically in the range of 1720-1740 cm⁻¹ .
-
Lactam C=O (Amide I band): The carbonyl of the seven-membered lactam ring will absorb at a lower frequency due to resonance with the nitrogen lone pair. For a six-membered ring or larger lactam, this absorption typically appears around 1670-1680 cm⁻¹ .[3][4]
The C-H Stretching Region
The region between 3000 and 2840 cm⁻¹ is dominated by the C-H stretching vibrations of the aliphatic methylene groups of the azepane ring and the methyl groups of the tert-butyl moiety.[5]
The Fingerprint Region
This region, below 1500 cm⁻¹, contains a complex series of bands arising from C-N stretching, C-O stretching, and various bending and wagging vibrations of the methylene groups. While individual assignments can be challenging, the overall pattern is unique to the molecule.
Tabulated Summary of Observed and Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~2980-2850 | Medium-Strong | C-H stretching | Aliphatic CH₂ and CH₃ groups.[5] |
| ~1730 | Strong | C=O stretching | Carbamate carbonyl of the Boc group. |
| ~1675 | Strong | C=O stretching | Lactam carbonyl (Amide I band).[3][4] |
| ~1465 | Medium | CH₂ scissoring | Methylene groups of the azepane ring. |
| ~1370 & ~1390 | Medium | C-H bending | Characteristic of the tert-butyl group (gem-dimethyl). |
| ~1250 | Strong | C-O stretching | Carbamate C-O bond. |
| ~1150 | Strong | C-N stretching | Carbamate and lactam C-N bonds. |
Advanced Applications and Considerations
Isotopic Labeling Studies
For unambiguous assignment of vibrational modes, particularly in the complex fingerprint region, isotopic labeling studies can be employed. For example, substituting ¹²C with ¹³C in one of the carbonyl groups would result in a predictable shift to a lower wavenumber for that specific C=O stretch, confirming its assignment.
The Influence of Solvent and Physical State on the IR Spectrum
The choice of solvent and the physical state of the sample can influence the positions of certain absorption bands, especially those involved in hydrogen bonding. While this compound lacks N-H bonds for traditional hydrogen bonding, polar solvents can interact with the carbonyl groups, potentially causing slight shifts in their absorption frequencies.
Conclusion
The infrared spectrum of this compound provides a wealth of structural information. The distinct and well-resolved carbonyl absorptions for the carbamate and lactam functionalities serve as primary diagnostic peaks for confirming the identity and purity of this important synthetic intermediate. A thorough understanding of its IR spectrum, as detailed in this guide, is a valuable tool for researchers and professionals in the field of drug development, enabling them to confidently characterize this key building block and ensure the quality of their synthetic endeavors.
Visualization
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in acquiring a high-fidelity FTIR spectrum.
References
An In-depth Technical Guide to tert-Butyl 2-oxoazepane-1-carboxylate (CAS Number: 106412-36-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
tert-Butyl 2-oxoazepane-1-carboxylate, also known as N-Boc-ε-caprolactam, is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. Its structural framework, featuring a protected amine within a seven-membered lactam ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds. Notably, this molecule serves as a crucial precursor in the development of Myeloperoxidase (MPO) inhibitors, a class of therapeutic agents with the potential to treat a wide range of inflammatory and cardiovascular diseases.[1] This guide provides a comprehensive overview of the characterization, synthesis, and handling of this important chemical entity.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.
Physicochemical Properties
The key physical and chemical properties of the compound are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 106412-36-6 | [2][3][4] |
| Molecular Formula | C₁₁H₁₉NO₃ | [2][3][4] |
| Molecular Weight | 213.27 g/mol | [2][3][4] |
| Appearance | Liquid | [2][3] |
| Melting Point | 35-37 °C | [5] |
| Boiling Point | 120 °C @ 0.03 Torr | [5] |
| Density | 1.038 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.468 | [2][3] |
| Synonyms | 1-(tert-Butoxycarbonyl)-1-azacycloheptan-2-one, 1-Boc-2-oxohexamethyleneimine, N-tert-Butoxycarbonylhexahydro-2H-azepin-2-one | [2][4] |
Spectroscopic Data Interpretation
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The proton NMR spectrum is expected to show characteristic signals corresponding to the protons of the azepane ring and the tert-butyl protecting group. The protons on the seven-membered ring will likely appear as complex multiplets due to overlapping signals and spin-spin coupling.
-
δ ~ 3.5-3.8 ppm: A multiplet corresponding to the two protons on the carbon adjacent to the nitrogen atom (C7-H₂).
-
δ ~ 2.5-2.7 ppm: A multiplet corresponding to the two protons on the carbon adjacent to the carbonyl group (C3-H₂).
-
δ ~ 1.5-1.9 ppm: A series of overlapping multiplets for the remaining six protons of the azepane ring (C4-H₂, C5-H₂, C6-H₂).
-
δ ~ 1.5 ppm: A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
δ ~ 175 ppm: The carbonyl carbon of the lactam (C2).
-
δ ~ 153 ppm: The carbonyl carbon of the Boc protecting group.
-
δ ~ 82 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~ 45-50 ppm: The carbon adjacent to the nitrogen (C7).
-
δ ~ 35-40 ppm: The carbon adjacent to the carbonyl group (C3).
-
δ ~ 25-30 ppm: The remaining carbons of the azepane ring (C4, C5, C6).
-
δ ~ 28 ppm: The three equivalent methyl carbons of the tert-butyl group.
IR (Infrared) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.
-
~1730-1750 cm⁻¹: A strong absorption band for the carbamate carbonyl (N-COO) of the Boc group.
-
~1660-1680 cm⁻¹: A strong absorption band for the amide carbonyl (C=O) of the lactam ring.
-
~2850-2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight confirmation.
-
[M+H]⁺: Expected at m/z 214.14.
-
[M+Na]⁺: Expected at m/z 236.12.
-
A characteristic fragmentation pattern would involve the loss of the tert-butyl group (57 amu) or isobutylene (56 amu).
Synthesis Protocol
The synthesis of this compound is typically achieved through the N-protection of ε-caprolactam. The following is a representative experimental protocol based on standard procedures for Boc protection of lactams.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of ε-caprolactam (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Application in Drug Discovery: A Precursor to Myeloperoxidase (MPO) Inhibitors
The scientific interest in this compound is largely driven by its utility as a starting material for the synthesis of myeloperoxidase (MPO) inhibitors.[1] MPO is a heme-containing enzyme predominantly found in neutrophils, a type of white blood cell integral to the innate immune system.[6]
The Dual Role of Myeloperoxidase
MPO plays a critical role in host defense by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[6][7] However, the overproduction of MPO-derived oxidants can lead to collateral tissue damage and is implicated in the pathophysiology of numerous inflammatory diseases.[7]
MPO Signaling and Pathological Implications
Excessive MPO activity contributes to oxidative stress, which can activate pro-inflammatory signaling pathways such as NF-κB and MAPK.[8] This leads to a vicious cycle of inflammation and tissue damage, contributing to the progression of:
-
Cardiovascular Diseases: MPO-mediated oxidation of lipoproteins is a key event in the development of atherosclerosis.[8]
-
Neurodegenerative Diseases: Oxidative stress and neuroinflammation driven by MPO are linked to the pathology of diseases like Alzheimer's and Parkinson's.[6][7]
-
Lung Diseases: MPO is a major source of oxidative stress in the airways in conditions such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[7]
Mechanism of MPO Inhibition
MPO inhibitors are designed to specifically block the enzymatic activity of MPO, thereby reducing the production of harmful oxidants.[6] These inhibitors can act through various mechanisms, including:
-
Irreversible Inhibition: Covalent modification of the heme active site.[5]
-
Reversible Inhibition: Competitive or non-competitive binding to the enzyme.[5]
The development of specific MPO inhibitors is a promising therapeutic strategy to mitigate the detrimental effects of excessive MPO activity while preserving its essential role in host defense.
Signaling Pathway of MPO-Induced Inflammation
Caption: The central role of MPO in inflammation and the point of intervention for MPO inhibitors.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), and H410 (Very toxic to aquatic life with long-lasting effects).[2][6]
-
Precautionary Statements: It is recommended to wear protective gloves, protective clothing, and eye/face protection.[6] Avoid breathing dust/fume/gas/mist/vapors/spray and wash hands thoroughly after handling.[6] Use only outdoors or in a well-ventilated area.[6] Avoid release to the environment.[6]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. The compound is a combustible liquid and should be stored accordingly.[2]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for the development of novel therapeutics targeting myeloperoxidase. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective application in research and drug discovery. The insights provided in this guide are intended to support scientists and researchers in leveraging the full potential of this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
Starting materials for tert-butyl 2-oxoazepane-1-carboxylate synthesis
An In-depth Technical Guide to the Synthesis of tert-butyl 2-oxoazepane-1-carboxylate
Introduction: The Significance of N-Boc-Protected Caprolactam
This compound, commonly referred to as N-Boc-ε-caprolactam, is a pivotal intermediate in modern organic and medicinal chemistry. As a protected form of ε-caprolactam—the monomer for Nylon 6—its utility extends far beyond polymer science. The introduction of the tert-butoxycarbonyl (Boc) protecting group transforms the lactam into a versatile building block. The Boc group's steric bulk and electronic properties modulate the reactivity of the caprolactam ring, while its inherent stability to a wide range of reagents—coupled with its facile removal under mild acidic conditions—makes it an ideal component in complex, multi-step synthetic campaigns.[1][2] This guide provides an in-depth exploration of the primary synthetic routes, starting materials, and underlying chemical principles for the preparation of this valuable compound, tailored for researchers and drug development professionals.
The Dominant Synthetic Paradigm: A Two-Stage Approach
The most established and industrially relevant pathway to this compound is a two-stage process. This strategy logically separates the formation of the core azepanone ring from the subsequent protection of the ring's nitrogen atom.
Stage 1: Synthesis of the ε-Caprolactam Core
The foundational starting material for the vast majority of ε-caprolactam production is cyclohexanone, which itself is typically derived from the oxidation of cyclohexane or the hydrogenation of phenol.[3][4][5] The transformation from a six-membered carbocycle to a seven-membered lactam is achieved via the venerable Beckmann rearrangement.
Step 1.1: Oximation of Cyclohexanone
The first chemical transformation is the conversion of cyclohexanone to its corresponding oxime. This is a critical step, as the oxime is the direct precursor for the ring-expanding rearrangement.[6]
-
Classical Method: The traditional synthesis involves the reaction of cyclohexanone with a hydroxylamine salt, most commonly hydroxylamine sulfate.[3][4] This reaction proceeds readily but suffers from a significant drawback in large-scale applications: the co-generation of sulfuric acid, which must be neutralized with a base like ammonia, leading to the formation of ammonium sulfate as a low-value byproduct.[4]
-
Green Chemistry Initiative - Ammoximation: To circumvent the waste generation of the classical method, significant research has focused on "ammoximation." This process involves the reaction of cyclohexanone with ammonia and hydrogen peroxide, catalyzed by a titanosilicate zeolite, typically TS-1.[4] This route is environmentally superior as the only byproduct is water, aligning with the principles of green chemistry.
Step 1.2: The Beckmann Rearrangement
The Beckmann rearrangement of cyclohexanone oxime is the cornerstone reaction for industrial caprolactam synthesis.[7][8] This acid-catalyzed reaction involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, expanding the ring to form the seven-membered lactam.[7]
-
Causality of Catalyst Choice: The choice of acid catalyst is critical and has been a major focus of process optimization.
-
Stoichiometric Strong Acids: Conventionally, the rearrangement is conducted using stoichiometric amounts of highly concentrated sulfuric acid or oleum (fuming sulfuric acid).[3][9] While effective, this method is environmentally problematic. The strongly acidic product mixture requires neutralization with large quantities of ammonia, resulting in the production of 2 to 4.5 tons of ammonium sulfate for every ton of caprolactam produced, a major source of industrial salt waste.[10]
-
Catalytic & Sustainable Alternatives: The drive for sustainability has spurred the development of numerous alternative catalytic systems. These include vapor-phase rearrangements over solid acid catalysts (such as high-silica zeolites), which eliminate the salt waste stream entirely.[3][8] Additionally, novel media like Brønsted acidic ionic liquids have been shown to effectively catalyze the rearrangement with high conversion and selectivity, offering potential for catalyst recycling.[11][12]
-
Experimental Protocol 1: Illustrative Lab-Scale Beckmann Rearrangement
Objective: To prepare ε-caprolactam from cyclohexanone oxime.
Materials:
-
Cyclohexanone oxime (10.0 g, 88.4 mmol)
-
Concentrated Sulfuric Acid (98%, 20 mL)
-
Ammonium Hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Ice bath, round-bottom flask, magnetic stirrer, separating funnel, rotary evaporator.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (20 mL) and cool the flask in an ice bath to 0-5 °C.
-
While vigorously stirring, slowly add cyclohexanone oxime (10.0 g) in small portions, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes.
-
Carefully heat the reaction mixture to 80-90 °C and maintain this temperature for 15 minutes.
-
Cool the mixture back to room temperature and then slowly pour it over 100 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow, careful addition of concentrated ammonium hydroxide. This is a highly exothermic process; maintain cooling with an ice bath to keep the temperature below 30 °C. Continue adding base until the pH is ~8.
-
Transfer the neutralized mixture to a separating funnel and extract the aqueous phase with DCM (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ε-caprolactam as a white solid. Further purification can be achieved by recrystallization or vacuum distillation.
Stage 2: N-Boc Protection of ε-Caprolactam
With ε-caprolactam in hand, the final step is the installation of the tert-butoxycarbonyl (Boc) group onto the lactam nitrogen. This is a standard protection reaction in organic synthesis.
-
The Reagent of Choice: Boc Anhydride: The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[13] It is a stable solid that is easy to handle and reacts cleanly with amines and amides.
-
The Role of Catalysis: The nucleophilicity of the lactam nitrogen in ε-caprolactam is relatively low due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, a catalyst is often employed to accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this purpose. DMAP first reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is then readily attacked by the lactam nitrogen, regenerating the DMAP catalyst and forming the desired N-Boc protected product.
Experimental Protocol 2: Synthesis of this compound
Objective: To perform N-Boc protection of ε-caprolactam.
Materials:
-
ε-Caprolactam (5.0 g, 44.2 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (10.6 g, 48.6 mmol, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.54 g, 4.42 mmol, 0.1 equiv)
-
Acetonitrile (or THF) (50 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 250 mL round-bottom flask, add ε-caprolactam (5.0 g), acetonitrile (50 mL), and DMAP (0.54 g). Stir until all solids dissolve.
-
Add di-tert-butyl dicarbonate (10.6 g) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Wash the organic layer successively with 1 M HCl (2 x 30 mL) to remove DMAP, water (1 x 30 mL), and saturated sodium bicarbonate solution (1 x 30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product is often of high purity but can be further purified by column chromatography on silica gel if necessary, yielding this compound as a white solid or colorless oil.
Visualizing the Primary Synthetic Pathway
The relationship between the starting materials and final product in the dominant two-stage synthesis can be visualized as a linear progression.
Caption: The dominant two-stage synthetic pathway to N-Boc-ε-caprolactam.
Mechanism Spotlight: DMAP-Catalyzed N-Boc Protection
Understanding the catalytic cycle provides insight into why DMAP is so effective for this transformation.
Caption: Catalytic cycle for DMAP-accelerated N-Boc protection of ε-caprolactam.
Alternative and Emerging Synthetic Strategies
While the two-step process is the workhorse, research continues into more efficient and novel synthetic routes.
| Synthetic Strategy | Core Starting Material(s) | Key Reagents/Catalysts | Advantages | Disadvantages & Challenges |
| Tandem Oximation-Beckmann [9] | Cyclohexanone | Hydroxylamine source, bifunctional acid catalyst (e.g., acidified MOF) | One-pot process, improved atom economy, reduced waste and purification steps. | Requires development of robust catalysts that are active for both steps under compatible conditions. |
| From Bio-Renewable Lysine [5][14] | L-Lysine | Alcohol solvent, deaminating agents. | Utilizes a renewable feedstock, potentially reducing reliance on petrochemicals. | Multi-step process, challenges with yield and scalability compared to established routes. |
| From Butadiene [15] | Butadiene | Varies (multi-step process involving carbonylation, hydroformylation, etc.) | Accesses different petrochemical feedstock. | Typically longer and more complex synthetic routes. |
Conclusion for the Professional Scientist
The synthesis of this compound is most reliably and scalably achieved through a well-defined, two-stage process starting from cyclohexanone. The key transformations—the Beckmann rearrangement and the subsequent N-Boc protection—are mature and well-understood reactions. For drug development professionals and researchers, the critical insights lie in the choice of reagents and conditions that maximize yield, purity, and operational safety. While the classical methods using stoichiometric strong acids remain prevalent, the future of industrial synthesis will undoubtedly favor greener, catalytic alternatives for the Beckmann rearrangement to minimize environmental impact. The DMAP-catalyzed N-Boc protection of ε-caprolactam is a robust and high-yielding method, providing reliable access to this indispensable synthetic intermediate.
References
-
Title: Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Preparation of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime: A Mild and Recyclable Process Source: Chemistry Letters, Oxford Academic URL: [Link]
-
Title: Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane Source: Scientific.Net URL: [Link]
-
Title: Chemistry of Beckmann Rearrangement Source: Scribd URL: [Link]
-
Title: New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation Source: RWTH Publications URL: [Link]
-
Title: A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework Source: OSTI.GOV URL: [Link]
-
Title: ϵ-Caprolactam: new by-product free synthesis routes Source: Catalysis Reviews - Taylor & Francis URL: [Link]
-
Title: Caprolactam production Process Source: UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA URL: [Link]
-
Title: ϵ-Caprolactam: new by-product free synthesis routes | Request PDF Source: ResearchGate URL: [Link]
-
Title: An overview of caprolactam synthesis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
- Title: Synthesis of caprolactam from lysine Source: Google Patents URL
-
Title: Routes to ϵ‐caprolactam from butadiene. Source: ResearchGate URL: [Link]
-
Title: Caprolactam - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Having great trouble with a Boc-protection reaction Source: Reddit URL: [Link]
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- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
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- 9. osti.gov [osti.gov]
- 10. Caprolactam - Wikipedia [en.wikipedia.org]
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Ring expansion synthesis of N-Boc protected azepanones
An In-Depth Technical Guide to the Ring Expansion Synthesis of N-Boc Protected Azepanones
Abstract
The seven-membered azepane ring system is a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] However, the synthesis of these medium-sized rings is often challenging due to unfavorable entropic and enthalpic factors associated with direct cyclization.[3] Ring expansion strategies, which leverage the stability of more readily available five- or six-membered precursors, offer a powerful and efficient alternative. This technical guide provides an in-depth analysis of the principal ring expansion methodologies for synthesizing N-Boc protected azepanones, versatile intermediates pivotal for drug discovery and development.[4][5] We will explore the mechanisms, field-proven protocols, and strategic considerations for key transformations including the Tiffeneau-Demjanov rearrangement, diazomethane-based expansions, the Schmidt reaction, and the Beckmann rearrangement. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of these valuable heterocyclic building blocks.
Introduction: The Azepane Scaffold in Modern Drug Discovery
Pharmacological Significance of Azepanes
Nitrogen-containing heterocycles are cornerstones of modern pharmacology, with five- and six-membered rings like pyrrolidines and piperidines being particularly widespread in medicinal chemistry libraries.[5] In contrast, the seven-membered azepane is significantly less represented, representing a largely untapped area of three-dimensional chemical space.[5] Despite this, the azepane motif is present in several natural products and approved drugs, such as the antidiabetic agent Tolazamide and the antihistamine Azelastine, demonstrating its pharmacological relevance.[1] The conformational flexibility of the azepane ring is often critical to its bioactivity, making the development of synthetic routes that allow for precise substituent placement a key objective in drug design.[1]
The N-Boc Azepanone: A Versatile Synthetic Intermediate
The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in modern organic synthesis due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions. The N-Boc protected azepanones, particularly N-Boc-azepan-4-one, are highly valuable synthetic intermediates. The Boc group passivates the ring nitrogen, preventing unwanted side reactions, while the ketone functionality serves as a versatile handle for a multitude of chemical transformations, including reductive amination, olefination, and alpha-functionalization, enabling the synthesis of diverse libraries of azepane derivatives.
Ring Expansion: A Strategic Approach to Seven-Membered Heterocycles
Ring expansion reactions provide an elegant solution to the challenges of medium-sized ring synthesis.[3] These reactions typically involve the rearrangement of a cyclic precursor, such as an N-Boc protected piperidone (a six-membered ring), to form a larger ring. This approach is synthetically advantageous as it leverages stable, commercially available starting materials like N-Boc-4-piperidone and avoids the high-dilution conditions often required for direct cyclization.[6][7] The primary methodologies for achieving this one-carbon ring expansion involve the formation of an intermediate that can undergo a 1,2-alkyl shift, effectively inserting a carbon or heteroatom into the ring.
Tiffeneau-Demjanov Ring Expansion
The Tiffeneau-Demjanov rearrangement is a classic and reliable method for the one-carbon ring expansion of cycloalkanones to homologous cycloketones.[8] The reaction proceeds via a β-amino alcohol intermediate, which, upon treatment with nitrous acid, generates an unstable diazonium salt that rearranges to the expanded ketone.[9][10]
Mechanistic Overview
The process begins with the conversion of the starting ketone, N-Boc-4-piperidone, into a cyanohydrin by treatment with a cyanide source. This is followed by the reduction of the nitrile group to a primary amine, yielding the key 1-(aminomethyl)-cycloalkanol intermediate. The final and crucial step involves the diazotization of this primary amine with nitrous acid (generated in situ from sodium nitrite and acid).[11] The resulting diazonium ion is an excellent leaving group; its departure as nitrogen gas generates a primary carbocation, which immediately triggers the migration of an adjacent ring carbon bond.[10][11] This concerted migration expands the ring by one carbon and yields a protonated ketone, which upon deprotonation gives the final N-Boc protected azepanone. The migrating carbon is typically the one from the less substituted site.[10]
Visualizing the Tiffeneau-Demjanov Pathway
Caption: Workflow for Tiffeneau-Demjanov ring expansion of N-Boc-4-piperidone.
Field-Proven Experimental Protocol
Step A: Synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
-
To a stirred solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, add trimethylsilyl cyanide (TMSCN) (7.5 mL, 60.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl (50 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the cyanohydrin, which is often used without further purification.
Step B: Synthesis of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
-
Prepare a suspension of lithium aluminum hydride (LAH) (3.8 g, 100.4 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of the cyanohydrin from Step A (approx. 50.2 mmol) in THF (50 mL) to the LAH suspension.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (3.8 mL), 15% aqueous NaOH (3.8 mL), and then water again (11.4 mL).
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to afford the crude β-amino alcohol.
Step C: Tiffeneau-Demjanov Rearrangement to N-Boc-azepan-5-one
-
Dissolve the crude β-amino alcohol (approx. 50.2 mmol) in a mixture of acetic acid (100 mL) and water (50 mL) and cool to 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) (4.2 g, 60.2 mmol) in water (20 mL) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.[12]
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully neutralize the reaction by the addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-azepan-5-one.
Scientific Rationale and Optimization
-
Causality: The choice of a strong reducing agent like LAH is crucial for the complete reduction of the nitrile to the primary amine. Catalytic hydrogenation can also be used but may require harsher conditions. The diazotization step must be performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent the premature decomposition of the highly reactive diazonium intermediate.[12] Acetic acid is a common choice as it provides the necessary acidic medium for nitrous acid formation without being overly harsh, which could risk cleaving the Boc-protecting group.
-
Trustworthiness: This protocol is self-validating. The progress of each step can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The formation of the final product is confirmed by the change in molecular weight and characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR). The disappearance of the amine and alcohol signals and the appearance of a new ketone carbonyl stretch in the IR spectrum are key indicators of a successful rearrangement.
The Schmidt Reaction for Lactam Formation
The Schmidt reaction is a powerful method for inserting a nitrogen atom adjacent to a carbonyl group, converting a cyclic ketone directly into a lactam (a cyclic amide).[13][14] This transformation utilizes hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid.[15]
Mechanism of Azide-Mediated Nitrogen Insertion
The reaction is initiated by the protonation of the ketone carbonyl by a strong acid (e.g., sulfuric acid or trifluoroacetic acid), which activates it towards nucleophilic attack.[16] Hydrazoic acid then adds to the activated carbonyl to form a protonated azidohydrin intermediate.[13][15] This intermediate subsequently dehydrates to form a diazoiminium ion. The key rearrangement step involves the migration of one of the α-carbon groups to the electron-deficient terminal nitrogen, with the concurrent expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process.[13] This migration forms a nitrilium ion intermediate, which is then attacked by water.[13] Tautomerization of the resulting imidic acid yields the stable final lactam product.[13][16]
Visualizing the Schmidt Reaction Pathway
Caption: Mechanism of the Schmidt reaction on N-Boc-4-piperidone.
Field-Proven Experimental Protocol
Synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
-
To a solution of N-Boc-4-piperidone (5.0 g, 25.1 mmol) in chloroform (50 mL), add trifluoroacetic acid (10 mL) and cool the mixture to 0 °C.
-
In a separate, well-ventilated fume hood with a blast shield, prepare a solution of sodium azide (NaN₃) (2.45 g, 37.7 mmol) in chloroform (25 mL). Caution: Hydrazoic acid (HN₃), formed in situ, is highly toxic and explosive.
-
Slowly add the sodium azide suspension to the stirred ketone solution at 0 °C over a period of 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g) and basify to pH 9-10 by the slow addition of concentrated aqueous ammonia.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the desired N-Boc protected 1,4-diazepin-5-one.[17]
Regioselectivity and Substrate Scope
For unsymmetrical ketones, the Schmidt reaction's regioselectivity is determined by which alkyl group migrates. Generally, the bulkier group migrates preferentially. The migratory aptitude follows the trend: tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl.[18] In the case of N-Boc-4-piperidone, the two α-carbons are electronically different but sterically similar, leading to the potential for a mixture of products, although the formation of the 1,4-diazepan-5-one is commonly reported.[17] The reaction is robust and applicable to a wide range of ketones, including sterically hindered ones.[15]
The Beckmann Rearrangement of Oximes
The Beckmann rearrangement transforms an oxime into an amide or lactam under acidic conditions.[18][19][20] This reaction is a cornerstone of industrial chemistry, most famously used in the production of caprolactam, the precursor to Nylon 6.[19][21]
Mechanism: From Oxime to Lactam
The process starts with the conversion of the ketone to its corresponding oxime by reacting it with hydroxylamine (NH₂OH).[18] The oxime's hydroxyl group is then protonated by a strong acid (or converted to a better leaving group like a tosylate), preparing it for elimination.[21][22] The key step is the concerted 1,2-shift of the alkyl group that is anti-periplanar to the leaving group on the nitrogen.[19][21] This migration occurs simultaneously with the departure of water (or another leaving group), forming a nitrilium ion intermediate.[18] This intermediate is subsequently attacked by water, and tautomerization of the resulting imidic acid furnishes the final lactam.[22]
Visualizing the Beckmann Rearrangement
Caption: The Beckmann rearrangement pathway for N-Boc-4-piperidone oxime.
Field-Proven Experimental Protocol
Step A: Synthesis of N-Boc-4-piperidone oxime
-
Dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (5.2 g, 75.3 mmol) and sodium acetate (6.2 g, 75.3 mmol).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the oxime, which is typically a mixture of E/Z isomers.
Step B: Beckmann Rearrangement
-
Place the crude oxime (approx. 50.2 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (50 g) and heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Neutralize the solution to pH 8-9 with a strong base (e.g., 50% aqueous NaOH), ensuring the mixture remains cool in an ice bath.
-
Extract the product with dichloromethane (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the N-Boc protected lactam.
Controlling Regioselectivity via Oxime Geometry
The most critical aspect of the Beckmann rearrangement is its stereospecificity: the group that is anti (trans) to the hydroxyl group is the one that migrates.[18][19] For symmetrical ketones like N-Boc-4-piperidone, this is not a concern as migration of either α-carbon leads to the same product. However, for substituted piperidones, the E/Z geometry of the oxime dictates the regiochemical outcome. Reaction conditions can sometimes be tuned to favor one oxime isomer or to cause isomerization, potentially leading to a mixture of lactam products.[18]
Comparative Analysis and Strategic Selection
Choosing the appropriate ring expansion strategy depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and safety considerations.
Summary of Methodologies
| Methodology | Key Reagents | Intermediate | Pros | Cons |
| Tiffeneau-Demjanov | NaNO₂, Acetic Acid | β-Amino alcohol, Diazonium ion | Well-established, generally good yields, ketone product is versatile. | Multi-step precursor synthesis required. |
| Schmidt Reaction | NaN₃, Strong Acid (H₂SO₄, TFA) | Azidohydrin | One-pot conversion from ketone to lactam, good for hindered systems.[15] | Use of highly toxic and explosive hydrazoic acid, potential regioselectivity issues. |
| Beckmann Rearrangement | NH₂OH, Strong Acid (PPA, H₂SO₄) | Oxime | Uses common reagents, industrially scalable. | Regioselectivity depends on oxime geometry, harsh acidic conditions may not be suitable for all substrates. |
| Diazomethane Expansion | CH₂N₂ | Diazonium betaine | Direct C-insertion to give a ketone. | Diazomethane is highly toxic, explosive, and carcinogenic; requires specialized equipment.[10] |
Choosing the Right Path: A Decision Framework
-
For direct conversion to a lactam: The Schmidt and Beckmann rearrangements are the most direct routes. The Schmidt reaction is often simpler to perform in a lab setting but carries significant safety risks with azides. The Beckmann rearrangement is often preferred for large-scale synthesis due to lower cost and more manageable (though still hazardous) reagents.
-
For synthesis of an expanded ketone: The Tiffeneau-Demjanov rearrangement is the method of choice. Although it requires more steps, it avoids the hazards of diazomethane and produces a ketone, which is often a more versatile intermediate than a lactam for further derivatization.
-
Safety First: Due to the extreme hazards associated with diazomethane and hydrazoic acid, the Tiffeneau-Demjanov and Beckmann rearrangements are generally preferred in academic and early-stage drug discovery labs where specialized handling procedures may not be routine.
Conclusion
The synthesis of N-Boc protected azepanones via ring expansion of piperidine precursors is a vital strategy for accessing the valuable azepane scaffold. Methodologies such as the Tiffeneau-Demjanov, Schmidt, and Beckmann rearrangements each offer unique advantages and present distinct challenges. A thorough understanding of the underlying mechanisms, experimental nuances, and safety protocols is paramount for the successful application of these powerful transformations. By carefully selecting the synthetic route based on the desired final product, substrate tolerance, and available resources, researchers can efficiently construct the core of novel therapeutics and explore the promising, yet under-exploited, chemical space of azepane derivatives.
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Navigating the Reactivity of N-Boc-Caprolactam: A Technical Guide for Researchers
Abstract
N-Boc-caprolactam, a derivative of the industrially significant monomer caprolactam, presents a unique reactivity profile that is of considerable interest to researchers in organic synthesis and drug development. The introduction of the bulky tert-butoxycarbonyl (Boc) protecting group on the lactam nitrogen fundamentally alters the electronic and steric landscape of the molecule, thereby modulating the reactivity of the embedded amide bond. This in-depth technical guide provides a comprehensive exploration of the factors governing the reactivity of the lactam functionality in N-Boc-caprolactam. We will delve into the nuanced interplay of electronic effects, steric hindrance, and conformational constraints that dictate its behavior in key chemical transformations, including nucleophilic acyl substitution, reduction, hydrolysis, and ring-opening polymerization. This document is intended to serve as a valuable resource for scientists seeking to harness the synthetic potential of this versatile building block.
Introduction: The Significance of N-Boc-Caprolactam in Modern Synthesis
Caprolactam is a cornerstone of the polymer industry, serving as the monomer for Nylon-6.[1] However, its N-acylated derivatives, such as N-Boc-caprolactam, have emerged as valuable intermediates in the synthesis of complex nitrogen-containing molecules.[2] The Boc protecting group offers the advantage of being stable under a range of reaction conditions while allowing for selective deprotection, a crucial feature in multi-step syntheses. Understanding the inherent reactivity of the lactam in its Boc-protected form is paramount for designing efficient and selective synthetic strategies. This guide will provide a detailed analysis of this reactivity, supported by mechanistic insights and practical considerations.
The Dual Influence of the N-Boc Group: Electronics and Sterics
The presence of the tert-butoxycarbonyl group on the nitrogen atom of the caprolactam ring introduces two primary effects that profoundly influence its reactivity: electronic modulation of the amide bond and steric hindrance around the carbonyl group.
Electronic Effects: A Tale of Competing Resonance
The amide bond in a typical lactam is stabilized by resonance, where the nitrogen lone pair delocalizes into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.
In N-Boc-caprolactam, the Boc group introduces a second carbonyl function attached to the nitrogen atom. This creates a competition for the nitrogen's lone pair between the lactam carbonyl and the Boc carbonyl.[3] This competition leads to a decrease in the resonance stabilization of the lactam amide bond.[4] Consequently, the C-N bond of the lactam has less double bond character, and the lactam carbonyl carbon becomes more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted caprolactam.
dot graph G { layout=neato; node [shape=plaintext]; rankdir=LR; splines=ortho;
} केंद Caption: Competing resonance in N-Boc-caprolactam.
Steric Hindrance: A Bulky Guardian
The tert-butyl group of the Boc protecting group is sterically demanding. This bulkiness can hinder the approach of nucleophiles to the lactam carbonyl carbon, potentially slowing down reactions that rely on such an attack. The overall reactivity of N-Boc-caprolactam is therefore a delicate balance between the electronically activated carbonyl and the sterically shielded environment.
Conformational Landscape of N-Boc-Caprolactam
Crystallographic and NMR studies have provided valuable insights into the three-dimensional structure of N-Boc-caprolactam and its derivatives. The seven-membered caprolactam ring typically adopts a chair-like conformation.[5] The introduction of the N-Boc group can influence the conformational preferences of substituents on the ring. For instance, in an N-Boc protected C-6 substituted methyl ester of caprolactam, the bulky Boc group can favor an axial orientation of the C-6 substituent, which is normally energetically disfavored.[5] These conformational biases can play a significant role in the stereochemical outcome of reactions.
Key Reactions and Reactivity Profile
The altered electronic and steric properties of N-Boc-caprolactam manifest in its behavior in a variety of chemical transformations.
Nucleophilic Acyl Substitution
The increased electrophilicity of the lactam carbonyl in N-Boc-caprolactam makes it more susceptible to nucleophilic acyl substitution reactions. This is a key transformation for the ring-opening of the lactam and the introduction of new functional groups.
A nickel-catalyzed transamidation method has been successfully developed for the ring opening of N-acyl lactams, including those with a seven-membered ring like caprolactam.[6] This reaction proceeds in good yields and demonstrates the feasibility of cleaving the otherwise stable amide bond under catalytic conditions.
Experimental Protocol: Nickel-Catalyzed Ring Opening of an N-Acyl Lactam (General Procedure) [6]
-
To a reaction vessel, add the N-acyl lactam (1.0 equiv), aniline derivative (1.2 equiv), Ni(PPh₃)₂Cl₂ (10 mol %), 2,2′-bipyridine (10 mol %), and manganese powder (3.0 equiv).
-
Add anhydrous solvent (e.g., THF) and stir the mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph G { node [shape=box, style=rounded, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#34A853"];
} केंद Caption: Workflow for Ni-catalyzed ring-opening of N-acyl lactams.
Reduction of the Lactam Carbonyl
The reduction of the amide functionality in N-Boc-caprolactam to the corresponding amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7] The increased electrophilicity of the carbonyl carbon in N-Boc-caprolactam may facilitate this reduction compared to unsubstituted caprolactam. However, the bulky Boc group might influence the rate and selectivity of the reaction. Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of amides.[8][9]
Experimental Protocol: Reduction of an Amide with LiAlH₄ (General Procedure) [7]
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in an anhydrous ether (e.g., THF or diethyl ether).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the N-Boc-caprolactam in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified period.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with an organic solvent.
-
Dry the combined filtrate and washings over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography as needed.
Hydrolysis: Stability under Acidic and Basic Conditions
The stability of the lactam ring towards hydrolysis is a critical consideration. Unsubstituted caprolactam can be hydrolyzed under both acidic and basic conditions, although the reaction is generally slow.[10] Quantum mechanical modeling has indicated that the hydrolysis of caprolactam is a highly disfavored process at neutral pH.[10]
The electronic effects of the N-Boc group are expected to increase the susceptibility of the lactam carbonyl to nucleophilic attack by water or hydroxide ions. However, the steric hindrance of the Boc group can counteract this effect. Furthermore, under acidic conditions, the Boc group itself is labile, which complicates the selective hydrolysis of the lactam ring.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization of caprolactam is the industrial route to Nylon-6.[1] This process can be initiated by anionic, cationic, or hydrolytic methods.
-
Anionic Ring-Opening Polymerization (AROP): AROP of lactams is a highly efficient method that requires a strong, non-nucleophilic base as a catalyst and often a lactam-derived imide as a co-initiator.[11] The presence of the N-Boc group in N-Boc-caprolactam would likely interfere with the anionic mechanism, as the Boc group itself can be susceptible to basic conditions.
-
Cationic Ring-Opening Polymerization (CROP): CROP of caprolactam can be initiated by strong protonic acids or Lewis acids.[12][13] The mechanism involves the activation of the monomer by the cationic initiator. The N-Boc group, being an electron-withdrawing group, would be expected to decrease the basicity of the lactam nitrogen and the carbonyl oxygen, potentially making cationic initiation more challenging.
The polymerization of N-Boc-caprolactam is not a well-explored area, and the influence of the Boc group on the polymerization behavior presents an interesting avenue for future research.
Spectroscopic Characterization
The structural features of N-Boc-caprolactam can be readily characterized by standard spectroscopic techniques.
| Spectroscopic Data | N-Boc-Caprolactam Derivative[14] | Unsubstituted Caprolactam[15] |
| ¹H NMR (CDCl₃, δ ppm) | Signals for the Boc group (tert-butyl protons) around 1.5 ppm. Protons on the caprolactam ring appear in the region of 1.6-3.8 ppm. | Protons on the caprolactam ring appear in the region of 1.5-3.2 ppm. The NH proton signal is typically broad and appears around 6.0-7.0 ppm. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon of the Boc group around 152 ppm. Lactam carbonyl carbon around 175 ppm. Carbons of the tert-butyl group around 28 ppm and 82 ppm. Ring carbons appear in the range of 25-50 ppm. | Lactam carbonyl carbon appears around 179 ppm. Ring carbons appear in the range of 27-43 ppm. |
| IR (cm⁻¹) | Two distinct carbonyl stretching frequencies are expected: one for the lactam carbonyl and one for the Boc carbonyl, typically in the range of 1680-1750 cm⁻¹. | A strong carbonyl absorption (Amide I band) around 1650-1670 cm⁻¹. An N-H stretching band around 3200-3400 cm⁻¹. |
Conclusion and Future Outlook
N-Boc-caprolactam is a fascinating molecule where the interplay of electronic activation and steric hindrance governs its reactivity. The electron-withdrawing nature of the Boc group activates the lactam carbonyl towards nucleophilic attack, a feature that can be exploited for selective ring-opening reactions. Conversely, the steric bulk of the Boc group can modulate the rate of these reactions and influence the conformational preferences of the caprolactam ring.
While our understanding of the fundamental reactivity of N-Boc-caprolactam is growing, several areas warrant further investigation. Detailed kinetic studies directly comparing its reactivity with unsubstituted caprolactam in various transformations would provide valuable quantitative data. Exploring the utility of N-Boc-caprolactam as a monomer in ring-opening polymerization could lead to the development of novel functional polyamides. As synthetic methodologies continue to advance, N-Boc-caprolactam is poised to become an increasingly important tool in the arsenal of the synthetic chemist for the construction of complex, value-added molecules.
References
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- Gruber, T., Thompson, A. L., Odell, B., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5349-5356*.
- Pace, V., Holzer, W., & Olofsson, B. (2011). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters, 13(10), 2658–2661*.
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Methodological & Application
The Strategic Utility of tert-butyl 2-oxoazepane-1-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Azepane Scaffold and the Rise of a Versatile Building Block
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the privileged scaffolds utilized by medicinal chemists, the seven-membered azepane ring system holds a place of distinction. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets, often serving as a superior mimic for peptide turns. The strategic functionalization of this ring system is paramount to its successful application. It is in this context that tert-butyl 2-oxoazepane-1-carboxylate , also known as N-Boc-ε-caprolactam, emerges as a cornerstone building block.
The introduction of the tert-butoxycarbonyl (Boc) protecting group on the endocyclic nitrogen of the caprolactam core serves a dual purpose. Firstly, it modulates the reactivity of the lactam, preventing unwanted side reactions and allowing for selective transformations at other positions of the ring. Secondly, the Boc group enhances the solubility of the caprolactam scaffold in organic solvents, facilitating its use in a broader range of synthetic transformations.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound in medicinal chemistry programs.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | [2] |
| Molecular Weight | 213.27 g/mol | [2] |
| CAS Number | 106412-36-6 | [2] |
| Appearance | Colorless to light yellow oil or low melting solid | [3] |
| Density | ~1.038 g/mL at 25 °C | [N/A] |
| Boiling Point | 120 °C at 0.03 Torr | [N/A] |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) | [1] |
Spectroscopic Characterization (Predicted and Representative Data):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.7-3.8 (m, 2H, N-CH₂), 2.6-2.7 (m, 2H, CO-CH₂), 1.7-1.9 (m, 6H, ring CH₂), 1.50 (s, 9H, C(CH₃)₃). The chemical shifts are influenced by the electron-withdrawing effect of the Boc and lactam carbonyl groups.[4][5]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 175-176 (C=O, lactam), 152-153 (C=O, Boc), 82-83 (C(CH₃)₃), 45-46 (N-CH₂), 37-38 (CO-CH₂), 29-30 (ring CH₂), 28.1 (C(CH₃)₃), 23-24 (ring CH₂).[4][6]
-
IR (neat): ν (cm⁻¹) ~2975, 2935 (C-H stretch), ~1740 (C=O stretch, Boc), ~1680 (C=O stretch, lactam).
-
Mass Spectrometry (ESI+): m/z 214.1 [M+H]⁺, 236.1 [M+Na]⁺.
Synthesis Protocol: N-Boc Protection of ε-Caprolactam
The most direct and industrially scalable synthesis of this compound involves the N-acylation of ε-caprolactam with di-tert-butyl dicarbonate (Boc₂O). The following protocol is a robust and reproducible method for laboratory-scale synthesis.
Rationale for Experimental Choices
-
Reagent Selection: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity under mild conditions and the benign nature of its byproducts (isobutylene and CO₂).[7]
-
Base Catalysis: A non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) is employed to catalyze the reaction. DMAP acts as an acyl transfer catalyst, significantly accelerating the rate of N-acylation.
-
Solvent System: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvents for this reaction as they are inert to the reaction conditions and readily dissolve both the starting materials and the product.
-
Workup Procedure: A mild acidic wash (e.g., with dilute citric acid or KHSO₄) is used to remove residual DMAP and any unreacted base. This is followed by a wash with saturated sodium bicarbonate to neutralize any remaining acid and a final brine wash to aid in the separation of the organic and aqueous layers.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
ε-Caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Potassium bisulfate (KHSO₄) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add ε-caprolactam (1.0 eq) and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration with respect to caprolactam).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred caprolactam solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting caprolactam is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M KHSO₄ (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is often of sufficient purity for many applications.
-
Purification (Optional): If necessary, the crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The N-Boc protected caprolactam scaffold is a versatile intermediate that can be elaborated into a wide array of more complex structures. The Boc group facilitates several key transformations that would be difficult or impossible on the unprotected lactam.
α-Alkylation and Functionalization
The presence of the electron-withdrawing Boc group acidifies the α-protons (at the C3 position) of the lactam, allowing for their deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). The resulting enolate can then be trapped with various electrophiles to introduce functionality at the C3 position. This is a powerful strategy for creating substituted azepane rings.[8]
Protocol for α-Methylation (Representative):
-
Enolate Formation: In a flame-dried, three-necked flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Electrophilic Quench: Add methyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash chromatography to yield tert-butyl 3-methyl-2-oxoazepane-1-carboxylate.
Reduction to N-Boc Protected Azepanes
The lactam carbonyl can be reduced to a methylene group using strong reducing agents like borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). This provides access to N-Boc protected azepanes, which are valuable saturated heterocyclic scaffolds. The Boc group is stable to borane reduction but may be cleaved by LiAlH₄ depending on the reaction conditions and workup.
Ring-Opening Reactions
Under certain conditions, the lactam ring can be opened to provide linear amino acid derivatives. For example, hydrolysis with a strong base like sodium hydroxide would yield the sodium salt of 6-(tert-butoxycarbonylamino)hexanoic acid. This allows the azepane scaffold to be used as a constrained precursor to functionalized linear chains.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and the presence of the N-Boc group enables a wide range of selective chemical transformations. By providing access to functionalized seven-membered rings and their linear precursors, this compound serves as a critical starting point for the synthesis of novel therapeutic agents. As the demand for structurally diverse and complex molecules in drug discovery continues to grow, the strategic application of well-designed building blocks like N-Boc-ε-caprolactam will remain a key enabler of innovation. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this important intermediate.
References
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. Available at: [Link].
-
Caprolactam - Wikipedia. Wikipedia. Available at: [Link].
-
NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central. Available at: [Link].
-
Synthesis of carbon-13 labeled oxalates exhibiting extended nuclear singlet state lifetimes. SciSpace. Available at: [Link].
-
Syntheses and NMR spectra. The Royal Society of Chemistry. Available at: [Link].
-
Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Available at: [Link].
-
New ε -Caprolactam synthesis steps. | Download Scientific Diagram. ResearchGate. Available at: [Link].
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Available at: [Link].
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available at: [Link].
-
New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Available at: [Link].
-
ε-Caprolactam: new by-product free synthesis routes | Request PDF. ResearchGate. Available at: [Link].
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available at: [Link].
-
Synthesis of Boc-protected bicycloproline. PubMed Central. Available at: [Link].
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Available at: [Link].
-
tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870. PubChem. Available at: [Link].
-
Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids. PubMed. Available at: [Link].
-
tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. Available at: [Link].
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. Available at: [Link].
-
Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids. PubMed Central. Available at: [Link].
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link].
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link].
-
Synthesis of ε-caprolactam from biobased chemicals. ResearchGate. Available at: [Link].
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Tert-butyl 2-oxoazepane-1-carboxylate as a pharmaceutical intermediate
An Application Guide for the Synthesis and Use of Tert-butyl 2-oxoazepane-1-carboxylate in Pharmaceutical Research
Abstract
This document provides a comprehensive technical guide on this compound (N-Boc-ε-caprolactam), a key heterocyclic intermediate in pharmaceutical development. The azepane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational flexibility which can be advantageous for mimicking peptide β-turns and interacting with biological targets.[1] The installation of the tert-butoxycarbonyl (Boc) protecting group on the caprolactam nitrogen enhances its utility in multi-step syntheses by modulating reactivity and enabling selective transformations. This guide offers detailed, field-tested protocols for the synthesis, purification, and characterization of this intermediate. Furthermore, it discusses its application as a versatile building block, safety and handling procedures, and storage requirements, aimed at researchers, scientists, and drug development professionals.
Compound Profile and Safety Precautions
Physicochemical Data
| Property | Value | References |
| IUPAC Name | This compound | |
| Synonyms | N-Boc-ε-caprolactam, 1-Boc-2-oxohexamethyleneimine | |
| CAS Number | 106412-36-6 | [2][3] |
| Molecular Formula | C₁₁H₁₉NO₃ | [4] |
| Molecular Weight | 213.27 g/mol | [2][4] |
| Appearance | White to off-white solid or oil | - |
| SMILES | CC(C)(C)OC(=O)N1CCCCCC1=O | [3] |
Safety, Handling, and Storage
Researcher's Note: Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all reagents used in the described protocols. The following is a summary of critical safety information.
-
Hazard Identification: While specific GHS classifications for this compound are not broadly published, related structures and reagents used in its synthesis are hazardous.[5] It should be handled as a potentially harmful chemical. Avoid ingestion and inhalation, and prevent contact with skin and eyes.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles conforming to EN166 standards, and chemical-resistant gloves.[6]
-
Handling: Use the compound in a well-ventilated area, preferably within a chemical fume hood.[6][7] Take precautionary measures against static discharge.[8][9] Keep containers tightly closed when not in use.
-
First Aid:
-
In case of skin contact: Wash immediately with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8][10]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
-
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[7][11] Keep the container tightly sealed to prevent moisture ingress. Recommended storage temperature is often 2-8°C for long-term stability.[12]
Synthesis of this compound
The most direct and widely adopted method for preparing the title compound is the N-acylation of ε-caprolactam using di-tert-butyl dicarbonate (Boc₂O). This reaction leverages the nucleophilicity of the lactam nitrogen to attack the electrophilic carbonyl of the Boc anhydride.[13] The use of a base is crucial for the reaction's success; while strong, non-nucleophilic bases can be used, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often sufficient and simplifies workup.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and validation of this compound.
Detailed Synthesis Protocol
Materials:
-
ε-Caprolactam (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ε-caprolactam (1.0 eq) and dissolve it in anhydrous THF.
-
Causality Note: Anhydrous conditions are critical because Boc₂O can be hydrolyzed by water, reducing yield. The inert atmosphere prevents this.[13]
-
-
Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the slow, portion-wise addition of Boc₂O (1.1 eq) at 0°C (ice bath).
-
Expertise Note: DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O, which is then readily attacked by the lactam nitrogen. Adding Boc₂O slowly at 0°C helps to control the exotherm and prevent potential side reactions.
-
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting caprolactam spot is consumed.
-
Workup: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities and unreacted DMAP) and then with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Trustworthiness Note: This purification step is essential to remove unreacted reagents and any potential side products, ensuring the high purity required for subsequent pharmaceutical applications.
-
-
Isolation: Combine the pure fractions (identified by TLC) and evaporate the solvent to yield this compound as a white solid or viscous oil. Dry the product under high vacuum to remove residual solvents.
Analytical Characterization
To ensure the identity and purity of the synthesized intermediate, a panel of analytical techniques should be employed. This validation is a cornerstone of using the material in a regulated drug development environment.
Expected Analytical Data
| Technique | Specification | Expected Result |
| ¹H NMR | (400 MHz, CDCl₃) | δ (ppm): 3.65-3.75 (m, 2H), 2.60-2.70 (m, 2H), 1.70-1.85 (m, 6H), 1.50 (s, 9H). |
| ¹³C NMR | (100 MHz, CDCl₃) | δ (ppm): 175.5, 152.0, 82.5, 48.0, 38.0, 30.0, 28.2, 23.5. |
| HPLC Purity | C18 column, MeCN/H₂O | >97% (typical) |
| MS (ESI+) | C₁₁H₁₉NO₃ | m/z: 214.1 [M+H]⁺, 236.1 [M+Na]⁺ |
Note: NMR shifts are approximate and can vary slightly based on solvent and concentration.
Application as a Pharmaceutical Intermediate
This compound is a valuable starting material for creating more complex, functionalized azepane derivatives. The Boc group provides robust protection under basic and nucleophilic conditions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the secondary amine for further elaboration.[14]
A key synthetic transformation is the α-functionalization of the lactam ring. The protons on the carbon adjacent to the carbonyl group (C3 position) can be removed by a strong base like Lithium Diisopropylamide (LDA) to generate an enolate, which can then react with various electrophiles.
Representative Reaction: α-Alkylation
Caption: General scheme for the α-alkylation of this compound.
This reactivity allows for the introduction of diverse substituents at the C3 position, a common strategy for building molecular complexity and exploring the structure-activity relationship (SAR) of azepane-containing drug candidates.[15] For instance, this approach can be used to synthesize precursors for inhibitors of enzymes like the SARS-CoV 3CL protease or for compounds targeting monoamine reuptake.[16][17]
References
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- tert-Butyl 3-oxoazepane-1-carboxyl
- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010).
- L(-)-N-alpha-Boc-amino-epsilon-caprolactam | CAS 76944-95-1. Santa Cruz Biotechnology.
- Safety Data Sheet: Tert-butyl acet
- N-Boc-e-caprolactam 97 106412-36-6. Sigma-Aldrich.
- N-Boc-epsilon-caprolactam, min 97%, 1 gram. Stellarnanoparticles.
- Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- This compound - C11H19NO3 | CSSB00000067294. Chemspace.
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Synthesis and application of[6][8][18]triazepane and[6][8][18]oxadiazepane as versatile structural units for drug discovery . (2010). PubMed.
- WO2012046882A1 - 1,4-oxazepane derivatives.
- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH.
- tert-butyl 4-oxoazepane-1-carboxyl
- tert-Butyl 4-oxoazepane-1-carboxyl
- tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate - Safety D
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- 15. Synthesis and application of [1,2,5]triazepane and [1,2,5]oxadiazepane as versatile structural units for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of substituted azepane derivatives from N-Boc-caprolactam
<_ _ _ _ Application Notes & Protocols: A Guide to the Synthesis of Substituted Azepane Derivatives from N-Boc-Caprolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial arrangement of substituents, enabling potent and selective interactions with complex biological targets such as G-protein coupled receptors (GPCRs), enzymes, and transporters.[1][2] Consequently, azepane derivatives have found applications in treating a wide range of conditions, from neuropsychiatric disorders to diabetes.[1][3][4]
The ability to strategically introduce substituents onto the azepane ring is paramount for effective drug design and the optimization of pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on a robust and versatile starting material, N-tert-butoxycarbonyl-ε-caprolactam (N-Boc-caprolactam), as a gateway to a diverse array of substituted azepane derivatives. We will explore the core synthetic strategies, provide detailed, field-tested protocols, and explain the chemical principles that underpin these transformations.
The Strategic Advantage of N-Boc-Caprolactam
N-Boc-caprolactam is an ideal precursor for several reasons:
-
Activation of the α-Position: The Boc (tert-butoxycarbonyl) group is a powerful electron-withdrawing group. This electronic effect increases the acidity of the protons on the carbon adjacent (α) to the amide carbonyl, facilitating their removal by a strong base to form a reactive enolate.
-
Stability and Handling: The Boc-protected lactam is a stable, often crystalline solid that is easier to handle and purify compared to its unprotected counterpart.
-
Controlled Reactivity: The Boc group prevents undesired N-alkylation or other reactions at the nitrogen atom, directing functionalization to other parts of the molecule.
-
Facile Deprotection: The Boc group can be efficiently removed under acidic conditions, unmasking the nitrogen for further derivatization or to yield the final secondary amine.
The primary synthetic route we will detail leverages the generation of the N-Boc-caprolactam enolate to introduce substituents at the C2 position (the α-carbon). This is followed by the reduction of the amide to furnish the corresponding 2-substituted azepane.
Core Synthetic Workflow
The overall strategy is a two-stage process that offers modularity and access to a wide range of derivatives.
Caption: General workflow for synthesizing 2-substituted azepanes.
Part 1: α-Functionalization of N-Boc-Caprolactam via Enolate Chemistry
The cornerstone of this methodology is the deprotonation at the α-carbon using a strong, non-nucleophilic base, followed by trapping the resulting enolate with a suitable electrophile.
Mechanism and Key Experimental Considerations
The success of this reaction hinges on several critical factors:
-
Choice of Base: Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its bulky nature prevents it from acting as a nucleophile and attacking the amide carbonyl. It is a very strong base, capable of quantitatively deprotonating the α-carbon to form the lithium enolate. Other bases like LiHMDS or KHMDS can also be effective.[5]
-
Temperature: These reactions are almost universally performed at low temperatures, typically -78 °C (a dry ice/acetone bath). This is crucial to:
-
Prevent decomposition of the base (LDA is unstable at higher temperatures).
-
Minimize side reactions, such as self-condensation of the enolate.
-
Enhance kinetic control and, in some cases, diastereoselectivity.
-
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Its aprotic nature and good solvating properties for the lithium enolate are ideal.
-
Electrophiles: A wide variety of electrophiles can be used to trap the enolate, leading to diverse substitution patterns. Common examples include alkyl halides (e.g., methyl iodide, benzyl bromide), aldehydes, and ketones.
Caption: Enolate formation and subsequent trapping with an electrophile.
Protocol 1: α-Alkylation of N-Boc-Caprolactam (General Procedure)
This protocol provides a general method for introducing alkyl groups at the C2 position.
Materials:
-
N-Boc-ε-caprolactam
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Schlenk line or nitrogen/argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Apparatus Setup: Dry a two-necked round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (nitrogen or argon). Equip it with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
LDA Preparation (In Situ):
-
In the reaction flask, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Dissolve N-Boc-caprolactam (1.0 equivalent) in a separate flask with anhydrous THF.
-
Add this solution dropwise to the cold LDA solution via syringe or cannula.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the enolate is usually indicated by a color change.
-
-
Electrophilic Quench:
-
Add the alkyl halide (1.2-1.5 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. The reaction may be allowed to slowly warm to room temperature overnight for less reactive electrophiles.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Part 2: Reduction of the Amide to the Azepane
Once the α-substituted N-Boc-caprolactam is synthesized and purified, the final step to access the azepane core is the reduction of the amide functional group.
Key Reagent Considerations
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a powerful reducing agent capable of reducing the amide to the corresponding amine. It is highly reactive and must be handled with extreme care under anhydrous conditions.
-
Borane (BH₃): Borane complexes, such as BH₃·THF or BH₃·SMe₂, are also effective for amide reduction. They are often considered milder and can sometimes offer better selectivity if other reducible functional groups are present.
Protocol 2: Reduction of α-Substituted N-Boc-Caprolactam
This protocol describes a general procedure using lithium aluminum hydride.
Materials:
-
α-Substituted N-Boc-caprolactam
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then more water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Dry round-bottom flask with stir bar and reflux condenser
-
Nitrogen/argon inlet
-
Heating mantle or oil bath
-
Ice bath
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a dry flask with a reflux condenser under an inert atmosphere.
-
LAH Suspension: Suspend LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the α-substituted N-Boc-caprolactam (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension. Caution: The reaction is exothermic and may evolve hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically ~65 °C for THF). Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 4-12 hours).
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAUTION: Perform the following steps slowly and carefully behind a blast shield.
-
For every 'X' g of LiAlH₄ used, add 'X' mL of water dropwise.
-
Next, add 'X' mL of 15% aqueous NaOH solution dropwise.
-
Finally, add '3X' mL of water dropwise.
-
Remove the ice bath and stir the resulting granular white precipitate vigorously for 1 hour at room temperature.
-
-
Isolation:
-
Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-substituted N-Boc-azepane.
-
-
Purification: If necessary, purify the product by silica gel column chromatography.
Data Summary: Representative α-Alkylations
The following table summarizes typical results for the α-alkylation of N-Boc-caprolactam with various electrophiles, as adapted from the chemical literature.
| Entry | Electrophile (R-X) | Product (R group) | Typical Yield |
| 1 | Methyl iodide | -CH₃ | 85-95% |
| 2 | Benzyl bromide | -CH₂Ph | 80-90% |
| 3 | Allyl bromide | -CH₂CH=CH₂ | 75-85% |
| 4 | Benzaldehyde | -CH(OH)Ph | 60-75%¹ |
¹Yields for aldol-type reactions can be more variable and are highly dependent on reaction conditions. Diastereoselectivity may also be a factor.
Conclusion and Outlook
The functionalization of N-Boc-caprolactam via enolate chemistry is a powerful and high-yielding strategy for accessing a wide variety of 2-substituted azepanes. The modularity of this two-step sequence—alkylation followed by reduction—provides a reliable platform for medicinal chemists and researchers to generate novel derivatives for drug discovery programs. The protocols detailed herein serve as a robust starting point for synthesis, and the principles discussed can be extended to more complex electrophiles and asymmetric variations of these reactions to achieve stereochemical control.[6] The continued exploration of this chemical space promises to yield new therapeutic agents with enhanced potency and selectivity.[2][3][4]
References
- BenchChem. (2025). Exploring the Neuropharmacology of Chiral Bicyclic Azepanes: A Technical Guide.
-
Darsaraee, M., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Stereoselective Synthesis of Azepane-2,4-dione Derivatives.
-
Reymond Group. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available at: [Link]
-
Crimmins, M. T., et al. (2012). Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol. The Journal of Organic Chemistry. Available at: [Link]
-
SciSpace. (Date not available). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 5. scispace.com [scispace.com]
- 6. Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: N-Boc-Caprolactam in the Synthesis of Bioactive Compounds
Introduction: Unlocking the Potential of a Cyclic Lysine Synthon
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of protecting groups and conformationally constrained building blocks is paramount for the efficient synthesis of complex bioactive molecules.[][2] N-Boc-caprolactam, the N-tert-butoxycarbonyl protected form of α-amino-ε-caprolactam, has emerged as a versatile and highly valuable precursor for the synthesis of a wide array of functionalized lysine derivatives, peptidomimetics, and natural product fragments. Its unique structural features, combining a protected amine with a lactam ring, offer a powerful platform for controlled chemical transformations.
This comprehensive guide provides an in-depth exploration of N-Boc-caprolactam as a key starting material for the synthesis of bioactive compounds. We will delve into the strategic advantages of this precursor, detailed protocols for its synthesis and key transformations, and its application in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of N-Boc-caprolactam in their research endeavors.
The Strategic Advantage of N-Boc-Caprolactam
The utility of N-Boc-caprolactam in organic synthesis stems from several key features:
-
Orthogonal Protection: The Boc group provides robust protection of the α-amino functionality, allowing for a wide range of chemical manipulations to be performed on other parts of the molecule without affecting the amine. This protecting group can be readily removed under acidic conditions, providing a free amine for subsequent reactions.
-
Conformational Constraint: The seven-membered lactam ring imparts a degree of conformational rigidity, which can be advantageous in controlling the stereochemical outcome of reactions. This inherent conformational bias can be exploited to achieve high diastereoselectivity in nucleophilic additions to the lactam carbonyl.
-
A Masked Lysine Derivative: N-Boc-caprolactam can be viewed as a cyclic, protected synthon of the essential amino acid lysine. Ring-opening of the lactam provides access to a variety of Nα-Boc-protected lysine derivatives with diverse functionalities at the ε-position, which are crucial building blocks in peptide synthesis and the development of peptide-based therapeutics.
-
Controlled Reactivity: The lactam carbonyl of N-Boc-caprolactam is susceptible to nucleophilic attack, providing a handle for the introduction of various substituents. The Boc group plays a crucial role in modulating the reactivity of the lactam and can direct the stereochemical course of these additions.
Synthesis of N-Boc-Caprolactam: A Foundational Protocol
The synthesis of N-Boc-caprolactam is typically achieved through the protection of α-amino-ε-caprolactam. While various methods exist, a common and effective approach involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Protocol: N-Boc Protection of α-Amino-ε-caprolactam
Materials:
-
α-Amino-ε-caprolactam
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve α-amino-ε-caprolactam (1.0 eq) in a suitable solvent such as a mixture of THF and water or DCM.
-
Basification: Add a base such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq) to the solution to act as a proton scavenger.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
If using a biphasic system (DCM/water), separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
If using a miscible solvent system (THF/water), remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic extracts as described above.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-Boc-caprolactam.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-Boc-caprolactam.
Data Presentation: Physicochemical Properties of N-Boc-Caprolactam
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₃[3] |
| Molecular Weight | 213.27 g/mol [3] |
| Appearance | Liquid[3] |
| Density | 1.038 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.468[3] |
| CAS Number | 106412-36-6[3] |
Application in Bioactive Compound Synthesis: A Case Study in Natural Product Synthesis
A compelling example of the utility of N-Boc-caprolactam is found in the enantioselective synthesis of precursors to the marine alkaloid zoanthenol.[4] In this synthesis, a key step involves the selective mono-addition of a Grignard reagent to a chiral N-Boc-caprolactam derivative. This transformation masterfully demonstrates the ability to control the reactivity of the lactam and set a crucial stereocenter.
Key Transformation: Regioselective Grignard Addition to N-Boc-Caprolactam
The Boc group is instrumental in this reaction, as it is believed to facilitate chelation with the magnesium ion of the Grignard reagent, leading to a highly organized transition state.[4] This chelation directs the nucleophilic attack of the Grignard reagent to the lactam carbonyl, resulting in a single addition product rather than over-addition, which can be a common side reaction with more reactive organometallic reagents.[5][6]
Experimental Workflow: Synthesis of a Key Intermediate for Zoanthenol
Caption: Synthetic workflow for the Grignard addition to N-Boc-caprolactam.
Protocol: Selective Mono-addition of Vinyl Magnesium Bromide to a Chiral N-Boc-Caprolactam [4]
Materials:
-
Chiral N-Boc-caprolactam derivative (as synthesized in the referenced literature)
-
Vinyl magnesium bromide (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware and techniques (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the chiral N-Boc-caprolactam derivative in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the vinyl magnesium bromide solution (1.1 eq) to the cooled, stirred solution of the N-Boc-caprolactam derivative.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (a hemiaminal intermediate) by flash column chromatography on silica gel to yield the desired Grignard adduct. This adduct can then be further transformed into the enone synthon for the total synthesis of zoanthenol.
Further Synthetic Applications and Future Outlook
The selective ring-opening of N-Boc-caprolactam is not limited to Grignard reagents. Other nucleophiles, such as organolithium reagents, enolates, and reducing agents, can potentially be employed to generate a diverse array of functionalized lysine derivatives. These derivatives can serve as valuable building blocks for:
-
Peptidomimetics: The incorporation of non-natural lysine derivatives can enhance the proteolytic stability, receptor affinity, and pharmacokinetic properties of peptide-based drugs.
-
Constrained Scaffolds: The caprolactam ring itself can be used as a rigid scaffold to which pharmacophoric groups are attached, leading to the discovery of novel small molecule therapeutics.[7][8]
-
Combinatorial Chemistry: The functionalized lysine derivatives obtained from N-Boc-caprolactam can be used in the construction of compound libraries for high-throughput screening and drug discovery.
Logical Relationship: From N-Boc-Caprolactam to Bioactive Compounds
Sources
- 2. When analoging is not enough: scaffold discovery in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Boc-ε-己内酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 7. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for the α-Alkylation of tert-Butyl 2-Oxoazepane-1-carboxylate
Abstract
This application note provides a comprehensive, field-proven protocol for the α-alkylation of tert-butyl 2-oxoazepane-1-carboxylate. Substituted caprolactam scaffolds are pivotal in medicinal chemistry and drug development. This guide details a robust methodology for introducing alkyl substituents at the C-3 position via lithium enolate formation, offering a reliable pathway to generate diverse molecular architectures. We delve into the critical mechanistic considerations, explain the causality behind experimental choices, and provide a detailed, step-by-step procedure with troubleshooting guidance to ensure reproducible, high-yield synthesis.
Introduction and Significance
Caprolactam, the seven-membered cyclic amide, is a foundational building block for polymers like nylon-6 and a versatile scaffold in medicinal chemistry.[1] The functionalization of the caprolactam ring allows for the synthesis of complex molecules with potential therapeutic applications. The alkylation of the α-carbon (the C-3 position adjacent to the carbonyl) is a particularly powerful transformation for creating new carbon-carbon bonds and introducing structural diversity.
The substrate, this compound, features a tert-butyloxycarbonyl (Boc) protecting group on the lactam nitrogen. This group serves two essential purposes:
-
It prevents N-alkylation , which would otherwise be a competing and often favored reaction pathway with unprotected lactams.[2][3][4]
-
It enhances the acidity of the α-protons , facilitating their removal to form the key enolate intermediate.
This protocol focuses on the kinetically controlled formation of a lithium enolate using a strong, non-nucleophilic base at low temperatures, followed by quenching with an electrophilic alkylating agent.
Reaction Mechanism and Key Principles
The α-alkylation proceeds through a two-step sequence involving the formation and subsequent reaction of a lactam enolate.
Caption: General reaction scheme for the α-alkylation.
Step 1: Deprotonation. The reaction is initiated by the deprotonation of the α-carbon using a strong, sterically hindered base. This step is performed at cryogenic temperatures (-78 °C) to favor the formation of the kinetic enolate, the less thermodynamically stable but more rapidly formed regioisomer.[5]
Step 2: Nucleophilic Attack. The resulting enolate is a potent carbon-based nucleophile.[6][7] It readily attacks an electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction to form the new C-C bond, yielding the desired α-alkylated product.
Critical Experimental Parameters: A Causal Explanation
The success of this protocol hinges on the precise control of several key parameters. Understanding the reasoning behind these choices is crucial for optimization and troubleshooting.
-
Choice of Base: The acidity of the α-proton of an N-acyl lactam (pKa ≈ 30) is significantly lower than that of a ketone (pKa ≈ 20).[8] Therefore, a very strong base is required for complete and irreversible deprotonation.
-
Recommended Base: Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are ideal. These bases are exceptionally strong and sterically hindered, which prevents them from acting as nucleophiles and attacking the lactam's carbonyl group.[9]
-
Why Not Weaker Bases? Bases like sodium ethoxide or sodium hydroxide are not strong enough to quantitatively deprotonate the lactam, leading to low concentrations of the enolate and an unfavorable equilibrium.[8]
-
-
Temperature Control: Maintaining a low temperature (typically -78 °C, achieved with a dry ice/acetone bath) is arguably the most critical parameter.
-
Kinetic Control: Low temperatures ensure the formation of the kinetic enolate and prevent equilibration to the more stable thermodynamic enolate, which is crucial for regioselectivity if multiple acidic sites exist.[5]
-
Stability: Strong bases like LDA and the enolate intermediate itself can be unstable at higher temperatures, leading to decomposition and side reactions.
-
Minimizing Side Reactions: Low temperatures suppress side reactions such as self-condensation or elimination reactions with certain alkylating agents.
-
-
Solvent and Atmosphere:
-
Solvent: Anhydrous aprotic polar solvents are mandatory. Tetrahydrofuran (THF) is the most common choice as it effectively solvates the lithium cation without interfering with the reaction. Protic solvents (e.g., water, alcohols) are strictly prohibited as they will immediately quench the base and the enolate.[5]
-
Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon). LDA and the enolate are highly reactive towards oxygen and moisture in the air.
-
-
Alkylating Agent (Electrophile):
-
Reactivity: The reactivity order for alkyl halides is I > Br > Cl. Methyl iodide, allyl bromide, and benzyl bromide are highly reactive and typically give excellent yields.
-
Steric Hindrance: The reaction is an SN2 displacement. Therefore, primary and methyl halides are the best electrophiles. Secondary halides react more slowly and may produce significant amounts of elimination byproducts. Tertiary halides are unsuitable as they will exclusively undergo elimination.
-
Detailed Experimental Protocol
This protocol describes the α-alkylation of this compound with benzyl bromide as a representative electrophile.
Materials and Reagents
| Reagent/Material | Supplier | CAS Number | Quantity | Equivalents |
| This compound | Sigma-Aldrich | 144889-32-1 | 1.00 g (4.69 mmol) | 1.0 |
| Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich | 4111-54-0 | 2.6 mL (5.16 mmol) | 1.1 |
| Benzyl bromide | Sigma-Aldrich | 100-39-0 | 0.61 mL (5.16 mmol) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | 109-99-9 | ~30 mL | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Fisher Scientific | 12125-02-9 | ~20 mL | - |
| Diethyl Ether (or Ethyl Acetate) | Fisher Scientific | 60-29-7 | ~100 mL | - |
| Brine (Saturated aq. NaCl) | - | 7647-14-5 | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 | As needed | - |
Safety Precautions:
-
LDA solutions are corrosive and react violently with water.
-
Benzyl bromide is a lachrymator and toxic.
-
All operations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
The reaction is performed at cryogenic temperatures (-78 °C); handle dry ice and acetone with appropriate thermal gloves.
Equipment
-
Three-neck round-bottom flask (100 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
-
Preparation: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septa, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Substrate Addition: To the flask, add this compound (1.00 g, 4.69 mmol) followed by 20 mL of anhydrous THF via syringe.
-
Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Enolate Formation: Slowly add the 2.0 M LDA solution (2.6 mL, 5.16 mmol, 1.1 eq) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C. The solution will typically turn a pale yellow color, indicating enolate formation.
-
Aging: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Alkylation: Add benzyl bromide (0.61 mL, 5.16 mmol, 1.1 eq) dropwise via syringe.
-
Reaction: Continue stirring the mixture at -78 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the pure α-benzylated product.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation (inactive LDA, insufficient equivalents).2. Presence of moisture or protic impurities.3. Alkylating agent is unreactive. | 1. Use a fresh, recently titrated bottle of LDA. Consider increasing to 1.2-1.3 equivalents.2. Ensure all glassware is rigorously dried and use high-quality anhydrous solvent.3. Use a more reactive halide (e.g., switch from an alkyl chloride to the bromide or iodide). |
| Recovery of Starting Material | 1. Insufficient reaction time for alkylation.2. Incomplete deprotonation. | 1. Increase the reaction time at -78 °C or allow the reaction to warm more slowly to 0 °C before quenching.2. See "Low or No Yield" solutions. |
| Formation of Side Products | 1. Reaction warmed too quickly, causing side reactions.2. Use of a sterically hindered (e.g., secondary) alkyl halide leading to elimination.3. Dialkylation at the α-position. | 1. Ensure slow and controlled warming to room temperature.2. Use primary, benzylic, or allylic halides. If a secondary halide must be used, different conditions (e.g., different counterion) may be required.3. Use only a slight excess (1.05-1.1 eq) of the alkylating agent. |
References
- Vertex AI Search, "Facile and selective N-alkylation of gentamicin antibiotics via chemoenzymatic synthesis - PMC - NIH".
- Vertex AI Search, "N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior".
- Vertex AI Search, "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation - MDPI".
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- Vertex AI Search, "(PDF) N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior".
- Vertex AI Search, "Methods for converting N-alkyl lactams to vinylogous urethanes and vinylogous amides via(methylthio)alkylideniminium salts | The Journal of Organic Chemistry - ACS Publications".
- Vertex AI Search, "N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior - arkat usa".
- Vertex AI Search, "Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones - Organic Chemistry Frontiers (RSC Publishing)".
- Vertex AI Search, "Chapter 1: Enolate Alkylations".
- Vertex AI Search, "N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis | The Journal of Organic Chemistry - ACS Publications".
- Vertex AI Search, "(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure".
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- Vertex AI Search, "Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters".
- Vertex AI Search, "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ACS Publications".
- Vertex AI Search, "Enolate Chemistry - Formation of Enolates - YouTube".
- Vertex AI Search, "formation of enolates from esters and other acid derivatives - YouTube".
- Vertex AI Search, "Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines - PubMed".
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- Vertex AI Search, "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH".
- Vertex AI Search, "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate".
- Vertex AI Search, "Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity - PMC".
- Vertex AI Search, "tert-butyl 3-oxoazepane-1-carboxylate 97% | CAS: 870842-23-2 | AChemBlock".
- Vertex AI Search, "tert-butyl 4-Oxoazepane-1-carboxylate - Oakwood Chemical".
- Vertex AI Search, "Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis - Benchchem".
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Deprotection of tert-butyl 2-oxoazepane-1-carboxylate to yield 2-azepanone
An Application Guide to the Synthesis of 2-Azepanone via Deprotection of tert-Butyl 2-Oxoazepane-1-carboxylate
Abstract
This technical guide provides a detailed exploration of the deprotection of this compound to yield 2-azepanone (ε-caprolactam). The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in modern organic synthesis, valued for its stability and predictable, facile removal under acidic conditions.[1][2] This document offers an in-depth analysis of the underlying reaction mechanism, presents validated, step-by-step protocols using common acidic reagents, and furnishes essential information for reaction monitoring, product isolation, and troubleshooting. The protocols are designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this critical transformation.
Introduction: The Strategic Role of Boc Deprotection
The protection and subsequent deprotection of functional groups are cornerstone strategies in the multi-step synthesis of complex molecules. The Boc group is frequently employed to mask the nucleophilicity of amines, allowing other chemical transformations to occur elsewhere in the molecule without interference.[2] The deprotection of N-Boc-caprolactam is a key step in synthetic routes targeting a variety of substituted caprolactam derivatives, which are important structural motifs in medicinal chemistry and materials science.[3][4]
The selection of the deprotection method is critical and must be tailored to the substrate's sensitivity to acidic conditions. While numerous methods exist, acid-catalyzed cleavage using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent remains the most reliable and widely adopted approach.[1][5] This guide focuses on these two gold-standard methodologies.
The Chemistry of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is an acid-catalyzed elimination process that proceeds through a stable tert-butyl carbocation intermediate.[6] The mechanism is a self-validating system, driven by the formation of gaseous byproducts which shift the reaction equilibrium towards the product.
Reaction Mechanism
The process involves three primary steps:[6][7]
-
Protonation: The strong acid (e.g., TFA) protonates the carbonyl oxygen of the Boc group. This initial step activates the protecting group for cleavage.
-
Carbocation Formation: The protonated Boc group cleaves from the nitrogen atom to form a resonance-stabilized and highly stable tert-butyl carbocation, along with an unstable carbamic acid intermediate.[6][7]
-
Decarboxylation & Amine Liberation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine (2-azepanone).[6] The newly liberated amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6]
The formation of the gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, makes the reaction effectively irreversible.[8]
Caption: Acid-catalyzed deprotection of an N-Boc group.
Comparative Protocols: TFA vs. HCl
The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) often depends on the substrate's stability, the desired salt form of the product, and practical considerations like reagent handling and work-up procedures.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |
| Reagent | Neat TFA or 20-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane or Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes to 4 hours | 1 to 16 hours |
| Advantages | High reactivity, fast reaction times, volatile (easy removal).[9] | Milder for some substrates, product is an HCl salt which can be less oily.[10][11] |
| Disadvantages | Highly corrosive, requires careful handling, TFA salts can be oily/hygroscopic.[10][12][13][14] | Slower reaction times, dioxane is a peroxide-former and requires care. |
| Typical Work-up | Evaporation for salt; Basic wash for free amine. | Evaporation for salt; Basic wash for free amine. |
Detailed Experimental Protocols
Mandatory Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid that can cause severe burns and is harmful upon inhalation.[12][13][15] Hydrochloric acid in dioxane is also corrosive. All procedures must be performed inside a certified chemical fume hood.[12][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile for small quantities, butyl rubber for larger volumes is recommended).[12][14]
-
Spill & Emergency: An emergency shower and eyewash station should be readily accessible.[13][14] Neutralize spills with sodium bicarbonate. In case of skin contact, wash the affected area immediately and thoroughly with water.[14]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is highly efficient and generally provides complete conversion in a short time frame.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M. Place the flask in an ice bath and stir for 5-10 minutes.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA, resulting in a 50% TFA solution.[6] For sensitive substrates, a 20-25% TFA/DCM solution can be used.[9][10]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS.[16]
-
TLC Monitoring: Use a suitable eluent (e.g., 10% Methanol in DCM). The starting material (N-Boc-caprolactam) is less polar and will have a higher Rf value. The product (2-azepanone) is more polar and will have a lower Rf value, often close to the baseline.[16] Staining with ninhydrin can visualize the resulting amine, though lactam amines may stain weakly.
-
-
Work-up A: Isolation of the Free Amine (2-Azepanone) a. Once the reaction is complete (typically 1-3 hours), carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[7] b. Dissolve the resulting residue in DCM and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is basic, followed by water, and finally brine.[16][17] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield 2-azepanone.[16]
-
Work-up B: Isolation of the Trifluoroacetate Salt a. After reaction completion, concentrate the reaction mixture to dryness on a rotary evaporator.[9] b. To remove residual TFA, co-evaporate several times by adding a solvent like DCM or toluene and removing it under vacuum.[10][18] The resulting product is the 2-azepanone trifluoroacetate salt, which can often be used directly in subsequent steps.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
This method is a common alternative to TFA and can be advantageous if a crystalline hydrochloride salt is desired.[10]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dioxane or methanol.[11]
-
Acid Addition: Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the solution at room temperature and stir.[11]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up: Isolation of the Hydrochloride Salt a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[11] b. Add cold diethyl ether to the residue to precipitate the 2-azepanone hydrochloride salt.[10] c. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Experimental Workflow and Data Management
A systematic workflow ensures reproducibility and high-quality results.
Caption: General experimental workflow for Boc deprotection.[1]
Troubleshooting Common Issues
-
Incomplete Deprotection: If starting material persists, extend the reaction time or slightly increase the temperature (e.g., to 40 °C). Ensure reagents, especially the solvent, are anhydrous, as water can interfere with the reaction.
-
Formation of Side Products: The primary side reaction in Boc deprotection is the alkylation of nucleophilic sites by the liberated tert-butyl cation.[2] For simple substrates like N-Boc-caprolactam, this is rarely an issue. For more complex molecules with electron-rich aromatic rings or sulfur-containing groups, adding a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture can trap the carbocation.[7][19]
-
Product Isolation Issues: If the free amine (2-azepanone) shows some water solubility, perform multiple extractions with an organic solvent (DCM, ethyl acetate) and saturate the aqueous layer with NaCl to decrease the product's solubility. If the TFA salt is an oil, precipitating it as an HCl salt by dissolving in minimal solvent and bubbling HCl gas or adding HCl in ether can yield a solid.[10]
Product Characterization
The final product, 2-azepanone (ε-caprolactam), should be characterized to confirm its identity and purity.
-
Appearance: White crystalline solid.[20]
-
Melting Point: 68-71 °C.[20]
-
Analytical Techniques: Purity can be confirmed by HPLC, and identity can be verified using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic tert-butyl singlet (around 1.5 ppm) in the ¹H NMR spectrum is a clear indicator of successful deprotection.
Conclusion
The acid-catalyzed deprotection of this compound is a fundamental and highly reliable transformation. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize 2-azepanone. The choice between TFA and HCl allows for flexibility depending on the specific requirements of the synthetic route, ensuring this procedure remains a vital tool in the synthetic chemist's arsenal.
References
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
- Trifluoroacetic Acid SOP. University of Washington, Environmental Health & Safety.
- Application Notes and Protocols for the Deprotection of the Boc Group from Boc-Tyr(tBu)-OH using Trifluoroacetic Acid (TFA). Benchchem.
- Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health.
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid
- How to do work-up of a BOC deprotection reaction by TFA?
- SUPPORTING INFORM
- Boc Deprotection - TFA. Common Organic Chemistry.
- Trifluoroacetic acid - SAFETY D
- TFA - trifluoroacetic acid (C2HF3O2). GazFinder.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- TFA Deprotection. Scribd.
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist. Benchchem.
- How can I remove TFA in a product?
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Boc De-protection : r/Chempros. Reddit.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
- How to confirm BOC deprotection by TFA ?
- Boc Deprotection - HCl. Common Organic Chemistry.
- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- How can we do the deprotection of boc-amino acids using hcl?
- Application Notes and Protocols for the Purification of Azepan-3-one Deriv
- tert-Butyl Esters. Organic Chemistry Portal.
- Application Note – N-Boc deprotection. Sigma-Aldrich.
- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- tert-Butyl 2-oxoazepane-1-carboxyl
- 2-azepanone. ChemSynthesis.
- 3-Amino-2-azepanone. Sigma-Aldrich.
- Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC.
- Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Purification of acetone.
- New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- Synthesis of Boc-protected bicycloproline.
- Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5).
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The Strategic Application of N-Boc-Caprolactam in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Versatility of the Azepane Scaffold in Kinase Inhibition
The lactam moiety is a privileged structure in medicinal chemistry, frequently serving as a cornerstone in the design of potent and selective kinase inhibitors.[1] These cyclic amides are adept at forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases, effectively mimicking the hinge-binding motif of the natural substrate.[1] Among the diverse lactam scaffolds, the seven-membered azepane ring has emerged as a particularly valuable building block. Its inherent conformational flexibility allows for the presentation of substituents in precise three-dimensional orientations, enabling optimal interactions with the target kinase.[2]
N-tert-butoxycarbonyl (Boc)-caprolactam is a readily available and versatile starting material for the synthesis of functionalized azepane intermediates. The Boc protecting group offers robust stability under a variety of reaction conditions while being readily removable under mild acidic conditions, facilitating multi-step synthetic sequences. This application note provides a detailed protocol for the synthesis of a key intermediate, tert-butyl 4-aminoazepane-1-carboxylate, from N-Boc-caprolactam and its subsequent application in the synthesis of a Janus Kinase (JAK) inhibitor, illustrating the strategic importance of this building block in modern drug discovery.
The Janus Kinase (JAK) Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional regulation, playing a pivotal role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers. Consequently, inhibitors of JAKs have become a significant class of therapeutic agents.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Synthetic Protocol: From N-Boc-Caprolactam to a Key Kinase Inhibitor Intermediate
This protocol details the conversion of N-Boc-caprolactam to tert-butyl 4-aminoazepane-1-carboxylate, a versatile intermediate for the synthesis of various kinase inhibitors.
Workflow Overview
Caption: Synthetic workflow for the preparation of a kinase inhibitor using an N-Boc-caprolactam derived intermediate.
Part 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate
This initial step involves the partial reduction of the lactam to a cyclic hemiaminal, which is then hydrolyzed to the corresponding aminoketone.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| N-Boc-ε-caprolactam | 106412-36-6 | 213.27 g/mol | 10.0 g |
| Lithium aluminum hydride (LAH), 1 M in THF | 16853-85-3 | 37.95 g/mol | 50 mL |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 500 mL |
| Hydrochloric acid, 2 M | 7647-01-0 | 36.46 g/mol | As needed |
| Sodium bicarbonate, saturated solution | 144-55-8 | 84.01 g/mol | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
To a stirred solution of N-Boc-ε-caprolactam (10.0 g, 46.9 mmol) in anhydrous diethyl ether (200 mL) at -78 °C under an inert atmosphere, add a 1 M solution of lithium aluminum hydride in THF (47 mL, 47 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow, sequential addition of water (1.8 mL), 15% aqueous sodium hydroxide (1.8 mL), and water (5.4 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a mixture of THF (100 mL) and 2 M hydrochloric acid (50 mL) and stir at room temperature for 1 hour to effect hydrolysis of the intermediate hemiaminal.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-oxoazepane-1-carboxylate.
Expected Yield: 60-70%
Part 2: Synthesis of tert-Butyl 4-aminoazepane-1-carboxylate via Reductive Amination
This step introduces the crucial amine functionality at the 4-position of the azepane ring.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| tert-Butyl 4-oxoazepane-1-carboxylate | - | 215.29 g/mol | 5.0 g |
| Ammonium acetate | 631-61-8 | 77.08 g/mol | 17.9 g |
| Sodium cyanoborohydride | 25895-60-7 | 62.84 g/mol | 2.9 g |
| Methanol | 67-56-1 | 32.04 g/mol | 100 mL |
Procedure:
-
To a solution of tert-butyl 4-oxoazepane-1-carboxylate (5.0 g, 23.2 mmol) in methanol (100 mL), add ammonium acetate (17.9 g, 232 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (2.9 g, 46.4 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tert-butyl 4-aminoazepane-1-carboxylate can often be used in the next step without further purification.
Expected Yield: 85-95%
Application in Kinase Inhibitor Synthesis: A Tofacitinib Analog
The synthesized tert-butyl 4-aminoazepane-1-carboxylate is a key building block for the synthesis of various kinase inhibitors. As an illustrative example, the following section outlines its use in the synthesis of a tofacitinib analog. Tofacitinib is a JAK inhibitor approved for the treatment of rheumatoid arthritis.[3]
Part 3: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This step involves a nucleophilic aromatic substitution reaction to couple the azepane intermediate with the heterocyclic core of the kinase inhibitor.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| tert-Butyl 4-aminoazepane-1-carboxylate | - | 214.31 g/mol | 2.0 g |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4576-64-3 | 153.57 g/mol | 1.43 g |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 4.8 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL |
Procedure:
-
To a solution of tert-butyl 4-aminoazepane-1-carboxylate (2.0 g, 9.33 mmol) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.43 g, 9.33 mmol) in DMF (20 mL), add DIPEA (4.8 mL, 28.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
Expected Yield: 70-80%
Part 4: Deprotection and Final Elaboration
The final steps involve the removal of the Boc protecting group and subsequent functionalization to yield the final kinase inhibitor analog.
Procedure:
-
Dissolve the product from Part 3 in a solution of 4 M HCl in 1,4-dioxane and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
-
The resulting amine can then be further functionalized, for example, by acylation with cyanoacetic acid followed by dehydration to install the nitrile group present in tofacitinib.
Conclusion
N-Boc-caprolactam serves as a cost-effective and versatile starting material for the synthesis of functionalized azepane rings, which are key components of numerous kinase inhibitors. The protocols outlined in this application note provide a robust and scalable route to a valuable 4-aminoazepane intermediate and demonstrate its utility in the synthesis of a clinically relevant class of JAK inhibitors. The strategic use of N-Boc-caprolactam exemplifies a powerful approach in medicinal chemistry for accessing complex molecular architectures with significant therapeutic potential.
References
-
Zhang, J., et al. (2009). Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. PubMed. Available at: [Link]
-
Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
Sources
Application Notes and Protocols for the Asymmetric Synthesis and Utilization of Chiral tert-Butyl 2-Oxoazepane-1-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The azepane scaffold is a privileged structural motif in medicinal chemistry, frequently conferring desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The N-protected caprolactam, tert-butyl 2-oxoazepane-1-carboxylate, serves as a versatile precursor to this important class of compounds. This technical guide delineates the strategic application of this building block in asymmetric synthesis. Rather than employing the parent compound as a chiral auxiliary, this guide focuses on the more prevalent and powerful strategy: the enantioselective synthesis of substituted chiral N-Boc-caprolactam derivatives, which then serve as valuable chiral building blocks for the construction of complex molecular architectures. We will explore cutting-edge catalytic methods for the asymmetric functionalization of the prochiral caprolactam core and discuss the subsequent elaboration of these chiral intermediates.
The Strategic Importance of Chiral Azepanes in Drug Discovery
The seven-membered azepane ring offers a flexible, three-dimensional scaffold that can effectively mimic peptide β-turns and present substituents in a well-defined spatial orientation. This has led to its incorporation into a multitude of pharmaceutical candidates targeting a wide range of diseases. The tert-butoxycarbonyl (Boc) protecting group is ideal for masking the nucleophilicity of the lactam nitrogen, allowing for selective manipulations at other positions of the ring while ensuring stability under various reaction conditions and facile deprotection under mild acidic conditions.
The true value of this compound in asymmetric synthesis is realized when it is transformed into a chiral, non-racemic intermediate. The introduction of stereocenters onto the azepane ring is a critical step in the development of selective therapeutics, as different enantiomers of a drug can exhibit vastly different biological activities. Chiral azepane building blocks are therefore highly sought-after intermediates in the synthesis of novel drugs.[1][2] For instance, chiral bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, highlighting their potential in treating neuropsychiatric disorders.[3]
Core Strategies for the Asymmetric Synthesis of Chiral N-Boc-Azepane Scaffolds
The asymmetric synthesis of chiral azepanes can be broadly approached in two ways: (1) the enantioselective functionalization of the prochiral this compound, or (2) the construction of the chiral azepane ring from a chiral pool starting material. This guide will focus on the former, as it represents a more flexible and modern approach to generating a diversity of chiral azepane derivatives.
Enantioselective α-Alkylation of N-Boc-Caprolactam Enolates
A powerful method for the asymmetric synthesis of α-substituted lactams involves the catalytic enantioselective alkylation of the corresponding enolates. A state-of-the-art approach utilizes a palladium-catalyzed decarboxylative allylic alkylation, which generates a quaternary stereocenter at the α-position of the lactam.[4]
The causality behind this experimental design lies in the formation of a chiral palladium-allyl complex. The chiral ligand (e.g., (S)-t-BuPHOX) creates a chiral environment around the palladium center, which then dictates the facial selectivity of the enolate attack on the allyl moiety, resulting in high enantioselectivity. The use of an allyl ester as the alkylating agent is key, as its decarboxylation under the reaction conditions drives the reaction forward and generates the electrophilic π-allyl palladium intermediate.
Protocol 1: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of N-Boc-Caprolactam
This protocol is adapted from the work of Behenna and Stoltz on the enantioselective alkylation of lactams.[4]
Materials:
-
Allyl 1-Boc-2-oxoazepane-3-carboxylate (starting material, prepared from this compound)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(S)-2-(2-(diphenylphosphino)phenyl)-4-tert-butyl-4,5-dihydrooxazole ((S)-t-BuPHOX)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and (S)-t-BuPHOX (3.5 mol%) to a flame-dried Schlenk flask. Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add a solution of allyl 1-Boc-2-oxoazepane-3-carboxylate (1.0 equiv) in anhydrous THF.
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the chiral tert-butyl 3-allyl-2-oxoazepane-1-carboxylate.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Substrate Class | Product | Yield (%) | ee (%) |
| Caprolactam | tert-Butyl 3-allyl-2-oxoazepane-1-carboxylate | ~90 | ~92 |
Note: The data presented is representative for this class of transformation as reported in the literature.[4]
Figure 1: Catalytic cycle for the Pd-catalyzed decarboxylative allylic alkylation.
Enantioselective α-Arylation: An Adaptation from Pyrrolidine Chemistry
While the direct enantioselective α-arylation of N-Boc-caprolactam is not as extensively documented, the principles established for the analogous reaction with N-Boc-pyrrolidine provide a strong foundation for its development.[5] This methodology relies on the enantioselective deprotonation of the α-position using a chiral base, typically s-butyllithium in the presence of (-)-sparteine, to generate a configurationally stable α-lithio species. Subsequent transmetalation to zinc followed by a palladium-catalyzed cross-coupling with an aryl halide furnishes the chiral α-arylated product.
The success of this strategy is contingent on the ability of the (-)-sparteine-lithium complex to selectively abstract one of the two prochiral α-protons, and the subsequent stereoretentive nature of the transmetalation and cross-coupling steps. This approach offers a highly convergent route to a diverse range of 2-aryl-azepane derivatives.
Figure 2: Workflow for the proposed enantioselective α-arylation of N-Boc-caprolactam.
Application in the Synthesis of Complex Molecules
Once synthesized, these chiral N-Boc-azepane building blocks are poised for further elaboration into more complex target molecules. The lactam functionality can be reduced to the corresponding cyclic amine, the Boc group can be removed to allow for N-functionalization, and the newly introduced stereocenter can guide subsequent diastereoselective reactions.
For example, a chiral 3-substituted azepane can be a key intermediate in the synthesis of constrained diamines or other scaffolds for medicinal chemistry. The stereocenter at the 3-position can direct the stereochemical outcome of reactions at other positions of the ring, allowing for the construction of multiple stereocenters with high diastereoselectivity.
Conclusion and Future Outlook
While this compound is not a chiral auxiliary in the classical sense, it serves as an excellent platform for the asymmetric synthesis of chiral azepane derivatives. The development of catalytic, enantioselective methods for the functionalization of the prochiral caprolactam ring has opened up new avenues for the efficient synthesis of these valuable building blocks. The palladium-catalyzed decarboxylative allylic alkylation stands out as a particularly robust method for creating α-quaternary stereocenters. Future research will likely focus on expanding the scope of these asymmetric transformations and applying the resulting chiral building blocks to the total synthesis of complex natural products and novel pharmaceutical agents.
References
-
Carrel, A., Yiannakas, A., Roukens, J.-J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., Arus-Pous, J., Pellegata, D., Gertsch, J., & Reymond, J.-L. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(9), 6747–6757. [Link]
-
Reymond Research Group. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 444-457. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature, 546(7660), 637-641. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2012). The enantioselective Tsuji allylation. Nature Chemistry, 4(2), 130-133. [Link]
-
Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Conformational Rigidity: The Role of Tert-butyl 2-oxoazepane-1-carboxylate in the Design of Constrained Peptides
An Application Guide for Researchers and Drug Development Professionals
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical application is often hampered by inherent limitations such as low metabolic stability and high conformational flexibility, which can lead to reduced binding affinity.[1][2] To overcome these challenges, medicinal chemists increasingly turn to strategies that impose conformational constraints on the peptide backbone.[1][3] This guide provides an in-depth exploration of how lactam-based building blocks, specifically derivatives of tert-butyl 2-oxoazepane-1-carboxylate, are employed to engineer structurally rigid peptides with enhanced pharmacological properties.
Application Notes: The Strategic Advantage of Azepane Scaffolds
The introduction of a seven-membered lactam ring, known as an azepane, into a peptide sequence serves as a powerful tool for conformational control. Unlike flexible linear peptides, the cyclic nature of the azepane scaffold restricts the available conformational space, pre-organizing the peptide into a bioactive conformation that can lead to a significant increase in binding affinity and stability.[3][4]
Causality Behind the Chemistry:
-
Mimicking Secondary Structures: Quaternary α-amino acids derived from the 2-oxoazepane scaffold are particularly effective at inducing β-turn secondary structures.[5][6] These turns are critical recognition motifs in many protein-protein interactions (PPIs), making azepane-containing peptides valuable tools for modulating these targets.[3][7]
-
Enhancing Stability: The amide bond within the lactam ring is inherently more resistant to enzymatic degradation by proteases compared to a standard peptide bond. Furthermore, by constraining the overall peptide structure, vulnerable sites are often shielded from enzymatic attack, prolonging the peptide's half-life in vivo.[2]
-
The Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the lactam nitrogen is a crucial feature.[8] It serves as a robust protecting group during the synthesis of more complex building blocks suitable for peptide synthesis. Its stability under various reaction conditions, coupled with its clean removal under specific acidic conditions, makes it highly compatible with standard synthetic strategies.[8][9]
From Building Block to Constrained Peptide: A Synthetic Overview
The journey from the starting material to a final, constrained peptide involves a multi-step process encompassing the synthesis of a suitable amino acid derivative, its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS), and finally, the constraining cyclization step.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and application of an azepane-based building block. These are representative protocols based on established chemical principles.
Protocol 1: Synthesis of an Fmoc-Protected Azepane Amino Acid for SPPS
This protocol describes a conceptual pathway for converting a commercially available azepane ketone into a building block suitable for Fmoc-based solid-phase peptide synthesis.
-
Reductive Amination:
-
Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol.[10]
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract the product with ethyl acetate. The resulting product is a racemic mixture of the 4-aminoazepane derivative.
-
-
Fmoc Protection:
-
Dissolve the purified 4-aminoazepane derivative (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0°C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1N HCl and extract the Fmoc-protected product with ethyl acetate.
-
Purify the final product by column chromatography to yield Fmoc-(Boc-azepane)-OH.
-
Protocol 2: Incorporation into a Linear Peptide via Fmoc-SPPS
This protocol outlines the coupling of the custom-synthesized azepane amino acid during a standard Fmoc-SPPS cycle.
-
Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the first C-terminal amino acid.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of Azepane Building Block:
-
In a separate vessel, pre-activate the Fmoc-(Boc-azepane)-OH building block (3.0 eq) with a coupling reagent such as HBTU/HOBt (2.9 eq) and a base like DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours. Due to the steric bulk of the non-natural amino acid, an extended coupling time is recommended.
-
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with a mixture of acetic anhydride and DIPEA in DMF.
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Continue with subsequent Fmoc-SPPS cycles for the remaining amino acids in the sequence.
Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the formation of a lactam bridge between the side chains of an Aspartic Acid (Asp) and a Lysine (Lys) residue to create a cyclic peptide.[4][11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of tert-butyl 2-oxoazepane-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-butyl 2-oxoazepane-1-carboxylate (N-Boc-ε-caprolactam). This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this critical intermediate. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthesis is efficient, scalable, and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most widely adopted method for this synthesis is the N-acylation of ε-caprolactam using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a nucleophilic catalyst, with 4-dimethylaminopyridine (DMAP) being the most common choice due to its high efficacy. The reaction is generally performed in an aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. A literature procedure reports a 95% yield using DMAP in a solvent-free milling condition, highlighting the reaction's efficiency.[1]
Q2: Why is a catalyst like DMAP necessary for this reaction?
While the N-acylation of ε-caprolactam can proceed without a catalyst, the rate is often slow, especially on a large scale. The amide nitrogen of caprolactam is not strongly nucleophilic. DMAP functions as a superior nucleophilic catalyst by first reacting with Boc₂O to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium salt. This intermediate is much more electrophilic than Boc₂O itself and is readily attacked by the lactam nitrogen. This catalytic cycle significantly accelerates the reaction rate, allowing for lower reaction temperatures and shorter reaction times, which are critical for minimizing side reactions at scale.
Q3: What are the critical process parameters to monitor during a large-scale synthesis?
For a successful and safe scale-up, the following parameters must be carefully controlled:
-
Temperature: The reaction is exothermic. Uncontrolled temperature can lead to side reactions, including the decomposition of Boc₂O and the formation of impurities. Gradual addition of reagents and efficient reactor cooling are essential.
-
Reagent Stoichiometry: While a slight excess of Boc₂O (1.1-1.3 equivalents) is often used to drive the reaction to completion, a large excess can complicate purification and increase costs.
-
Catalyst Loading: DMAP is highly effective, so only catalytic amounts (1-5 mol%) are typically required. Higher loadings do not significantly improve rates but increase cost and purification burden.
-
Mixing: Homogeneous mixing is crucial in large reactors to ensure consistent reaction rates and prevent localized "hot spots" or areas of high reagent concentration.
-
Moisture Control: Boc₂O is sensitive to hydrolysis, which consumes the reagent and forms tert-butanol and CO₂. Using anhydrous solvents and operating under an inert atmosphere (e.g., nitrogen) is highly recommended.[2]
Q4: How can I effectively monitor the reaction's progress?
On a large scale, real-time or frequent monitoring is key to determining the reaction endpoint.
-
Thin-Layer Chromatography (TLC): A simple and effective method. A co-spot of the starting material (caprolactam) and the reaction mixture will clearly show the consumption of the starting material. The product is significantly less polar.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of caprolactam to the product and can also track the formation of key impurities. This is the preferred method for process control in a manufacturing environment.
-
Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable.
-
In-situ IR Spectroscopy: Can monitor the disappearance of the N-H stretch of caprolactam and the appearance of the carbamate carbonyl stretch.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Problem Area 1: Low or Stalled Reaction Conversion
Q: My reaction has stalled at 70-80% conversion, and I still see a significant amount of caprolactam by HPLC/TLC, even after several hours. What are the likely causes and solutions?
A: This is a common issue when scaling up. The root cause is often related to reagent activity, stoichiometry, or catalyst deactivation.
Causality & Explanation: A stalled reaction implies that one of the reactive components has been consumed or deactivated. The most likely culprit is the Boc₂O, which can be consumed by trace amounts of water in the solvent or starting material. The catalyst, DMAP, could also be poisoned, although this is less common in this specific reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your Boc₂O is of high purity and has not degraded during storage. Use freshly opened containers for large-scale runs. Ensure your ε-caprolactam is dry, as it can be hygroscopic.[3]
-
Check for Moisture: Use anhydrous solvents and perform the reaction under a nitrogen or argon atmosphere. If you suspect water ingress, consider adding a drying agent or using a solvent that has been freshly distilled over a desiccant.
-
Incremental Reagent Addition: Add a small additional portion of Boc₂O (0.1-0.2 equivalents) to the reaction mixture. If the reaction restarts (as observed by HPLC or an exotherm), it confirms that Boc₂O depletion was the issue.
-
Catalyst Check: While less likely, ensure the DMAP is active. If you suspect an issue, a small addition of fresh catalyst can be attempted.
Problem Area 2: Impurity Formation and Purification Challenges
Q: After work-up, my crude product is a persistent oil that won't crystallize, and column chromatography isn't viable for my 10 kg scale. HPLC shows a significant impurity with a similar retention time to my product. What could this be?
A: The physical state (oil vs. solid) of the crude product is highly dependent on its purity. The presence of impurities can inhibit crystallization.
Causality & Explanation: The most common impurities in this reaction are unreacted caprolactam, tert-butanol (from Boc₂O hydrolysis), and potential urea-type byproducts formed from side reactions of the Boc-DMAP intermediate.[4] Caprolactam is particularly problematic as its polarity and structure can interfere with the crystal lattice formation of the desired product.
Troubleshooting & Purification Protocol:
-
Impurity Identification: Obtain an NMR and LC-MS of the crude oil. The presence of excess tert-butanol or unreacted caprolactam should be readily identifiable.
-
Aqueous Wash Optimization: The work-up is your best tool for removing polar impurities.
-
Perform multiple washes with a dilute acid (e.g., 1M HCl or 5% citric acid solution). This will protonate the basic DMAP and any unreacted caprolactam, pulling them into the aqueous layer.
-
Follow with a wash using saturated sodium bicarbonate solution to remove acidic residues, and finally, a brine wash to break any emulsions and remove bulk water.
-
-
Solvent Trituration/Slurry: If the product is an oil due to residual starting material, trituration can be highly effective.
-
Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM).
-
Slowly add a poor solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, heptane) until the solution becomes cloudy.
-
Stir vigorously at room temperature or cooler. The product should precipitate as a solid, leaving impurities in the mother liquor.
-
-
Re-crystallization Solvent Screening: If a solid is obtained, screen for a suitable re-crystallization solvent system. A good system is one where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for this molecule include ethyl acetate/hexanes or isopropanol/water.
Comparative Table: Impact of Reaction Conditions
| Parameter | Standard Condition | Potential Issue at Scale | Consequence | Recommended Action |
| Solvent | Anhydrous THF/DCM | Presence of water | Boc₂O hydrolysis, low yield | Use freshly dried solvent; run under N₂. |
| Temperature | 0 °C to RT | Poor heat transfer | Formation of byproducts | Slow reagent addition; use a jacketed reactor. |
| Boc₂O Equiv. | 1.1 eq | Insufficient amount | Incomplete conversion | Use 1.2-1.3 eq; monitor by HPLC. |
| DMAP Loading | 2-5 mol% | Excess catalyst | Purification difficulty | Keep loading ≤ 5 mol%; remove with acid wash. |
Problem Area 3: Product Loss During Work-up
Q: My reaction conversion was >98% by HPLC, but my isolated yield after extraction and concentration was only 65%. Where is my product going?
A: Significant product loss after a complete reaction almost always points to issues during the work-up and isolation phases.
Causality & Explanation: While this compound is largely non-polar, it possesses some water solubility. On a large scale, repeated aqueous washes can lead to cumulative losses if the phase separation is not clean or if emulsions form. Additionally, the Boc protecting group is labile to strong acids, and prolonged contact with acidic solutions during work-up can cause partial deprotection back to caprolactam, which is then extracted out of the organic phase.[2][5]
Troubleshooting Steps:
-
Analyze the Aqueous Layers: Take a sample of the combined aqueous wash layers and back-extract with a fresh portion of solvent (e.g., DCM). Concentrate this extract and analyze by TLC or NMR to quantify the amount of product lost.
-
Use Milder Acids: Instead of strong acids like 1M HCl, use a weaker organic acid like 5% citric acid for the washes. This is sufficient to remove DMAP without aggressively cleaving the Boc group.
-
Minimize Wash Volumes & Time: Use the minimum volume of aqueous solution necessary for an effective wash and minimize the contact time between the organic and acidic layers.
-
Back-Extraction: Perform a back-extraction of the combined aqueous layers with one portion of fresh organic solvent to recover any dissolved or emulsified product. Add this back to your main organic phase before drying and concentration.
-
Check for Emulsions: If emulsions form, a wash with saturated brine solution can help break them. In severe cases, filtration through a pad of celite may be necessary.
Experimental Protocols & Diagrams
Protocol 1: Large-Scale Synthesis (Exemplary 1 kg Scale)
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with ε-caprolactam (1.0 kg, 8.84 mol) and anhydrous tetrahydrofuran (8 L).
-
Inerting: Purge the vessel with nitrogen and begin stirring to dissolve the solid.
-
Cooling & Catalyst: Cool the solution to 0-5 °C using a circulating chiller. Add 4-dimethylaminopyridine (DMAP) (54 g, 0.44 mol, 5 mol%).
-
Reagent Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.12 kg, 9.72 mol, 1.1 eq) in anhydrous THF (2 L). Add this solution to the reactor via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitoring: Take an aliquot, quench with a few drops of water, dilute with ethyl acetate, and analyze by TLC or HPLC to confirm the consumption of caprolactam.
-
Quenching & Work-up: Once complete, cool the mixture to 10-15 °C and slowly add water (5 L). Transfer the mixture to a larger separatory funnel or extraction vessel.
-
Extraction:
-
Wash the organic layer with 5% citric acid solution (2 x 3 L).
-
Wash with saturated sodium bicarbonate solution (1 x 3 L).
-
Wash with saturated brine (1 x 3 L).
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the resulting solid/oil by re-crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
Diagrams
Reaction Mechanism
A diagram illustrating the DMAP-catalyzed mechanism for the Boc protection of ε-caprolactam.
Caption: DMAP-catalyzed Boc protection of ε-caprolactam.
Troubleshooting Workflow
A decision tree for troubleshooting common synthesis issues.
Caption: Troubleshooting decision tree for N-Boc-caprolactam synthesis.
References
-
Chen, B. C., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1149–1155. [Link]
-
RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. [Link]
-
Valco Group. (n.d.). Manufacturing process of Caprolactam. [Link]
-
Hermans, P. H., et al. (1961). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Polymer Science, 55(161), 49-65. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Caprolactam. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
PubChem. (n.d.). Caprolactam. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
Sources
Byproducts in the synthesis of N-Boc-caprolactam from caprolactam
Welcome to the Technical Support Center for the synthesis of N-Boc-caprolactam. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet crucial chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind the "how," ensuring you can not only solve immediate issues but also build a deeper understanding of the reaction chemistry.
I. Foundational Principles: The N-Boc Protection of Caprolactam
The synthesis of N-Boc-caprolactam involves the protection of the secondary amine within the caprolactam ring using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This reaction transforms the nucleophilic amine into a less reactive carbamate, a critical step in many multi-step organic syntheses.[1] The general mechanism involves the nucleophilic attack of the caprolactam nitrogen on one of the electrophilic carbonyl carbons of Boc anhydride.[2] This process is often facilitated by a base to enhance the nucleophilicity of the caprolactam.
The choice of reaction conditions, particularly the use of a catalyst like 4-(Dimethylamino)pyridine (DMAP), can significantly influence the reaction rate and the byproduct profile. While DMAP can accelerate the reaction, it may also promote side reactions.[3]
Below is a visual representation of the primary reaction pathway.
Caption: Reaction scheme for N-Boc-caprolactam synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of N-Boc-caprolactam, providing potential causes and actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Formation | 1. Insufficiently Activated Caprolactam: The nucleophilicity of the lactam nitrogen may be too low for efficient reaction. 2. Inactive Boc Anhydride: Boc anhydride can degrade upon exposure to moisture. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Add a Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate the caprolactam and increase its nucleophilicity.[2] 2. Use Fresh Reagent: Ensure the Boc anhydride is fresh and has been stored under anhydrous conditions. Consider purchasing a new bottle if in doubt. 3. Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective. Ensure the solvent is anhydrous. |
| Presence of Unreacted Caprolactam | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. 2. Stoichiometry Imbalance: An insufficient amount of Boc anhydride was used. | 1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction stalls, consider gentle heating (e.g., to 40 °C) or extending the reaction time. 2. Adjust Stoichiometry: Use a slight excess of Boc anhydride (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. |
| Formation of Multiple Byproducts | 1. Impurities in Starting Caprolactam: Commercial caprolactam can contain impurities such as aminocaproic acid, oligomers, or other amides and imides which can react with Boc anhydride.[5][6] 2. Side Reactions Catalyzed by DMAP: If using DMAP as a catalyst, it can promote side reactions, although these are more commonly reported for primary amines.[2][3] 3. Reaction with Water: The presence of water can lead to the hydrolysis of Boc anhydride. | 1. Purify Caprolactam: If high purity is critical, consider purifying the starting caprolactam by recrystallization or distillation before use.[7] 2. Optimize Catalyst Use: Use a minimal amount of DMAP (catalytic amounts, e.g., 0.05 to 0.1 equivalents). If byproducts persist, consider running the reaction without DMAP, potentially with a non-nucleophilic base and longer reaction time. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and handle reagents in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) to minimize moisture. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: Some byproducts may have similar polarities to N-Boc-caprolactam, making separation by column chromatography challenging. 2. Residual DMAP or Base: Basic impurities can complicate purification and subsequent reactions. | 1. Alternative Purification: Consider vacuum distillation or recrystallization as alternatives to column chromatography for purification. 2. Aqueous Wash: During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated aqueous KHSO₄) to remove basic impurities like DMAP and any unreacted caprolactam.[8] Be cautious, as prolonged exposure to strong acid can lead to deprotection of the Boc group.[9] |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in the N-Boc protection of caprolactam, and is it always necessary?
A1: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with Boc anhydride to form a more reactive intermediate, which is then attacked by the caprolactam nitrogen.[10] This significantly accelerates the rate of the reaction. However, DMAP is not always necessary. The reaction can proceed with a non-nucleophilic base like triethylamine, albeit at a slower rate. If you are observing significant byproduct formation, omitting DMAP is a reasonable troubleshooting step.[3]
Q2: My starting caprolactam is old. What are the potential impurities and how might they affect my reaction?
A2: Aged caprolactam can contain several impurities. The most common is ε-aminocaproic acid, formed by hydrolysis of the lactam ring.[5] Other potential impurities include oligomers of caprolactam and various oxidation products.[5] These impurities have reactive functional groups (amines and carboxylic acids) that will consume Boc anhydride, leading to lower yields of the desired N-Boc-caprolactam and the formation of unwanted byproducts. It is highly recommended to use high-purity caprolactam or to purify older stock before use.
Q3: Can I use a base other than triethylamine or DMAP?
A3: Yes, other non-nucleophilic bases can be used. Diisopropylethylamine (DIPEA), also known as Hünig's base, is a common alternative. Stronger bases like sodium hydride (NaH) can also be used to deprotonate the caprolactam, but this requires strictly anhydrous conditions and careful handling. The choice of base can influence the reaction rate and should be selected based on the specific requirements of your synthesis.
Q4: How can I confirm that the Boc protection was successful?
A4: Several analytical techniques can be used for confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. You should observe the appearance of a characteristic singlet peak for the nine protons of the tert-butyl group around 1.4-1.5 ppm in the ¹H NMR spectrum.[4]
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl stretching band for the carbamate group, typically in the range of 1690-1720 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of N-Boc-caprolactam (213.27 g/mol ).
-
Thin Layer Chromatography (TLC): The product, N-Boc-caprolactam, will be less polar than the starting caprolactam and should have a higher Rf value.
Q5: What is the most common byproduct I should look out for?
A5: While specific literature on byproducts in this exact reaction is sparse, based on general principles, the most likely byproduct is the formation of a di-Boc protected species if any primary amine impurities are present in the starting caprolactam. Another possibility is the formation of tert-butyl carbamate from the reaction of Boc anhydride with any residual water. If using DMAP, there is a small possibility of side reactions involving the catalyst, though these are less common with secondary amines.[2] Careful analysis of your crude reaction mixture by LC-MS is the best way to identify any significant byproducts.
IV. Experimental Protocols
General Protocol for the Synthesis of N-Boc-Caprolactam
This protocol provides a general starting point. Optimization may be required based on your specific experimental setup and purity requirements.
Materials:
-
Caprolactam (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve caprolactam in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution and stir for 5-10 minutes at room temperature.
-
Add Boc anhydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-caprolactam.
-
Purify the crude product by flash column chromatography, vacuum distillation, or recrystallization as needed.
Protocol for Purification by Vacuum Distillation
For larger scale reactions or when chromatographic separation is difficult, vacuum distillation can be an effective purification method.
Procedure:
-
Set up a short-path distillation apparatus.
-
Place the crude N-Boc-caprolactam in the distillation flask.
-
Gradually apply vacuum and gently heat the flask in an oil bath.
-
Collect the fraction that distills at the appropriate temperature and pressure for N-Boc-caprolactam. The boiling point will be significantly lower than that of any unreacted caprolactam or oligomeric impurities.
V. References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. (n.d.). Retrieved from [Link]
-
Caprolactam Impurities and Related Compound. Veeprho. (n.d.). Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
US3882102A - Process for the purification of caprolactam. Google Patents. (n.d.). Retrieved from
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. (2024, February 27). Retrieved from [Link]
-
An analysis of impurities affecting the volatile base content in caprolactam. ResearchGate. (n.d.). Retrieved from [Link]
-
Control methods of the content of volatile base impurities in caprolactam. ResearchGate. (2009, January 1). Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF CAPROLACTAM. YouTube. (2025, May 29). Retrieved from [Link]
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Impurities present in caprolactam producing high molecular weight nylon ?. ResearchGate. (2017, February 11). Retrieved from [Link]
-
How can I remove DMAP from the reaction mixture while Boc-protection?. ResearchGate. (2015, November 27). Retrieved from [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. (2012, July 6). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. An overview of caprolactam synthesis | Semantic Scholar [semanticscholar.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. ez.restek.com [ez.restek.com]
- 8. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Boc Protection of ε-Caprolactam
Welcome to the Technical Support Center for the optimization of the Boc protection of ε-caprolactam. This guide is intended for researchers, scientists, and professionals in drug development who are looking to refine their synthetic protocols, troubleshoot common issues, and understand the mechanistic nuances of this crucial protecting group strategy. Here, we move beyond simple procedural outlines to provide in-depth, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Boc protection of ε-caprolactam is sluggish or incomplete. What are the likely causes?
Several factors can contribute to an incomplete or slow reaction. The nucleophilicity of the lactam nitrogen in ε-caprolactam is lower than that of a typical primary or secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group. Key areas to investigate include:
-
Insufficient Activation of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) itself is a moderately reactive acylating agent. For less nucleophilic substrates like lactams, a catalyst is often necessary to enhance its electrophilicity.
-
Inappropriate Base: While a base is often used to neutralize the acidic byproduct, its choice is critical.[1] A base that is too strong can lead to side reactions, while one that is too weak may not effectively drive the reaction to completion.
-
Poor Solubility: If ε-caprolactam or the reagents are not fully dissolved in the reaction solvent, it can lead to a slow and incomplete reaction.[1]
-
Hydrolysis of Boc Anhydride: In the presence of moisture, Boc anhydride can hydrolyze to tert-butanol and carbon dioxide, reducing the amount of reagent available for the protection reaction.[1][2]
Q2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?
The most common side reactions in the Boc protection of lactams, especially when using a catalyst like 4-dimethylaminopyridine (DMAP), include the formation of ureas and isocyanates.[3][4]
-
Isocyanate and Urea Formation: DMAP can react with Boc anhydride to form a highly reactive intermediate.[5][6] This intermediate can sometimes promote the formation of an isocyanate from the primary amine, which can then react with another amine molecule to form a urea derivative.[4] To minimize this, it is crucial to control the reaction temperature and the amount of DMAP used. Using only catalytic amounts of DMAP is often sufficient.[3]
-
Double Boc Protection: While less common with lactams, it is possible to form a Boc₂-derivative under forcing conditions.[3] Careful monitoring of the reaction progress by TLC or LC-MS can help prevent this.
Q3: What is the role of DMAP in the reaction, and is it always necessary?
4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium species.[5][6] This intermediate is a much more potent acylating agent than Boc anhydride itself, thereby accelerating the rate of reaction with the less nucleophilic lactam nitrogen.[5][6]
While not always strictly necessary for the Boc protection of more nucleophilic amines, for a less reactive substrate like ε-caprolactam, a catalytic amount of DMAP is highly recommended to achieve a reasonable reaction rate and high conversion.[3][4]
Q4: How do I choose the optimal solvent for this reaction?
The ideal solvent should fully dissolve both ε-caprolactam and the reagents. Common choices include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[7][8] For substrates with poor solubility, a solvent mixture or gentle heating may be employed.[9] It is crucial to use anhydrous solvents to prevent the hydrolysis of Boc anhydride.[2]
Q5: What are the best practices for monitoring the reaction progress?
Regular monitoring is key to preventing over-reaction and the formation of byproducts.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material (ε-caprolactam) and the appearance of the less polar N-Boc-ε-caprolactam product.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting material, product, and any side products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the N-H proton of the lactam and the appearance of the characteristic tert-butyl signal of the Boc group (a singlet around 1.4-1.5 ppm).[10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Boc protection of ε-caprolactam.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Low nucleophilicity of ε-caprolactam.[1][11] 2. Inactive Boc anhydride (due to hydrolysis).[2] 3. Insufficient reaction time or temperature.[12] 4. Poor solubility of starting materials.[1] | 1. Add a catalytic amount (5-10 mol%) of DMAP to activate the Boc anhydride.[3] 2. Use fresh, high-quality Boc anhydride and ensure anhydrous reaction conditions.[13] 3. Allow the reaction to stir for a longer period (monitor by TLC/LC-MS) or gently warm the reaction mixture (e.g., to 40-50 °C).[9] 4. Choose a solvent in which all components are soluble. Consider using a co-solvent if necessary. |
| Formation of Multiple Products | 1. Presence of impurities in the starting ε-caprolactam.[14] 2. Side reactions such as urea or isocyanate formation.[3][4] 3. Over-reaction leading to double Boc protection (less common).[3] | 1. Ensure the purity of the starting ε-caprolactam using techniques like GC-MS or HPLC.[14][] 2. Use only a catalytic amount of DMAP. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature).[4] 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Product Isolation/Purification | 1. Excess Boc anhydride and its byproducts (tert-butanol). 2. Co-elution of the product with impurities during chromatography. | 1. After the reaction, excess Boc anhydride can be quenched with a nucleophilic scavenger like N,N-dimethylethylenediamine or by washing with a mild aqueous base.[11] Residual tert-butanol can often be removed under high vacuum.[9] 2. Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) for better separation. |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Boc protection of ε-caprolactam.
Experimental Protocols
Optimized Protocol for Boc Protection of ε-Caprolactam
This protocol is designed to provide a high yield of N-Boc-ε-caprolactam with minimal side product formation.
Materials:
-
ε-Caprolactam
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of ε-caprolactam (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Mechanism of DMAP-Catalyzed Boc Protection
Caption: The catalytic cycle of DMAP in the Boc protection of ε-caprolactam.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of ε-caprolactam.
| Parameter | Condition A (Non-catalyzed) | Condition B (DMAP-catalyzed) |
| Catalyst | None | 4-DMAP (0.1 eq) |
| Base | Triethylamine (1.2 eq) | Triethylamine (1.2 eq) |
| Solvent | Anhydrous DCM | Anhydrous DCM |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 24-48 hours | 12-16 hours |
| Typical Yield | 40-60% | >90% |
| Key Observation | Sluggish reaction with incomplete conversion. | Efficient reaction with high conversion. |
This guide provides a comprehensive framework for understanding and optimizing the Boc protection of ε-caprolactam. By applying these principles and troubleshooting strategies, researchers can achieve more consistent and high-yielding results in their synthetic endeavors.
References
- Vertex AI Search. Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry.
- Vertex AI Search. Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry.
- Hebei Boze Chemical Co., Ltd. (2023-03-14). Boc Protected Compounds.
- Benchchem. A Comparative Guide to Reagents for Boc Protection of Amines.
- Benchchem. Common side reactions with Boc-Dap-OH and how to prevent them.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Fisher Scientific. Amine Protection / Deprotection.
- ChemicalBook. (2019-12-20).
- Master Organic Chemistry. Amine Protection and Deprotection.
- ScienceBlogs. (2007-01-04). Boc Anhydride (Amine condoms).
- The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results.
- J&K Scientific. BOC Protection and Deprotection.
- The Royal Society of Chemistry.
- Hebei Boze Chemical Co.,Ltd. (2023-07-04). BOC deprotection.
- Reddit. (2024-02-27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- Sigma-Aldrich.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Wordpress.
- Chemtips - WordPress.com. (2012-06-18).
- Common Organic Chemistry. Boc Deprotection - TFA.
- Benchchem. Technical Support Center: Troubleshooting Boc Deprotection Failures.
- Benchchem. PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- Common Organic Chemistry. Boc Protection - Common Conditions.
- ResearchGate. (2025-08-06). The determination of impurities in caprolactam by capillary gas chromatography-mass spectrometry | Request PDF.
- NIH. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC.
- Wikipedia.
- Sigma-Aldrich. N-Boc-e-caprolactam 97 106412-36-6.
- RSC Publishing. Optimizing ring-opening polymerization of ε-caprolactone by using aluminum complexes bearing amide as catalysts and their application in synthesizing poly-ε-caprolactone with special initiators and other polycycloesters - RSC Advances.
- BOC Sciences. Analytical Services for Advanced Testing & Analysis.
- ResearchGate. Extent of Boc-deprotection reactivity. | Download Table.
- BOC Sciences.
- Suzhou Highfine Biotech.
- Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
- NIH. Synthesis of Boc-protected bicycloproline - PMC.
- RWTH Publications.
- YouTube. (2022-08-13). Amine Boc protection-Mechanism and Reaction Setup.
- Google Patents.
- Benchchem. A Comparative Guide to Analytical Methods for Determining the Purity of N-Boc-D-proline.
- Semantic Scholar.
- J&K Scientific LLC. (2025-02-08). BOC Protection and Deprotection.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc Protected Compounds [bzchemicals.com]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Anhydride (Amine condoms) | ScienceBlogs [scienceblogs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-butyl 2-oxoazepane-1-carboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of tert-butyl 2-oxoazepane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this N-Boc protected caprolactam derivative.
Introduction: The Chemistry of Purifying a Protected Lactam
This compound, also known as N-Boc-ε-caprolactam, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purification via silica gel column chromatography is a standard yet often challenging step. The presence of the electron-withdrawing Boc (tert-butoxycarbonyl) group and the polar lactam carbonyl can lead to specific purification hurdles. The acidic nature of silica gel can, under certain conditions, cause partial or complete cleavage of the acid-labile Boc protecting group, leading to impurities and reduced yield.[3][4][5] This guide provides practical, experience-based solutions to common problems encountered during the purification process.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you might encounter during the column chromatography of this compound.
Problem 1: My compound is not eluting from the column, or the yield is very low.
Possible Causes & Solutions:
-
Compound Decomposition on Silica: The Boc group is susceptible to cleavage by acidic conditions, and silica gel is inherently acidic.[6][7] This can lead to the formation of the unprotected caprolactam, which is significantly more polar and may not elute with your chosen solvent system, or it may streak down the column.
-
How to Diagnose: Perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see a new spot that is not on the diagonal, it indicates on-plate decomposition.[8]
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidity of the silica gel by preparing a slurry with a small amount of a basic additive like triethylamine (typically 0.5-1% v/v) in your eluent before packing the column.[9] This helps to prevent the cleavage of the Boc group.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[8]
-
-
Incorrect Solvent System: The chosen eluent may not be polar enough to move your compound down the column.
-
How to Diagnose: On a TLC plate, your compound's Rf value should ideally be between 0.2 and 0.4 for good separation.[10] If the spot remains at the baseline, your solvent system is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
-
Compound Came Off in the Solvent Front: If your eluent is too polar, the compound may have eluted very quickly with the solvent front.
-
How to Diagnose: Concentrate the very first fractions collected and analyze them by TLC.[8]
-
Solution: Start with a less polar solvent system. Perform thorough TLC analysis with a range of solvent ratios to find the optimal conditions before running the column.
-
Problem 2: Poor separation between my product and impurities.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The selectivity of your eluent may not be suitable for separating the desired compound from closely related impurities.
-
Solution 1: Change Solvent Composition. Instead of just increasing the polarity of one solvent, try a different solvent system altogether. For instance, if hexane/ethyl acetate is not working, consider dichloromethane/methanol or toluene/ethyl acetate systems.[11]
-
Solution 2: Isocratic vs. Gradient Elution. If impurities are close in polarity, an isocratic (constant solvent composition) elution might not provide enough resolution. A shallow gradient elution, where the polarity is slowly increased over the course of the separation, can often improve the resolution between closely eluting compounds.[12]
-
-
Overloading the Column: Applying too much crude material to the column will result in broad, overlapping bands.[13]
-
Solution: As a general rule, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the silica gel. For a 1 g sample, you should use at least 100 g of silica gel.
-
-
Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the column is packed uniformly. "Wet" packing (slurry packing) is generally preferred to "dry" packing to minimize the risk of air bubbles.[14]
-
Problem 3: The product is eluting as a long, trailing band (tailing).
Possible Causes & Solutions:
-
Acid-Base Interactions: The slightly acidic nature of silica can interact with basic functionalities in your compound or impurities, causing tailing. The nitrogen in the lactam ring can have some basic character.
-
Solution: Add a small amount of a modifier to your eluent. For slightly basic compounds, adding a small amount of triethylamine (0.1-1%) can improve peak shape.[9]
-
-
Compound Overload: As mentioned before, overloading can lead to tailing.
-
Solution: Use a larger column or reduce the amount of sample loaded.
-
-
Inappropriate pH of the Eluent: If your compound has ionizable groups, the pH of the eluent can significantly affect its retention and peak shape.
-
Solution: While less common for this specific compound, if you suspect pH effects, adding a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) can help.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for TLC analysis is a mixture of non-polar and polar solvents. A common and effective system is a mixture of hexanes and ethyl acetate . Start with a ratio of 70:30 (hexanes:ethyl acetate) and adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.[10] Other systems to try if this fails include dichloromethane/methanol (e.g., 98:2) or toluene/ethyl acetate.
Q2: How can I visualize this compound on a TLC plate?
This compound has a carbonyl group but lacks a strong chromophore for UV visualization at 254 nm. Therefore, you will need to use a staining solution. A potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with the oxidizable parts of the molecule, appearing as a yellow spot on a purple background. Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be effective.
Q3: Should I use "dry loading" or "wet loading" to apply my sample to the column?
Both methods can be effective, but they have different advantages:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial eluent and carefully pipetted onto the top of the column. This is quick and easy for samples that are readily soluble in the mobile phase.[14]
-
Dry Loading: The crude sample is dissolved in a volatile solvent (like dichloromethane or methanol), and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the column. Dry loading is highly recommended for samples that have poor solubility in the eluent or when a very high resolution is required, as it ensures a very narrow starting band.[14]
Q4: My purified product still shows impurities by ¹H NMR. What are the likely culprits?
Common impurities could include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be ε-caprolactam or di-tert-butyl dicarbonate (Boc anhydride).
-
Deprotected Product: As discussed, cleavage of the Boc group can lead to the presence of ε-caprolactam.
-
Solvent Residues: Residual solvents from the column (e.g., ethyl acetate, hexanes) are common. These can usually be removed by drying under high vacuum.
Q5: What are the expected spectroscopic data for pure this compound?
While specific shifts can vary slightly depending on the solvent, you can generally expect:
-
¹H NMR (in CDCl₃): A large singlet around δ 1.5 ppm (9H) for the tert-butyl group, and multiplets between δ 1.7-1.9 ppm, δ 2.6-2.8 ppm, and δ 3.7-3.9 ppm for the seven-membered ring protons.[1]
-
¹³C NMR (in CDCl₃): Resonances for the tert-butyl carbons (around δ 28 ppm and δ 82 ppm), the carbonyl carbon of the lactam (around δ 175 ppm), the carbonyl of the carbamate (around δ 153 ppm), and the methylene carbons of the azepane ring.
-
Mass Spectrometry (ESI+): Expect to see the [M+H]⁺ ion at m/z 214.3 and the [M+Na]⁺ ion at m/z 236.3.
Experimental Protocols
Standard Protocol for Column Chromatography Purification
This protocol is a general guideline and should be optimized based on your specific reaction mixture.
1. TLC Analysis: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., start with 7:3 hexanes:ethyl acetate). d. Visualize the plate using a potassium permanganate stain. e. Identify a solvent system that gives your product an Rf of ~0.3 and good separation from impurities.
2. Column Preparation: a. Select a column of appropriate size (for 1g of crude, a 40-50 mm diameter column is suitable). b. Pack the column with silica gel (60 Å, 230-400 mesh) using the wet packing method with your chosen initial eluent. Ensure the packing is uniform and free of air bubbles. c. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]
3. Sample Loading: a. Use the dry loading method for best results. Dissolve your crude product (1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). b. Add 2-3 g of silica gel to this solution. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection: a. Begin eluting with your chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it. b. Collect fractions of a suitable volume (e.g., 10-20 mL). c. Monitor the elution process by TLC analysis of the collected fractions.
5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the resulting oil or solid under high vacuum to remove any residual solvent.
6. Characterization: a. Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the purity and identity of the final product.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common column chromatography issues.
General Purification Workflow
Caption: A step-by-step workflow for the purification process.
References
-
Selective Removal of N-Boc Protecting Group from Aromatic Amines Using Silica Gel-Supported Sodium Hydrogen Sulfate and HY-Zeolite as Heterogeneous Catalysts. ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]
-
Synthesis and biological evaluation of some novel Boc and Cbz protected synthetic peptides. Scholars Research Library. [Link]
-
SYNTHESIS OF N-BOC-2-BROMOGLYCINE TERT-BUTYL ESTER. Organic Syntheses. [Link]
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. [Link]
-
Selection and evaluation of alternative solvents for caprolactam extraction. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Sepax Technologies. [Link]
-
Selection of mixed solvent for crude caprolactam extraction. ResearchGate. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Protein Science. [Link]
-
troubleshooting column chromatography. Reddit. [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]
-
Solvent selection in liquid chromatography. Molnar-Institute. [Link]
-
TLC Seperation of N-Boc thiol. Reddit. [Link]
-
Resources on 3+ component chromatography solvent systems?. Reddit. [Link]
-
Application of Flash Chromatography in Purification of Natural and Synthetic Products. ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Selection and evaluation of alternative solvents for caprolactam extraction. TU/e Research Portal. [Link]
- Method for crystallizing and purifying caprolactam.
-
What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]
- Method for removing impurities
-
tert-Butyl 3-oxoazepane-1-carboxylate. PubChem. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]
-
N-Boc-ε-caprolactam (97%). Amerigo Scientific. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. orgsyn.org [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Recrystallization methods for purifying N-Boc-caprolactam
Technical Support Center: Purifying N-Boc-Caprolactam
Welcome to the technical support guide for the purification of N-Boc-caprolactam. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. We will delve into the nuances of its physical state, provide robust protocols, and offer detailed troubleshooting advice to ensure you achieve the highest possible purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: I've received N-Boc-caprolactam, and it's a liquid at room temperature. Can it still be purified by recrystallization?
This is an excellent and crucial first observation. Yes, N-Boc-caprolactam is typically a liquid or a very low-melting solid at standard room temperature (25°C). This physical property means that traditional recrystallization—dissolving a solid in a hot solvent and cooling to room temperature—is not a viable approach. Doing so would almost certainly result in the compound "oiling out" rather than crystallizing.[1][2]
However, purification by crystallization is still possible using a modified approach known as low-temperature crystallization . The core principle remains the same: the compound must have high solubility in a solvent at one temperature and low solubility at a significantly colder temperature. For N-Boc-caprolactam, this involves dissolving the liquid compound in a suitable solvent at room temperature and then cooling the solution to sub-ambient temperatures (e.g., 0°C, -20°C, or even -78°C) to induce the formation of pure crystals.
Q2: What is "oiling out" and why is it a problem for purification?
"Oiling out," or liquid-liquid phase separation, occurs when a compound separates from a supersaturated solution as a liquid phase (an oil) instead of a solid crystalline phase.[3][4] This happens when the temperature of the solution is above the melting point of the solute. Since N-Boc-caprolactam is a liquid at room temperature, any attempt to crystallize it above its melting point will lead to this phenomenon.
Oiling out is detrimental to purification for two key reasons:
-
Impurity Entrapment: The liquid droplets of your compound are often an excellent solvent for the very impurities you are trying to remove. When (or if) this oil eventually solidifies, these impurities become trapped within the amorphous solid, leading to little or no purification.[1][4]
-
Poor Crystal Lattice Formation: The process bypasses the slow, orderly formation of a crystal lattice, which is the basis of purification by crystallization. A proper crystal lattice selectively incorporates the desired molecule while excluding impurities.
Q3: How do I select the right solvent for a low-temperature crystallization of N-Boc-caprolactam?
The principles of solvent selection are similar to traditional recrystallization, but the temperature differential is shifted.[5][6]
An ideal solvent should:
-
Completely dissolve N-Boc-caprolactam at room temperature (or slightly above).
-
Exhibit very low solubility for N-Boc-caprolactam at the target low temperature (e.g., -20°C).
-
Either dissolve all impurities well at all temperatures or not at all (so they can be filtered off initially).
-
Have a low freezing point itself, so it doesn't solidify before your compound crystallizes.
-
Be relatively volatile for easy removal after filtration.
Expert Insight: The N-Boc group makes the molecule significantly more non-polar than its parent, caprolactam. Therefore, non-polar solvents are the best place to start.[5][7] Highly polar solvents like water or ethanol will likely be immiscible or poor solvents.
| Solvent Candidate | Boiling Point (°C) | Freezing Point (°C) | Rationale for N-Boc-Caprolactam |
| n-Hexane / n-Heptane | 69 / 98 | -95 / -91 | Excellent starting choice. Non-polar, low freezing points. N-Boc-caprolactam should be soluble at RT but precipitate upon significant cooling. |
| Diethyl Ether | 35 | -116 | Good choice, but handle with care. Very volatile and flammable. Can be used alone or as a co-solvent with hexane to increase initial solubility. |
| Ethyl Acetate | 77 | -84 | A more polar option. May be too good of a solvent, leading to lower yields. Often better as the "good" solvent in an antisolvent pair. |
| Toluene | 111 | -95 | Use with caution. Higher boiling point makes it difficult to remove. Generally less desirable than aliphatic hydrocarbons.[7] |
Recommendation: Begin solvent screening with n-heptane or a mixture of diethyl ether and n-hexane.
Troubleshooting Guide
Problem 1: My compound "oiled out" upon cooling.
This is the most common issue. The formation of liquid droplets instead of solid crystals indicates a failure in the crystallization process.
-
Probable Cause A: Insufficient Cooling. The temperature is not low enough to induce solidification. Your solution is supersaturated, but still above the compound's freezing point.
-
Solution: Move to a colder cooling bath. If you are using an ice bath (0°C), try a dry ice/acetone bath (-78°C). The larger temperature differential will reduce solubility and promote solidification.
-
-
Probable Cause B: Cooling Rate is Too Fast. Rapid cooling can generate a very high level of supersaturation, kinetically favoring the formation of an oil over an ordered crystal lattice.[4]
-
Solution: Slow down the cooling process. Insulate your flask by wrapping it in glass wool or placing it in a large Dewar flask. Allow the temperature to drop gradually over several hours.
-
-
Probable Cause C: High Impurity Load. Significant amounts of impurities can depress the melting/freezing point of your compound, making it harder to solidify.[1][8]
-
Solution: If the crude material is heavily contaminated, consider a pre-purification step like column chromatography to remove the bulk of impurities before attempting crystallization.
-
Troubleshooting Flowchart: Oiling Out
Caption: Troubleshooting workflow for addressing oiling out.
Problem 2: No crystals form, even after prolonged cooling.
-
Probable Cause A: Solution is Not Supersaturated. You may have used too much solvent, and the compound remains soluble even at low temperatures.
-
Solution: Remove some solvent under reduced pressure (roto-evaporation) and attempt to cool the more concentrated solution again.
-
-
Probable Cause B: High Energy Barrier to Nucleation. Sometimes, crystal formation needs a "push" to get started.
-
Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small sample of pure N-Boc-caprolactam, add a single tiny crystal to the cold solution. This "seed crystal" provides a template for other molecules to crystallize upon.
-
Problem 3: The yield is very low.
-
Probable Cause A: Compound has residual solubility. Your compound may still be moderately soluble in the chosen solvent even at the low temperature used.
-
Solution: Ensure you have cooled the solution for an adequate amount of time (at least a few hours, sometimes overnight) to maximize precipitation. You can also try a colder temperature bath.
-
-
Probable Cause B: Premature crystallization during filtration. If you performed a filtration at room temperature to remove insoluble impurities, some product may have crystallized on the filter paper.
-
Solution: This is less of an issue with low-temperature crystallization where dissolution is at room temperature. However, always wash the filter cake with a minimal amount of ice-cold fresh solvent to recover any surface-adhered product without re-dissolving it.
-
Experimental Protocols
Protocol 1: Low-Temperature Single-Solvent Crystallization
This method is the most straightforward and should be the first approach.
Workflow Diagram
Caption: Workflow for low-temperature crystallization.
Step-by-Step Methodology:
-
Place your crude N-Boc-caprolactam (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
At room temperature, add n-heptane in small portions while stirring until the compound is fully dissolved. Aim for a minimal amount of solvent to create a concentrated solution.
-
If any solid impurities are present, filter the solution at room temperature.
-
Cover the flask and place it in a -20°C freezer or a suitable cooling bath. To ensure slow cooling, place the flask inside a larger beaker for insulation.
-
Allow the solution to stand undisturbed for at least 4 hours, or preferably overnight.
-
If no crystals have formed, attempt to induce crystallization by scratching the inner surface of the flask with a clean glass rod.
-
Once a significant amount of solid has formed, collect the crystals by vacuum filtration using a Büchner funnel. Perform this step quickly to prevent the apparatus from warming up.
-
Wash the collected crystals with a small portion of ice-cold (-20°C) n-heptane to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of the solvent.
Protocol 2: Antisolvent Crystallization
This method is useful if your compound is too soluble in all reasonable single solvents.[9][10][11]
Step-by-Step Methodology:
-
Dissolve the crude N-Boc-caprolactam in a minimal amount of a "good" solvent where it is very soluble (e.g., diethyl ether).
-
Cool this solution in an ice bath (0°C).
-
In a separate flask, cool an "antisolvent" where the compound is insoluble (e.g., n-hexane) to the same temperature.
-
While vigorously stirring the diethyl ether solution, slowly add the cold n-hexane dropwise. The solution will become cloudy at the point of addition, indicating precipitation.
-
Continue adding the antisolvent until the solution is persistently cloudy or a significant amount of precipitate has formed.
-
Allow the mixture to stand in the cold bath for at least one hour to complete the crystallization.
-
Isolate, wash (with cold hexane), and dry the crystals as described in Protocol 1.
References
-
Quora. How to choose a solvent for crystallization of an organic compound. [Link]
-
Brainly. Why do crystals oil out and what are the remedies and prevention methods?. [Link]
- Google Patents.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
International Journal of Pharmaceutical Research and Applications. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]
-
University of California, Irvine. Crystallization. [Link]
-
RM@Schools. Antisolvent Crystallization. [Link]
-
Reddit. Recrystallization (help meeeeee). [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
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- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
Technical Support Center: Deprotection of tert-butyl 2-oxoazepane-1-carboxylate
Welcome to the Technical Support Center for the deprotection of tert-butyl 2-oxoazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this critical synthetic step. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection and what are the expected products?
A1: The deprotection of this compound is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The reaction proceeds through a well-established mechanism. First, the carbonyl oxygen of the Boc group is protonated by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the desired deprotected amine (2-oxoazepane, also known as ε-caprolactam) and carbon dioxide gas. The final product is typically obtained as a salt with the conjugate base of the acid used (e.g., trifluoroacetate salt).[1][2]
Core Reaction:
-
Starting Material: this compound
-
Reagent: Trifluoroacetic Acid (TFA)
-
Product: 2-oxoazepane (ε-caprolactam)
-
Byproducts: Isobutylene, Carbon Dioxide, tert-butyl trifluoroacetate
Q2: What are the most common side reactions observed during the deprotection of this compound?
A2: The two primary side reactions of concern are:
-
Alkylation by the tert-butyl cation: The tert-butyl cation generated during the deprotection is a reactive electrophile.[3] While less of a concern for 2-oxoazepane compared to molecules with electron-rich aromatic rings or other nucleophilic functional groups, it can potentially lead to the formation of tert-butylated byproducts, especially under concentrated conditions.
-
Acid-catalyzed hydrolysis of the lactam ring: The amide bond within the ε-caprolactam ring is susceptible to hydrolysis under strong acidic conditions, especially in the presence of water and at elevated temperatures.[4][5] This will lead to the formation of ε-aminocaproic acid.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment and provides actionable solutions.
Issue 1: Incomplete Deprotection
Symptom: NMR or LC-MS analysis of the crude product shows a significant amount of starting material remaining.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Insufficient Acid | Increase the equivalents of TFA or use a higher concentration (e.g., 50-100% TFA in DCM).[2][6] | The rate of Boc deprotection is dependent on the acid concentration. For some substrates, a higher concentration is necessary to drive the reaction to completion. |
| Short Reaction Time | Increase the reaction time and monitor the progress by TLC or LC-MS every 30-60 minutes.[7] | Deprotection is a kinetic process. Some substrates may require longer reaction times for complete conversion. |
| Low Temperature | Allow the reaction to proceed at room temperature. Gentle warming (e.g., to 40 °C) can be considered if the reaction is sluggish, but be mindful of potential side reactions.[3] | Higher temperatures can increase the reaction rate, but may also promote side reactions like lactam hydrolysis. |
Issue 2: Formation of ε-aminocaproic acid (Lactam Hydrolysis)
Symptom: Mass spectrometry analysis shows a peak corresponding to the molecular weight of ε-aminocaproic acid (M+H = 132.1).
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Presence of Water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water is a reactant in the hydrolysis of the amide bond. Minimizing its presence will suppress this side reaction.[4] |
| Prolonged Reaction Time at Elevated Temperature | Optimize the reaction time by closely monitoring its progress. Avoid unnecessary heating. | The rate of hydrolysis increases with time and temperature.[4][5] |
| High Acid Concentration | While sufficient acid is needed for deprotection, an excessively high concentration can promote hydrolysis. If hydrolysis is a major issue, consider using a milder deprotection method. | Strong acids catalyze the hydrolysis of amides. |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in Dichloromethane (DCM)
This protocol is a general and robust method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield 2-oxoazepane.
Protocol 2: Milder Deprotection using HCl in Dioxane
This method can be an alternative if lactam hydrolysis is a significant issue with TFA.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve this compound in a minimal amount of a co-solvent like DCM if necessary, and then add 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt of 2-oxoazepane.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Visualization of Key Processes
Deprotection and Side Reaction Pathways
Caption: A decision tree for troubleshooting incomplete Boc deprotection.
References
-
Cho, J., Jang, J., & Kim, H. (2014). Schematic of a ring open mechanism of an ε -caprolactam followed by a possible electrostatic interaction with sulfonic acid in PEM. ResearchGate. Available at: [Link]
- BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem.
- Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Royal Society of Chemistry.
-
O'Donnell, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
-
ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US4457807A - Process for the purification of ε-caprolactam.
- Google Patents. (n.d.). US2813858A - Process for purifying epsilon-caprolactam.
- ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?
- ResearchGate. (2015). How can I deprotect esters using TFA?
- ResearchGate. (n.d.). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics.
- Google Patents. (n.d.).
- ADDI. (n.d.).
- Reddit. (2023). Alternative Methods for Boc Deprotection. Reddit.
- ResearchGate. (n.d.). Organic-acid mediated bulk polymerization of ε-caprolactam and its copolymerization with ε-caprolactone.
- Google Patents. (n.d.). US3882102A - Process for the purification of caprolactam.
- Semantic Scholar. (2012).
- ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the...
- ACS Publications. (n.d.). Anionic Polymerization of ε-Caprolactam in Miniemulsion: Synthesis and Characterization of Polyamide-6 Nanoparticles.
- BenchChem. (2025). Optimizing reaction time for complete deprotection of t-butyl esters. BenchChem.
- ResearchGate. (n.d.). Purification of ε-caprolactam by means of a new dry-sweating technique.
- StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? StackExchange.
- Semantic Scholar. (1997). Synthesis of High Molecular Weight Nylon 6 by Anionic Polymerization of ε-Caprolactam. Mechanism and Kinetics. Semantic Scholar.
- Wikipedia. (n.d.). Caprolactam. Wikipedia.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Wordpress.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Google Patents. (n.d.). US3113966A - Process of hydrolyzing caprolactams.
- SciSpace. (n.d.).
- PubMed. (n.d.). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). LC-MS traces from solutions of 2 and N-Boc 4 with MgCl 2 and ATP...
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal.
- Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
- ResearchGate. (n.d.). LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and (C) internal standard from a spiked urine sample.
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-Oxoazepane-1-Carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-oxoazepane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. As Senior Application Scientists, our goal is to empower you with the expertise to troubleshoot and optimize this crucial N-acylation reaction.
Section 1: Reaction Fundamentals
The synthesis of this compound is fundamentally an N-acylation of the ε-caprolactam ring. The nitrogen atom in a lactam is part of an amide functional group, making it significantly less nucleophilic than a typical amine due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. This reduced nucleophilicity is the central challenge that must be overcome for a high-yielding reaction.
The standard method involves the use of di-tert-butyl dicarbonate ((Boc)₂O), a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group.[1][2]
Caption: General synthesis of this compound.
The Critical Role of the Catalyst: DMAP
To accelerate the reaction, a hyper-nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is frequently employed.[3][4] DMAP does not act as a simple base; instead, it attacks the electrophilic carbonyl center of (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[5][6] This intermediate is significantly more electrophilic and susceptible to attack by the weakly nucleophilic lactam nitrogen, thereby dramatically increasing the reaction rate.
Caption: The catalytic cycle of DMAP in Boc-protection reactions.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?
A1: This is the most common issue, typically stemming from the low nucleophilicity of the lactam nitrogen or reagent/catalyst deactivation.
-
Probable Cause 1: Insufficient Reaction Rate. The uncatalyzed reaction is often very slow. Even with a catalyst, conditions may not be optimal.
-
Solution A (Catalyst): Ensure you are using a catalytic amount (typically 0.05-0.2 equivalents) of DMAP.[7] The reaction of DMAP with (Boc)₂O is nearly instantaneous and often accompanied by slight gas evolution.[5][6] If you don't observe this, your DMAP may be of poor quality.
-
Solution B (Temperature): While many Boc protections are run at room temperature, gently heating the reaction mixture to 40-50°C can significantly increase the rate of reaction for unreactive substrates like lactams.
-
Solution C (Time): Lactam acylation can be slower than that of aliphatic amines. Allow the reaction to proceed for an extended period (12-24 hours) and monitor its progress carefully.
-
-
Probable Cause 2: Deactivated Di-tert-butyl dicarbonate ((Boc)₂O). (Boc)₂O is sensitive to moisture and can slowly decompose over time, especially if stored improperly.[8] This decomposition reduces the amount of active reagent available for the reaction.
-
Solution: Use a fresh bottle of (Boc)₂O or a recently opened one that has been stored under anhydrous conditions. Always conduct the reaction in a dry solvent (e.g., anhydrous DCM or THF) under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.
-
Q2: The reaction starts but stalls at 50-70% conversion, even after several hours. Why?
A2: A stalled reaction suggests that a key reagent has been consumed or that the reaction conditions are no longer favorable.
-
Probable Cause 1: Insufficient (Boc)₂O. A slight excess of (Boc)₂O (1.1-1.5 equivalents) is typically used to drive the reaction to completion. If your starting material is not completely dry or the solvent contains traces of water, some of the (Boc)₂O will be consumed in a non-productive hydrolysis reaction.
-
Solution: Use a slightly larger excess of (Boc)₂O (e.g., 1.5 equivalents). If the reaction has stalled, a second, small addition of (Boc)₂O (0.2-0.3 equivalents) can sometimes restart it. Monitor closely by TLC or LC-MS after the second addition.
-
-
Probable Cause 2: Inefficient Mixing. If the reaction is run at high concentration, the mixture may become thick, preventing efficient mixing and hindering reactants from encountering each other.
-
Solution: Ensure vigorous stirring throughout the reaction. If the mixture is too thick, add a small amount of additional dry solvent to improve mobility.
-
Q3: My final product is difficult to purify and the yield is low after chromatography. How can I improve this?
A3: Purification challenges often arise from byproducts or unreacted reagents that have similar polarities to the product.
-
Probable Cause 1: Excess DMAP. DMAP is basic and can be difficult to remove from the product if a large excess is used or if the workup is not thorough.
-
Solution (Workup): Perform an acidic wash during the workup. After the reaction is complete, dilute the mixture with a suitable solvent (like ethyl acetate or DCM) and wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This will protonate the DMAP, rendering it water-soluble and easily removed in the aqueous layer. Follow with a brine wash to remove residual water.
-
-
Probable Cause 2: Byproducts from (Boc)₂O. The main byproduct of the reaction is tert-butanol, which is volatile but can sometimes co-elute with the product in chromatography.
-
Solution (Purification): After the aqueous workup, concentrate the organic layer on a rotary evaporator. Applying a high vacuum for an extended period can help remove most of the residual tert-butanol. The target compound, this compound, is a solid or high-boiling oil, making it amenable to purification via flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this N-Boc protection?
-
Q2: Can I use a base other than DMAP or triethylamine (TEA)?
-
Yes. While DMAP is a catalyst, a stoichiometric base like triethylamine (TEA) is often added to neutralize the acidic byproducts of the reaction.[9] For a milder approach, an inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system can be used, though this may require longer reaction times or gentle heating.[10] Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be used to deprotonate the lactam first, followed by the addition of (Boc)₂O, but this requires strictly anhydrous conditions and careful temperature control.
-
-
Q3: How can I best monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product will be less polar (higher Rf) than the starting ε-caprolactam. Stain with potassium permanganate (KMnO₄), as the starting material stains vividly while the Boc-protected product often gives a weaker spot. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
-
Q4: Is it possible to form a di-Boc product on the lactam nitrogen?
-
The formation of a di-Boc species (an N,N-diacyl- or N-acyl-N-carbamoyl- type structure) on a single lactam nitrogen is highly unlikely due to extreme steric hindrance and electronic repulsion. While di-Boc formation can be an issue with primary amines under forcing conditions, it is not a significant concern for lactams.[11]
-
Section 4: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis.
Protocol A: High-Efficiency DMAP-Catalyzed Synthesis
This method is rapid and generally provides high yields. It is the recommended starting point for optimization.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ε-caprolactam (1.0 eq).
-
Dissolution: Dissolve the caprolactam in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and triethylamine (TEA) (1.5 eq) to the stirred solution.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise over 5 minutes. A slight exotherm and gas evolution may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Data Summary: Comparison of Reaction Conditions
| Parameter | Protocol A (DMAP-Catalyzed) | Notes & Rationale |
| Substrate | ε-Caprolactam (1.0 eq) | The limiting reagent. |
| Acylating Agent | (Boc)₂O (1.2 eq) | Slight excess drives the reaction to completion. |
| Catalyst | DMAP (0.1 eq) | Activates (Boc)₂O for rapid reaction.[5][6] |
| Base | Triethylamine (1.5 eq) | Scavenges acidic byproducts. |
| Solvent | Anhydrous DCM | Aprotic solvent, good solubility for reactants. |
| Temperature | Room Temperature | Sufficient for the catalyzed reaction. |
| Time | 12-16 hours | Typical timeframe for complete conversion. |
| Typical Yield | >90% | High efficiency is expected under these conditions. |
References
- Novel and Recent Synthesis and Applications of β-Lactams - PMC. PubMed Central.
- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
- Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids.
- Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry.
- Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
- Boc Protection (Boc2O + DMAP). Common Organic Chemistry.
- N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior (PDF).
- Synthesis of Boc-protected bicycloproline - PMC. NIH.
- Dual protection of amino functions involving Boc. RSC Publishing.
- Di-tert-butyl dicarbon
- DI-tert-BUTYL DICARBON
- Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides.
- Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- A Better Understanding of Di Tert Butyl Dicarbon
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
- Technical Support Center: Strategies to Minimize Di-Boc Form
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
- Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Organic Chemistry Frontiers (RSC Publishing).
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Caprolactam. Wikipedia.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Amine Protection / Deprotection. Fisher Scientific.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. Boc Protection (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate
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This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) from reaction mixtures. The following sections offer a comprehensive overview of scientifically-grounded and field-proven techniques to ensure the purity of your Boc-protected products.
Introduction
Di-tert-butyl dicarbonate is a cornerstone reagent for the protection of amine functionalities in organic synthesis.[1][2][3][4] Its widespread use stems from the stability of the resulting tert-butoxycarbonyl (Boc) group under various conditions and its facile, acid-labile deprotection.[1][2][3][5] A common challenge in Boc protection reactions is the removal of excess Boc-anhydride and its byproducts from the final reaction mixture. Incomplete removal can interfere with subsequent synthetic steps and complicate product characterization. This guide provides a detailed exploration of various methods to address this critical purification step.
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence of residual Boc-anhydride in my reaction mixture?
A1: The most reliable method for detecting and quantifying residual Boc-anhydride is ¹H NMR spectroscopy. The 18 equivalent protons of the two tert-butyl groups of Boc-anhydride appear as a sharp singlet at approximately 1.46 ppm (in CDCl₃).[6] By comparing the integration of this peak to a characteristic peak of your desired product, you can determine the molar ratio of the impurity.[6] Thin Layer Chromatography (TLC) can also be used for qualitative assessment, although Boc-anhydride itself may not be readily visible with common stains like PMA, CAM, or KMnO₄.[7]
Q2: Is it always necessary to use column chromatography to remove Boc-anhydride?
A2: No, column chromatography is often avoidable. A combination of a chemical quench followed by an appropriate aqueous workup is frequently sufficient.[6] For solid, non-volatile products, sublimation under high vacuum can be a highly effective, chromatography-free purification method.[6][8]
Q3: What are the primary byproducts of a Boc protection reaction?
A3: The main byproducts are tert-butanol and carbon dioxide, which are formed from the decomposition of the tert-butyl carbonate leaving group.[1][2] These are typically volatile and easily removed during solvent evaporation. The key challenge is removing the unreacted Boc-anhydride.
Q4: Can I just use a simple water wash to remove Boc-anhydride?
A4: While Boc-anhydride can be hydrolyzed by water, the process is often slow and inefficient, especially in organic solvents. A simple water wash is unlikely to completely remove the excess reagent. More vigorous washing with a basic solution like saturated sodium bicarbonate can sometimes be effective.[9]
Troubleshooting Guides
This section details common issues encountered during the removal of Boc-anhydride and provides targeted solutions.
Issue 1: Residual Boc-Anhydride Detected After Standard Aqueous Workup
A standard workup involving washes with water, brine, or even dilute acid/base may not be sufficient to completely remove unreacted Boc-anhydride.
Root Cause Analysis:
-
Hydrolytic Stability: Boc-anhydride has limited solubility and hydrolyzes relatively slowly in neutral water, especially within an organic phase.
-
Insufficient Quenching: The workup alone may not provide a sufficiently reactive species to rapidly consume the excess Boc-anhydride.
Solutions:
-
Chemical Quenching: Introduce a nucleophilic quenching agent to the reaction mixture before the aqueous workup. This agent will react with the excess Boc-anhydride, converting it into a more easily removable species.
-
Method 1: Imidazole Quench: Imidazole is a highly effective quenching agent.[9][10][11] It reacts with Boc-anhydride to form 1-Boc-imidazole, which is readily hydrolyzed and removed by a subsequent wash with dilute acid (e.g., 0.5-1% HCl).[10][11]
-
Method 2: Amine-Based Quench: Simple, volatile amines like ammonium hydroxide or primary/secondary amines can be used to quench excess Boc-anhydride.[9] The resulting urea byproducts can often be removed by aqueous extraction.
-
-
Enhanced Hydrolysis: Vigorously stirring the organic layer with a saturated solution of sodium bicarbonate can accelerate the hydrolysis of Boc-anhydride.[9]
Issue 2: Product is Acid-Sensitive, Precluding Acidic Washes
For products containing other acid-labile protecting groups or functionalities, the use of acidic washes to remove quenching byproducts (like imidazole) is not feasible.
Root Cause Analysis:
-
Orthogonality: The chosen workup procedure is not orthogonal to the protecting group strategy employed in the synthesis.
Solutions:
-
Polymer-Supported Scavengers: Utilize scavenger resins to covalently bind and remove excess reagents and byproducts. This method avoids the need for aqueous extractions and is compatible with a wide range of functional groups.
-
Tris(2-aminoethyl)amine, Polymer-Bound (PS-Trisamine): This resin is highly effective at scavenging excess Boc-anhydride. The resin is simply added to the reaction mixture, stirred for a period, and then removed by filtration.[6]
-
-
Volatile Quenching Agents: Employ a quenching agent that, along with its byproducts, can be removed under reduced pressure. For example, using a volatile amine followed by evaporation.
Issue 3: Product is Water-Soluble, Complicating Extractive Workup
When the desired Boc-protected product has significant water solubility, standard liquid-liquid extraction techniques can lead to product loss.
Root Cause Analysis:
-
Product Polarity: The polarity of the target molecule makes it difficult to separate from water-soluble impurities.
Solutions:
-
Sublimation: If the product is a solid with a suitable vapor pressure, sublimation under high vacuum is an excellent method to remove volatile impurities like Boc-anhydride.[8]
-
Scavenger Resins: As mentioned previously, scavenger resins provide a powerful alternative to extractive workups, as the purification is achieved by simple filtration.[6]
-
Specialized Chromatography: Techniques like reverse-phase chromatography may be necessary for highly polar, water-soluble products.
Method Selection and Workflow
The choice of method for removing unreacted Boc-anhydride depends critically on the properties of the desired product. The following decision tree illustrates a logical approach to selecting the most appropriate strategy.
Caption: Decision tree for selecting a Boc-anhydride removal method.
Comparative Analysis of Removal Methods
| Method | Reagent/Procedure | Efficiency | Advantages | Disadvantages | Ideal For |
| Chemical Quenching | Imidazole followed by dilute acid wash | High (>95%)[6] | Fast, effective, and uses inexpensive reagents.[10] | Requires an acidic wash which may not be suitable for acid-sensitive products.[6] | Acid-stable, water-insoluble products. |
| Scavenger Resin | Polymer-Supported Trisamine (PS-Trisamine) | Very High (>99%)[6] | Simple filtration workup; suitable for a wide range of products, including acid-sensitive and water-soluble compounds.[6] | Higher cost of scavenger resin compared to simple quenching agents. | Acid-sensitive or water-soluble products where extractive workup is problematic. |
| Physical Removal | Sublimation under high vacuum | Very High (>99%) | Avoids the use of additional reagents and solvents; highly effective for suitable compounds.[8] | Only applicable to non-volatile, solid products; requires specialized equipment. | Non-volatile, solid products. |
| Aqueous Hydrolysis | Saturated NaHCO₃ wash | Moderate | Simple and inexpensive. | Often incomplete removal; can be slow. | Reactions where only a small excess of Boc-anhydride was used. |
| Chromatography | Silica Gel Column | High (>98%) | Can provide very high purity. | Time-consuming, uses large volumes of solvent, and can lead to product loss on the column. | Complex mixtures or when other methods fail. |
Detailed Experimental Protocols
Protocol 1: Imidazole Quench for Acid-Stable Products
-
Reaction Completion: Once the Boc protection reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Quenching: Add imidazole (1.5 equivalents relative to the initial amount of Boc-anhydride) to the stirring reaction mixture.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours. The reaction of imidazole with Boc-anhydride is relatively fast, but ensuring sufficient time is crucial for complete removal.[10]
-
Solvent Removal (Optional): If the reaction solvent is not suitable for extraction (e.g., THF, methanol), remove it under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with 0.5 M HCl (2 x volume), water (1 x volume), and saturated brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification using a Polymer-Supported Scavenger (PS-Trisamine)
-
Reaction Completion: Upon completion of the Boc protection reaction, add PS-Trisamine resin (approximately 2-3 equivalents relative to the excess Boc-anhydride) to the reaction mixture.
-
Agitation: Gently agitate the mixture at room temperature. The required time can vary, so it is advisable to monitor the disappearance of the Boc-anhydride by TLC or LC-MS (by analyzing a filtered aliquot of the reaction mixture). A typical duration is 2-4 hours.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Application of Boc-anhydride [en.highfine.com]
- 5. Double BOC protection selective removal method [en.highfine.com]
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- 11. reddit.com [reddit.com]
Stability of tert-butyl 2-oxoazepane-1-carboxylate under different conditions
Welcome to the technical support guide for tert-butyl 2-oxoazepane-1-carboxylate (also known as N-Boc-ε-caprolactam). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and using this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven experience to help you anticipate and resolve challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and basic properties of the compound.
Q1: What are the optimal storage conditions for this compound?
A: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Many suppliers recommend storage at room temperature.[2] Given that the compound has a low melting point (35-37 °C), storing it in a temperature-controlled environment away from direct heat sources is advisable to prevent physical changes.[2]
Q2: Is this compound considered hazardous?
A: Yes, it is associated with several hazard statements. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.[1]
Q3: What are the recommended solvents for this compound?
A: this compound is soluble in a wide range of common organic solvents, including dichloromethane (DCM), ethyl acetate, methanol, and dioxane. When selecting a solvent for a reaction, it is critical to consider the stability of the N-Boc protecting group, as acidic impurities in solvents can lead to unintended deprotection. Using anhydrous, high-purity solvents is recommended.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems that users may encounter during their synthetic work.
Issue: Unexpected Cleavage of the N-Boc Protecting Group
Q: My N-Boc group was unintentionally removed during my experiment. What is the likely cause?
A: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[6] Accidental deprotection is the most common issue encountered with this compound and is almost always caused by exposure to acid.
-
Causality: The mechanism involves protonation of the Boc carbonyl oxygen, which initiates the collapse of the carbamate to release the stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the deprotected amine (ε-caprolactam). This reaction can be catalyzed by even trace amounts of Brønsted or Lewis acids.
-
Common Sources of Acid:
-
Reagents with inherent acidity (e.g., hydrochloride salts of amines).
-
Acidic impurities in solvents (e.g., older bottles of DCM can contain HCl).
-
Silica gel used for chromatography, which is inherently acidic.
-
Generation of acidic byproducts during the reaction.
-
Q: How can I prevent accidental N-Boc deprotection?
A: A proactive approach to maintaining neutral or basic conditions is key.
-
Use High-Purity Solvents: Always use fresh, anhydrous, and high-purity grade solvents.
-
Incorporate an Acid Scavenger: If acidic byproducts are anticipated, include a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) in the reaction mixture.
-
Neutralize Reagents: If using an amine salt, pre-neutralize it with a suitable base and extract the free amine before adding it to the reaction.
-
Buffer Chromatography: When purifying by column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%).
Issue: Sluggish Reactions or Unwanted Side Products
Q: I am attempting a nucleophilic attack on the lactam carbonyl, but the reaction is very slow. Why is this happening?
A: The electronic and steric properties of the N-Boc group significantly influence the reactivity of the adjacent lactam carbonyl.
-
Electronic Effect: The N-Boc group is electron-withdrawing, which reduces the electron density on the nitrogen atom. This decreases the nucleophilicity of the nitrogen but, more importantly, can slightly reduce the electrophilicity of the carbonyl carbon compared to an N-alkylated lactam, making it less susceptible to nucleophilic attack.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, slowing down the reaction rate.
Q: I observed degradation of my compound when running a reaction at high temperatures. What is the cause?
A: While generally stable under typical reflux conditions in neutral solvents, the N-Boc group can undergo thermolytic cleavage at very high temperatures (often >120-150 °C).[7][8] This process is solvent-dependent and can be accelerated in certain polar solvents. If your reaction requires high heat, a preliminary stability test of the starting material under the reaction conditions (without other reagents) is advisable.
Detailed Stability Profiles
This section provides a comprehensive overview of the compound's stability under various chemical environments, supported by experimental protocols and mechanistic diagrams.
Stability in Acidic Conditions
The N-Boc group is the most labile part of the molecule and is designed to be removed under acidic conditions. Its stability is inversely proportional to the strength of the acid used.
Summary of Acidic Deprotection Conditions
| Reagent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to RT, 30 min - 2h | Very common and efficient. The reaction is fast.[8] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4M HCl in Dioxane, RT, 1-4h | Provides the product as a hydrochloride salt, which can be advantageous for purification.[9] |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol or Acetonitrile | 1-2 equivalents, RT | Milder acidic conditions, useful if other acid-sensitive groups are present. |
Mechanism of Acid-Catalyzed N-Boc Deprotection
The diagram below illustrates the generally accepted E1-type mechanism for the acid-catalyzed cleavage of the N-Boc group.
Caption: Acid-catalyzed deprotection of N-Boc caprolactam.
Protocol: Standard N-Boc Deprotection with TFA
This protocol provides a reliable method for removing the N-Boc group.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue can be co-evaporated with toluene to remove residual TFA. The crude product (caprolactam trifluoroacetate salt) can then be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for further use.
Stability in Basic Conditions
The N-Boc group is generally stable to a wide range of basic conditions, including amines, hydroxides, and carbonates at room temperature.[6] However, the lactam ring itself, being an amide, is susceptible to hydrolysis under harsh basic conditions (e.g., concentrated NaOH or KOH, especially with heating).
Summary of Stability to Common Bases
| Reagent | Solvent | Temperature | Stability Outcome |
|---|---|---|---|
| Triethylamine (Et₃N) | DCM, THF | Room Temp | Stable |
| K₂CO₃ | Methanol, Acetonitrile | Room Temp | Stable |
| LiOH | THF/H₂O | Room Temp | Generally Stable , slow hydrolysis possible over extended time |
| 1M NaOH (aq) | Methanol | 60 °C | Unstable , significant hydrolysis of the lactam ring expected |
Mechanism of Base-Catalyzed Lactam Hydrolysis
While the N-Boc group remains intact, strong bases can promote the hydrolysis of the lactam ring to form the corresponding amino acid salt.
Caption: Base-catalyzed hydrolysis of the lactam ring.
Protocol: Assessing Stability to Basic Hydrolysis
This workflow allows for testing the compound's stability under specific basic conditions.
Caption: Experimental workflow for stability testing.
References
Sources
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- 2. lookchem.com [lookchem.com]
- 3. This compound - C11H19NO3 | CSSB00000067294 [chem-space.com]
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- 5. tert-butyl 3-oxoazepane-1-carboxylate 97% | CAS: 870842-23-2 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
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- 8. reddit.com [reddit.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bjoka-vip.com [bjoka-vip.com]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Boc, Cbz, and Fmoc for ε-Caprolactam
For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular synthesis. ε-Caprolactam, a crucial precursor for Nylon-6 and a building block in various pharmaceutical compounds, possesses a secondary amine within its cyclic amide structure that often requires protection to prevent undesired side reactions during synthetic modifications.[1][2][3][4] This guide provides an in-depth, objective comparison of three of the most ubiquitous amine-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to ε-caprolactam. Our analysis is grounded in established chemical principles and supported by experimental protocols to empower you with the knowledge to make informed decisions for your synthetic strategies.
The cornerstone of modern multi-step synthesis lies in the principle of orthogonality , which is the ability to selectively remove one protecting group in the presence of others under distinct, non-interfering reaction conditions.[5][6] This guide will elucidate how the differential lability of Boc, Cbz, and Fmoc groups can be leveraged to achieve this synthetic elegance.
Comparative Overview of Protecting Groups
The choice of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection method. The following sections delve into the specifics of each protecting group.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of conditions and its clean, acid-labile removal.[7]
-
Protection Chemistry: The introduction of the Boc group typically involves the reaction of ε-caprolactam with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions or with a catalyst like 4-dimethylaminopyridine (DMAP).[7][8][9][10] The mechanism involves the nucleophilic attack of the lactam nitrogen on one of the carbonyl carbons of the anhydride.
-
Stability: Boc-protected ε-caprolactam is stable to basic hydrolysis, catalytic hydrogenation, and many nucleophiles, making it compatible with a wide array of subsequent reaction conditions.[7][8]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][][12][13][14] The mechanism proceeds through the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and carbon dioxide, leaving the free amine.[] The generation of the electrophilic tert-butyl cation can sometimes lead to side reactions with sensitive residues, which may require the use of scavengers.[14][15]
Carboxybenzyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas in 1932, is a classic protecting group renowned for its unique removal by catalytic hydrogenolysis.[15][16]
-
Protection Chemistry: The Cbz group is typically introduced by reacting ε-caprolactam with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[16][17][18]
-
Stability: Cbz-protected ε-caprolactam is stable to acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups, respectively.[6][15]
-
Deprotection: The hallmark of the Cbz group is its removal via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[15][16][18][19][20] This method is exceptionally mild and occurs at neutral pH.[15] Alternative, though less common, deprotection methods include the use of strong acids like HBr in acetic acid or nucleophilic attack with thiols.[19][21]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group that has become a staple in solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions.[][][23]
-
Protection Chemistry: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[23][24][25][26]
-
Stability: Fmoc-protected ε-caprolactam is stable to acidic conditions, making it orthogonal to the Boc group.[23][24][27] However, it can be cleaved under some hydrogenolysis conditions, indicating a quasi-orthogonality with the Cbz group.[6]
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][28][29][30][31] The deprotection mechanism is a β-elimination reaction that proceeds through a fluorenyl anion intermediate.[][24]
Data Presentation: A Comparative Summary
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Reagent | (Boc)₂O | Cbz-Cl | Fmoc-Cl, Fmoc-OSu |
| Protection Conditions | Base (e.g., TEA, NaOH), DMAP | Base (e.g., NaHCO₃, Na₂CO₃) | Base (e.g., NaHCO₃, Pyridine) |
| Deprotection Condition | Strong Acid (TFA, HCl)[9][][12] | Catalytic Hydrogenolysis (H₂, Pd/C)[15][16] | Base (e.g., 20% Piperidine in DMF)[6][28] |
| Stability | Stable to base and hydrogenolysis[8] | Stable to acid and base[6] | Stable to acid[23][24] |
| Key Advantage | High stability, clean deprotection | Orthogonal to acid/base labile groups | Mild, base-mediated deprotection |
| Potential Disadvantage | Harsh acidic deprotection | Incompatible with reducible groups | Potential cleavage under some hydrogenolysis conditions[6] |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of ε-caprolactam. Researchers should optimize these conditions for their specific needs and monitor reactions by appropriate analytical techniques (e.g., TLC, LC-MS).
Boc Protection of ε-Caprolactam
-
Dissolve ε-caprolactam (1.0 eq.) in a suitable solvent (e.g., THF, Dioxane).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield Boc-ε-caprolactam.
Boc Deprotection
-
Dissolve Boc-ε-caprolactam in a minimal amount of an appropriate solvent (e.g., Dichloromethane).[6]
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Carefully neutralize the excess TFA with a saturated solution of NaHCO₃.[6]
-
Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, filter, and concentrate to yield ε-caprolactam.
Cbz Protection of ε-Caprolactam
-
Dissolve ε-caprolactam (1.0 eq.) in an aqueous solution of sodium carbonate (2.5 eq.) and cool in an ice bath.[20]
-
Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise while maintaining the temperature below 5 °C.[20]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[20]
-
Acidify the reaction mixture to pH 2 with 1 M HCl.[20]
-
Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Cbz-ε-caprolactam.[20]
Cbz Deprotection
-
Dissolve Cbz-ε-caprolactam in a suitable solvent (e.g., Methanol, Ethanol).[20]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[20]
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.[20]
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain ε-caprolactam.
Fmoc Protection of ε-Caprolactam
-
Dissolve ε-caprolactam (1.0 eq.) in a mixture of dioxane and aqueous NaHCO₃ solution.[24]
-
Add Fmoc-Cl (1.1 eq.) and stir the reaction at room temperature for 1-3 hours.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield Fmoc-ε-caprolactam.
Fmoc Deprotection
-
Dissolve Fmoc-ε-caprolactam in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).[6]
-
Stir the reaction at room temperature for 30 minutes.[6]
-
Concentrate the reaction mixture under reduced pressure and purify to isolate ε-caprolactam.
Visualization of Workflows
Caption: Protection and deprotection cycles for Boc, Cbz, and Fmoc on ε-caprolactam.
Decision-Making for Protecting Group Selection
Choosing the right protecting group is critical for the success of a multi-step synthesis. The following workflow illustrates the decision-making process based on the stability of other functional groups in your molecule.
Caption: Decision workflow for selecting an amine protecting group for ε-caprolactam.
Conclusion
The selection of an amine protecting group for ε-caprolactam is a strategic decision that significantly impacts the efficiency and outcome of a synthetic route. The Boc group offers robustness but requires harsh acidic conditions for removal. The Cbz group provides excellent orthogonality to acid- and base-labile groups but is incompatible with functionalities susceptible to hydrogenolysis. The Fmoc group, with its mild, base-labile deprotection, is ideal for syntheses involving acid-sensitive substrates. By understanding the distinct chemical properties, stabilities, and deprotection mechanisms of Boc, Cbz, and Fmoc, researchers can design more elegant and effective synthetic strategies for the chemical modification of ε-caprolactam and other complex molecules.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available from: [Link]
-
Wikipedia. Caprolactam. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
-
Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available from: [Link]
-
Reddit. Protecting groups in organic synthesis?!. Available from: [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
-
Chemtips. Reactions that Work: Boc Protection. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. Available from: [Link]
-
PubMed. Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs. Available from: [Link]
-
Scientific Update. To Deprotect and Serve. Available from: [Link]
-
PubChem. Caprolactam. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available from: [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available from: [Link]
-
National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]
-
Organic Chemistry Portal. Cbz Protection - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Boc Protection - Common Conditions. Available from: [Link]
-
National Institutes of Health. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Available from: [Link]
-
ResearchGate. Synthesis of ε-caprolactam from biobased chemicals. Available from: [Link]
-
Lokey Lab Protocols. Fmoc. Available from: [Link]
-
National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]
-
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]
- Google Patents. Methods for the synthesis of fmoc protected amines.
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
ResearchGate. The continuous synthesis of ε-caprolactam from 6-aminocapronitrile in high-temperature water. Available from: [Link]
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A Comparative Guide to the Reactivity of N-Boc-caprolactam versus N-Cbz-caprolactam in Synthesis
Introduction
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, lactams serve as indispensable building blocks. The seven-membered ε-caprolactam, a precursor to Nylon-6, is a workhorse monomer whose reactivity can be finely tuned through N-functionalization. The introduction of protecting groups on the lactam nitrogen not only modulates its reactivity but also imparts stability under various reaction conditions, enabling complex molecular architectures.
Among the plethora of amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are preeminent. This guide provides an in-depth technical comparison of the reactivity of N-Boc-caprolactam and N-Cbz-caprolactam. We will delve into their synthesis, stability, and differential reactivity towards nucleophiles and in ring-opening processes, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these crucial synthetic intermediates.
Electronic and Steric Effects of Boc and Cbz Protecting Groups
The divergent reactivity of N-Boc-caprolactam and N-Cbz-caprolactam stems from the intrinsic electronic and steric differences between the Boc and Cbz moieties.
-
N-Boc-caprolactam: The tert-butyl group in the Boc protecting group is sterically demanding and electron-donating through induction. This steric hindrance can influence the approach of nucleophiles to the lactam carbonyl. Electronically, the lone pair on the nitrogen is delocalized into the Boc carbonyl, which in turn can affect the electrophilicity of the lactam carbonyl.
-
N-Cbz-caprolactam: The Cbz group features a benzyl moiety, which is less sterically encumbering than the tert-butyl group. The phenyl ring in the Cbz group is electron-withdrawing through resonance, which can increase the electrophilicity of the lactam carbonyl, making it more susceptible to nucleophilic attack.
These fundamental differences in electronics and sterics are the primary determinants of the distinct chemical behaviors of these two N-protected caprolactams.
Comparative Reactivity Analysis
The choice between N-Boc- and N-Cbz-caprolactam often hinges on their stability under different reaction conditions and the specific transformations intended.
Synthesis and Stability
Both N-Boc- and N-Cbz-caprolactam can be synthesized from ε-caprolactam through N-acylation. The choice of acylating agent and reaction conditions is crucial for achieving high yields.
| Feature | N-Boc-caprolactam | N-Cbz-caprolactam |
| Typical Synthesis | Reaction of ε-caprolactam with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like DMAP. | Reaction of ε-caprolactam with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1] |
| Stability to Acid | Labile, readily cleaved by strong acids like TFA or HCl.[2] | Generally stable to mild acids, but can be cleaved by strong acids like HBr.[1] |
| Stability to Base | Generally stable to basic conditions.[2] | Stable to basic conditions. |
| Stability to Hydrogenolysis | Stable. | Labile, readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[1] |
This differential stability forms the basis of their "orthogonality" in protecting group strategies, allowing for the selective deprotection of one in the presence of the other.[3]
Reactivity Towards Nucleophiles
The electron-withdrawing nature of the Cbz group renders the lactam carbonyl of N-Cbz-caprolactam more electrophilic and, therefore, generally more reactive towards nucleophiles compared to N-Boc-caprolactam. This enhanced reactivity can be advantageous in reactions such as aminolysis or hydrolysis.
Ring-Opening Polymerization (ROP)
N-acylated caprolactams can act as activators in the anionic ring-opening polymerization of ε-caprolactam. The N-acyl group enhances the electrophilicity of the lactam carbonyl, facilitating the ring-opening process. Given the stronger electron-withdrawing effect of the Cbz group, it is anticipated that N-Cbz-caprolactam would be a more effective activator for ROP than N-Boc-caprolactam, leading to faster polymerization rates under similar conditions.
Experimental Protocols
The following protocols provide standardized procedures for the synthesis and characterization of N-Boc-caprolactam and N-Cbz-caprolactam.
Synthesis of N-tert-Butoxycarbonyl-ε-caprolactam (N-Boc-caprolactam)
Caption: Workflow for the synthesis of N-Boc-caprolactam.
Materials:
-
ε-Caprolactam
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of ε-caprolactam (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/hexanes gradient) to afford N-Boc-caprolactam as a colorless oil.
Characterization Data for N-Boc-caprolactam:
-
¹H NMR (500 MHz, CDCl₃): δ 3.87 – 3.80 (m, 1H), 3.38 – 3.25 (m, 2H), 1.94 – 1.73 (m, 4H), 1.72 – 1.53 (m, 6H), 1.46 (s, 9H).[4][5]
-
¹³C NMR (126 MHz, CDCl₃): δ 154.7, 79.0, 55.2, 46.1, 42.3, 35.5, 34.6, 32.8, 30.7, 28.7, 26.7, 26.6, 26.4, 23.3.[4][5]
Synthesis of N-Benzyloxycarbonyl-ε-caprolactam (N-Cbz-caprolactam)
Caption: Workflow for the synthesis of N-Cbz-caprolactam.
Materials:
-
ε-Caprolactam
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ε-caprolactam (1.0 eq) in toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of NaOH (1.1 eq).
-
Slowly add benzyl chloroformate (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by crystallization to afford N-Cbz-caprolactam.
Deprotection Strategies: A Key Differentiator
The choice of protecting group is often dictated by the deprotection conditions required and their compatibility with other functional groups in the molecule.
Caption: Deprotection pathways for N-Boc and N-Cbz-caprolactam.
Deprotection of N-Boc-caprolactam
The Boc group is reliably cleaved under acidic conditions.[2]
Typical Conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
HCl in an organic solvent such as dioxane or ethyl acetate.
Advantages:
-
Fast and efficient deprotection.
-
Orthogonal to the Cbz group.[3]
Limitations:
-
Not suitable for acid-sensitive substrates.
Deprotection of N-Cbz-caprolactam
The Cbz group is classically removed by catalytic hydrogenolysis.[1]
Typical Conditions:
-
Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol.[6]
-
Transfer hydrogenation using a hydrogen donor like ammonium formate.
Advantages:
-
Mild and neutral conditions.
-
Orthogonal to the Boc group.[3]
Limitations:
-
Incompatible with functional groups that are susceptible to reduction (e.g., alkenes, alkynes, some nitro groups).
-
The catalyst can sometimes be poisoned by sulfur-containing compounds.
Conclusion and Future Perspectives
The selection between N-Boc-caprolactam and N-Cbz-caprolactam is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
N-Boc-caprolactam is the protecting group of choice when subsequent reactions are to be carried out under basic or hydrogenolytic conditions, and a final acidic deprotection is tolerable. Its steric bulk may also be leveraged to influence the stereochemical outcome of certain reactions.
-
N-Cbz-caprolactam is preferred when acid-sensitive functional groups are present in the molecule and deprotection via mild hydrogenolysis is desired. Its electron-withdrawing nature can be exploited to enhance the reactivity of the lactam carbonyl.
Future research in this area could focus on developing novel N-protecting groups for caprolactam that offer even greater orthogonality and milder deprotection conditions. Furthermore, detailed kinetic studies directly comparing the reactivity of a wider range of N-acyl caprolactams would provide invaluable quantitative data for synthetic chemists. The continued exploration of these fundamental building blocks will undoubtedly lead to the development of more efficient and elegant syntheses of complex molecules with important applications in medicine and materials science.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. (2014). DOI:10.1039/C4NJ01339E. Retrieved from [Link]
-
FooDB. Compound Caprolactam (FDB009075). (2010). Retrieved from [Link]
-
ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]
- Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp 3 )–O Coupling. Journal of the American Chemical Society. (2023).
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. (2021). Retrieved from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. (2018). Retrieved from [Link]
-
Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Retrieved from [Link]
-
N-tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses Procedure. Retrieved from [Link]
-
Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. PubMed. (2015). Retrieved from [Link]
-
Extended-spectrum beta-lactamases: structure and kinetic mechanism. PubMed. (2008). Retrieved from [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. PubMed. (2017). Retrieved from [Link]
-
Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. (2025). Retrieved from [Link]
-
(PDF) Kinetics of sulbactam hydrolysis by β-lactamases, and their inhibition. ResearchGate. Retrieved from [Link]
- Process for the preparation of N,N′-carbonylbislactams. Google Patents. (2004).
-
tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses Procedure. Retrieved from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. (2016). Retrieved from [Link]
-
Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. (2012). Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018). Retrieved from [Link]
-
New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Retrieved from [Link]
-
Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. NIH. (2022). Retrieved from [Link]
-
(PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Retrieved from [Link]
-
Ring strain and polymerizability of cyclic esters. ResearchGate. (2018). Retrieved from [Link]
-
(1) H and (13) C NMR data on natural and synthetic capsaicinoids. PubMed. (2016). Retrieved from [Link]
-
What Is Ring Strain In Organic Chemistry?. YouTube. (2024). Retrieved from [Link]
-
Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS. Retrieved from [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. (2015). Retrieved from [Link]
-
Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. YouTube. (2021). Retrieved from [Link]
-
N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC. (2002). Retrieved from [Link]
-
N-BOC-EPSILON-CAPROLACTAM. Research Scientific. Retrieved from [Link]
Sources
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- 6. researchgate.net [researchgate.net]
Advantages of using tert-butyl 2-oxoazepane-1-carboxylate over other protected lactams
A Comparative Guide to N-Protected Lactams for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. For lactams, cyclic amides that are foundational scaffolds in numerous bioactive molecules and polymers, the choice of N-protection dictates not only the stability and reactivity of the lactam ring but also the overall synthetic strategy. Among the plethora of options, tert-butyl 2-oxoazepane-1-carboxylate , the Boc-protected derivative of caprolactam, has emerged as a superior choice in many applications. This guide provides an in-depth, objective comparison of Boc-protected caprolactam with other commonly employed N-protected lactams, namely N-benzyl, N-carboxybenzyl (Cbz), and N-acetyl derivatives. We will explore the nuanced advantages of the Boc group in this context, supported by experimental data and detailed protocols, to empower researchers in making informed strategic decisions.
The Critical Role of N-Protection in Lactam Chemistry
The nitrogen atom of a lactam is a nexus of reactivity. Its lone pair of electrons can be delocalized into the carbonyl group, influencing the amide bond's stability and the carbonyl's susceptibility to nucleophilic attack. N-protection serves to modulate this reactivity, enhance solubility, and enable orthogonal synthetic strategies where multiple functional groups must be manipulated in a specific sequence. The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleanly removed with high efficiency under conditions that do not compromise the integrity of the rest of the molecule.
Head-to-Head Comparison: Boc vs. Other N-Protecting Groups for Caprolactam
The selection of an N-protecting group for caprolactam hinges on the intended subsequent chemical transformations and the desired deprotection strategy. Here, we compare this compound (N-Boc-caprolactam) with N-benzyl-caprolactam, N-Cbz-caprolactam, and N-acetyl-caprolactam.
| Protecting Group | Structure | Typical Synthesis Yield | Key Stability | Deprotection Conditions |
| Boc | Good to Excellent | Stable to base, nucleophiles, and catalytic hydrogenation.[1] | Acidic: TFA, HCl in dioxane.[2] | |
| Cbz | Good | Stable to acid and base.[3] | Hydrogenolysis: H₂, Pd/C.[3][4] | |
| Benzyl (Bn) | ~82%[5] | Stable to acid and base. | Hydrogenolysis: H₂, Pd/C (often harsher conditions than Cbz).[6][7] | |
| Acetyl (Ac) | ~94% | Stable to mild acid and base. | Harsh Acidic/Basic Hydrolysis: Strong acid or base at elevated temperatures.[8][9] |
Table 1. Comparative overview of common N-protecting groups for caprolactam.
The Decisive Advantage of Orthogonality: The Boc Group's Strategic Superiority
The paramount advantage of the Boc group lies in its unique acid lability, which renders it orthogonal to a vast array of other protecting groups.[3] Orthogonality is the concept of selectively removing one protecting group in the presence of others that are cleaved under different conditions.[3] This is a cornerstone of modern multi-step synthesis, enabling the construction of complex molecules with multiple functional groups.
The Boc group's stability under basic and hydrogenolytic conditions allows for the selective deprotection of base-labile groups like Fmoc or hydrogenolysis-labile groups like Cbz and benzyl, while the Boc-protected lactam remains intact.[3] This orthogonality is a significant advantage over N-benzyl and N-Cbz groups, which are both removed under similar hydrogenolysis conditions, making their selective removal in the presence of each other challenging. The N-acetyl group, requiring harsh hydrolytic conditions for removal, offers limited orthogonality and can lead to the degradation of sensitive functional groups elsewhere in the molecule.[8]
Figure 1. Orthogonal deprotection strategies enabled by the distinct chemical labilities of Boc, Fmoc, and Cbz protecting groups.
Mild Deprotection Conditions: Preserving Molecular Integrity
The removal of the Boc group is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, often at room temperature.[2] These volatile reagents are easily removed, simplifying purification. In contrast, the deprotection of N-acetyl lactams requires harsh conditions, such as refluxing in strong acid or base, which can promote side reactions like epimerization or hydrolysis of other sensitive functional groups.[8] While hydrogenolysis for N-benzyl and N-Cbz deprotection is generally mild, it is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, and some sulfur-containing groups. Furthermore, the efficiency of catalytic hydrogenation can be hampered by catalyst poisoning.[4]
Impact on Lactam Reactivity
The electronic nature of the N-protecting group can influence the reactivity of the lactam ring itself. The electron-withdrawing nature of the Boc and Cbz carbamates, as well as the acetyl group, decreases the nucleophilicity of the nitrogen atom. This can be advantageous in preventing unwanted side reactions at the nitrogen. However, the strong electron-withdrawing effect of an N-acyl group, as in N-acetylcaprolactam, can increase the electrophilicity of the endocyclic carbonyl carbon, making the lactam more susceptible to nucleophilic attack and ring-opening. While direct comparative studies on the ring-opening kinetics of these specific N-protected caprolactams are not abundant in the literature, the general principles of amide reactivity suggest that N-acyl lactams are more activated towards hydrolysis than N-carbamate or N-alkyl lactams.
Experimental Protocols
To provide a practical context for this comparison, we present detailed, self-validating protocols for the synthesis and deprotection of this compound.
Synthesis of this compound
This protocol is adapted from a general procedure for the N-tert-butoxycarbonylation of amines.[1]
Materials:
-
ε-Caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetonitrile (anhydrous)
-
Yttria-Zirconia based Lewis acid catalyst (or other suitable Lewis acid)[10]
-
Sodium bicarbonate (10% aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of ε-caprolactam (1.0 eq) in dry acetonitrile, add the Yttria-Zirconia catalyst (20% by weight).
-
Stir the mixture at room temperature.
-
Add a solution of Boc₂O (1.0 eq) in dry acetonitrile dropwise to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the catalyst and wash it with diethyl ether.
-
Wash the filtrate with 10% sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina using a petroleum ether:ethyl acetate gradient to afford the pure this compound.
Figure 2. General experimental workflow for the synthesis of this compound.
Deprotection of this compound
This protocol describes a standard acidic deprotection of the N-Boc group.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected caprolactam.
Conclusion: A Strategic Choice for Modern Synthesis
While N-benzyl, N-Cbz, and N-acetyl protected lactams have their utility in specific synthetic contexts, This compound offers a superior combination of stability, ease of handling, and, most importantly, orthogonality. Its acid-labile nature allows for mild and selective deprotection in the presence of a wide array of other functional and protecting groups, a critical advantage in the synthesis of complex molecules. This makes the Boc-protected lactam an invaluable tool for researchers, scientists, and drug development professionals seeking to streamline synthetic routes, improve yields, and enhance the overall efficiency of their chemical endeavors. The strategic implementation of this compound can significantly expand the synthetic possibilities, paving the way for the creation of novel pharmaceuticals and advanced materials.
References
-
Common Organic Chemistry. (n.d.). Acetyl Protection - Common Conditions. [Link]
-
El Kihel, A., Kherbouche, A., & Aouf, N. E. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 268-273. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Benzyl-caprolactam. [Link]
- Reddy, B. M., Reddy, V. R., & Manohar, B. (2003). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst.
- Page, M. I. (1998). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Accounts of Chemical Research, 31(9), 594-601.
- Smith, J. G. (2011). Organic Chemistry (3rd ed.). McGraw-Hill.
-
Mang, H., & Lalonde, J. J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 861501. [Link]
- Reddy, G. M., Reddy, G. V., & Iyengar, D. S. (2007). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Chemistry Letters, 36(5), 654-655.
-
Common Organic Chemistry. (n.d.). Acetyl Deprotection - Basic Conditions. [Link]
-
Birman, V. B., & Li, X. (2012). Catalytic, Enantioselective N-acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society, 134(42), 17605–17612. [Link]
- Alper, H., & Blais, J. (1980). A New Lactam Protecting Group. Tetrahedron Letters, 21(9), 891-894.
- Reimschuessel, H. K. (1977). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Polymer Science: Polymer Chemistry Edition, 15(4), 971-987.
-
Komatsu, N., & Ishida, T. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Organic Letters, 21(24), 10034-10038. [Link]
- Bose, D. S., & Lakshminarayana, V. (2006). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 9. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Spectroscopic Guide to Amine Protection: Comparing N-Boc-Caprolactam and its Deprotected Form
In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and drug development, the use of protecting groups is a cornerstone of strategic molecular construction. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines, prized for its stability under a wide range of conditions and its facile, clean removal under acidic conditions. This guide provides an in-depth spectroscopic comparison of N-Boc-caprolactam, a protected seven-membered cyclic amide, and its deprotected counterpart, caprolactam. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral changes that signify the successful protection and deprotection of the lactam nitrogen. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their synthetic endeavors.
The Strategic Importance of the Boc Group
The efficacy of a protecting group lies in its ability to mask the reactivity of a functional group, endure various reaction conditions, and be selectively removed when its protective role is no longer needed. The N-Boc group excels in this regard. Its steric bulk and electronic properties render the protected amine nucleophilicity and basicity negligible. The deprotection is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, which cleave the carbamate to release the free amine, carbon dioxide, and tert-butanol. This clean decomposition is a significant advantage, simplifying purification processes.
Below is a diagram illustrating the acid-catalyzed deprotection of N-Boc-caprolactam, a fundamental transformation that we will monitor through spectroscopic techniques.
Caption: Workflow of the acid-catalyzed deprotection of N-Boc-caprolactam.
Comparative Spectroscopic Analysis
The structural differences between N-Boc-caprolactam and caprolactam are stark and give rise to distinct spectroscopic signatures. The presence of the bulky, electron-withdrawing Boc group significantly alters the chemical environment of the caprolactam ring.
Caption: Chemical structures of N-Boc-caprolactam and caprolactam.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structural changes upon Boc protection and deprotection.
¹H NMR Spectroscopy
The ¹H NMR spectrum of caprolactam is relatively simple, showing characteristic multiplets for the methylene protons of the seven-membered ring and a broad singlet for the N-H proton. In contrast, the ¹H NMR spectrum of N-Boc-caprolactam is more complex. The most telling feature is the appearance of a sharp, strong singlet at approximately 1.4-1.5 ppm, integrating to nine protons, which is indicative of the magnetically equivalent protons of the tert-butyl group.[1] Furthermore, the protons on the carbon adjacent to the nitrogen (the α-protons) are shifted downfield due to the electron-withdrawing effect of the Boc group.
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| N-Boc-Caprolactam | -C(CH₃)₃ | ~1.46 | Singlet | 9H |
| Ring CH₂ | ~1.5-3.9 | Multiplets | 10H | |
| Caprolactam | -NH | ~7.3 | Broad Singlet | 1H |
| Ring CH₂ | ~1.5-3.2 | Multiplets | 10H | |
| Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further definitive evidence of the presence or absence of the Boc group. For N-Boc-caprolactam, two distinct signals appear in the aliphatic region that are absent in the spectrum of caprolactam: one around 80 ppm corresponding to the quaternary carbon of the tert-butyl group, and another around 28 ppm for the three equivalent methyl carbons.[1] The carbonyl carbon of the lactam is also typically shifted in the N-Boc protected form.
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| N-Boc-Caprolactam | C =O (Boc) | ~155 |
| C (CH₃)₃ | ~79 | |
| Ring C H₂ | ~23-58 | |
| C(C H₃)₃ | ~29 | |
| Caprolactam | C =O | ~179 |
| Ring C H₂ | ~29-42 | |
| Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying key functional groups. The most significant difference in the FT-IR spectra of N-Boc-caprolactam and caprolactam is in the N-H stretching region.
Caprolactam exhibits a characteristic N-H stretching band in the region of 3200-3400 cm⁻¹.[2] This band is completely absent in the spectrum of N-Boc-caprolactam, providing clear evidence of the substitution on the nitrogen atom. Additionally, N-Boc-caprolactam shows strong C=O stretching bands for both the lactam and the carbamate carbonyls, typically around 1680-1720 cm⁻¹.[1]
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| N-Boc-Caprolactam | C=O (carbamate and lactam) | ~1690-1730 |
| C-H (aliphatic) | ~2850-2980 | |
| Caprolactam | N-H | ~3200-3400 |
| C=O (amide) | ~1650 | |
| C-H (aliphatic) | ~2850-2950 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum will clearly differentiate between the two compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| N-Boc-Caprolactam | C₁₁H₁₉NO₃ | 213.27 | 214.14 |
| Caprolactam | C₆H₁₁NO | 113.16 | 114.09 |
In addition to the molecular ion, N-Boc-caprolactam often shows a characteristic fragmentation pattern involving the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under certain ionization conditions.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.
General Procedure for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard one-pulse sequence with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Record the spectrum with proton decoupling. A larger number of scans will be required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
General Procedure for FT-IR Spectroscopy
-
Sample Preparation: For liquid samples like N-Boc-caprolactam, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples like caprolactam, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known literature values.
General Procedure for Acid-Catalyzed Deprotection of N-Boc-Caprolactam
-
Dissolution: Dissolve N-Boc-caprolactam in a suitable solvent such as dichloromethane (DCM) or dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M), to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting product will be the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).
-
Purification: If necessary, the product can be purified by recrystallization or chromatography.
Conclusion
The spectroscopic comparison of N-Boc-caprolactam and caprolactam provides a clear and definitive illustration of the impact of the Boc protecting group on the molecular structure. The tell-tale signals in NMR, the presence or absence of the N-H stretch in FT-IR, and the distinct molecular weights observed in mass spectrometry serve as reliable analytical handles for chemists to monitor the progress of protection and deprotection reactions. A thorough understanding of these spectroscopic signatures is indispensable for ensuring the integrity of synthetic intermediates and the successful outcome of complex synthetic campaigns in academic and industrial research.
References
A Comparative Guide: N-Boc-Caprolactam vs. Other N-Acyl Activators in Anionic Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance Polyamide 6 (PA6), or Nylon 6, via anionic ring-opening polymerization (AROP) of ε-caprolactam is a cornerstone of polymer chemistry. The efficiency of this process and the final properties of the polymer are critically dependent on the choice of an N-acyl caprolactam activator. This guide provides an in-depth comparison of N-tert-butoxycarbonyl-caprolactam (N-Boc-caprolactam) against traditional N-acyl activators, such as N-acetyl-caprolactam and N-benzoyl-caprolactam, offering a technical resource for optimizing PA6 synthesis.
The Mechanism: Why Activators are Essential
Anionic ring-opening polymerization of ε-caprolactam is initiated by a strong base that forms a caprolactam anion. This anion, however, is not sufficiently reactive to efficiently initiate polymerization on its own. Activators, which are N-acyl caprolactam derivatives, are introduced to accelerate the polymerization. They provide a more electrophilic imide group that is highly susceptible to nucleophilic attack by the caprolactam anion. This initiates a rapid and efficient chain-growth process.[1][2] The general mechanism involves the formation of N-acyllactam growth centers, which are the key to the rapid polymerization rate.[2]
Caption: Mechanism of Activated Anionic Ring-Opening Polymerization.
Comparative Analysis of N-Acyl Caprolactam Activators
The structure of the N-acyl group significantly influences the polymerization kinetics and the properties of the resulting polyamide. The choice of activator is a critical parameter that dictates reaction speed, processability, and the final material characteristics.[3]
Reactivity and Polymerization Kinetics
The reactivity of the activator is governed by the electrophilicity of its imide carbonyl group. Electron-withdrawing acyl groups increase the carbonyl's positive charge, making it more susceptible to nucleophilic attack and thus accelerating the polymerization rate. Conversely, electron-donating groups decrease reactivity.
-
N-Boc-Caprolactam: The tert-butoxycarbonyl (Boc) group is considered sterically bulky. While the carbonyl group is reactive, the steric hindrance may influence the rate of polymerization compared to smaller acyl groups.
-
N-Acetyl-Caprolactam: This is a widely used, highly efficient monofunctional activator. The acetyl group is small and provides good reactivity, allowing for precise control over the molecular weight of the resulting linear polyamide 6.[1][4]
-
N-Benzoyl-Caprolactam: The benzoyl group is electron-withdrawing, which can enhance the polymerization rate. However, steric effects from the phenyl ring might play a role in moderating this reactivity. Studies have shown that N-benzoyl derivatives can be effective cocatalysts.
The rate of polymerization is a crucial factor in industrial applications like reaction injection molding (RIM) and the casting of large objects, where a balance between a fast cycle time and a sufficient pot life is necessary.[5]
Impact on Polymer Properties
The choice of activator can have a lasting impact on the final properties of the Polyamide 6.
| Property | N-Boc-Caprolactam | N-Acetyl-Caprolactam | N-Benzoyl-Caprolactam |
| Molecular Weight Control | Allows for good control of molecular weight. | Excellent control over molecular weight by adjusting concentration.[4] | Good control, though steric effects can influence the degree of polymerization. |
| Polydispersity Index (PDI) | Typically yields polymers with moderate PDI. | Can produce PA6 with relatively low PDI. | PDI can be influenced by polymerization conditions. |
| Thermal Properties | The thermal stability of the resulting PA6 is generally high. | Produces PA6 with standard thermal properties (Tm ~220°C).[6] | Can lead to PA6 with good thermal stability. |
| Crystallinity | The degree of crystallinity can be influenced by polymerization conditions. | The resulting PA6 typically exhibits a moderate degree of crystallinity. | The degree of crystallinity is dependent on the activator type and concentration.[7] |
Experimental Protocol: AROP of ε-Caprolactam using N-Boc-Caprolactam
This protocol outlines a general procedure for the laboratory-scale synthesis of Polyamide 6.
Materials:
-
ε-Caprolactam (dried under vacuum at 40°C for 12 hours)[8]
-
N-Boc-caprolactam (activator)
-
Sodium caprolactamate or ε-Caprolactam magnesium bromide (catalyst)[8]
-
Dry, oxygen-free nitrogen atmosphere
-
Anhydrous solvent (e.g., THF, if solution polymerization is desired)
Procedure:
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a port for injections is assembled and flame-dried under vacuum, then backfilled with nitrogen.
-
Monomer Charging: The dried ε-caprolactam is charged into the reactor and melted under a nitrogen atmosphere at a temperature of 150-180°C.[8]
-
Catalyst Addition: The catalyst is added to the molten caprolactam and stirred until a homogeneous solution is obtained.
-
Activator Injection: The N-Boc-caprolactam is injected into the mixture to initiate the polymerization. The amount of activator will determine the final molecular weight of the polymer.
-
Polymerization: The polymerization is typically rapid and highly exothermic. The reaction is allowed to proceed for 10-30 minutes.[8]
-
Quenching and Isolation: The polymerization can be quenched by cooling the reactor. The resulting polymer is then isolated.
-
Characterization: The Polyamide 6 is characterized for its molecular weight (GPC), thermal properties (DSC), and crystallinity (XRD).
Caption: Experimental Workflow for AROP of ε-Caprolactam.
Advantages and Limitations of N-Boc-Caprolactam
Advantages:
-
Controlled Polymerization: N-Boc-caprolactam can offer good control over the polymerization process, leading to predictable molecular weights.
-
Thermally Labile Protecting Group: The Boc group is known for its thermal lability, which could potentially be exploited for post-polymerization modifications or creating unique polymer architectures.
Limitations:
-
Cost and Availability: Compared to traditional activators like N-acetyl-caprolactam, N-Boc-caprolactam may be more expensive and less readily available on an industrial scale.
-
Potential for Side Reactions: The decomposition of the Boc group at higher temperatures could introduce side reactions, potentially affecting the final polymer properties.
Conclusion
The selection of an N-acyl caprolactam activator is a critical decision in the synthesis of Polyamide 6 via anionic ring-opening polymerization. While N-acetyl-caprolactam remains a robust and well-characterized activator for producing linear PA6, N-Boc-caprolactam presents an interesting alternative. Its unique steric and electronic properties offer avenues for fine-tuning polymerization kinetics and final polymer characteristics. For researchers and professionals in materials science and drug development, understanding the nuances of different activators is key to designing next-generation polyamides with tailored properties for advanced applications. Further direct comparative studies under identical conditions are essential to fully elucidate the performance benefits of N-Boc-caprolactam.
References
- [No Author]. (n.d.). Anionic polymerization of ε‐caprolactam with activated aromatic halide initiators.
- [No Author]. (2024). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research.
- BenchChem. (2025).
- Osváth, Z., et al. (2022). Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. MDPI.
- [No Author]. (n.d.). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI.
- [No Author]. (n.d.). Synthesis and characterization of star-branched polyamide 6 via anionic ring-opening polymerization with N,N',N''-trimesoyltricaprolactam as a multifunctional activator.
- [No Author]. (n.d.). Optimizing Conditions for Anionic Polymerization of Caprolactam for Inkjetting.
- [No Author]. (n.d.). Anionic ring-opening polymerization (AROP) of ε-caprolactam (CPL) by....
- [No Author]. (n.d.). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications.
- Kovács, Z., et al. (2021). The flame retardancy of polyamide 6-prepared by in situ polymerisation of -caprolactam-For T-RTM applications.
- [No Author]. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. Preprints.org.
- [No Author]. (n.d.). Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. MDPI.
- [No Author]. (n.d.). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. MDPI.
- [No Author]. (2023).
- BenchChem. (n.d.).
- [No Author]. (n.d.). Anionic polymerization of caprolactam in organic media. Morphological aspects.
- [No Author]. (n.d.). Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. Semantic Scholar.
- [No Author]. (2020). Recent Advances in the Synthesis and Analysis of Polyamide 6 and Products therefrom: From Polymerization Chemistry of εcaprolac. Juniper Publishers.
- [No Author]. (2024). Chapter 5 “Anionic ring-opening polymerization of ε-caprolactam in the presence of an ionic liquid”.
- Khodabakhshi, K. (n.d.). Optimised polymerization conditions for inkjetting of caprolactam to produce polyamide parts.
- Kherroub, D.E., et al. (2014).
- [No Author]. (n.d.). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing.
Sources
A Senior Application Scientist's Guide to Evaluating the Orthogonality of the Boc Group in Azepane Synthesis
Introduction: The Strategic Role of Protecting Groups in Azepane Scaffolds
The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in modern medicinal chemistry. Its derivatives are key components in a range of therapeutic agents, from antidepressants to anticancer drugs.[1][2] The synthesis of complex, polysubstituted azepanes is a multi-step endeavor that demands precise control over the reactivity of various functional groups.[3][4] Herein lies the critical role of protecting groups: temporary modifications that mask a reactive functional group, allowing for transformations elsewhere in the molecule.[5][6]
Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous in non-peptide chemistry.[7] Its popularity stems from its ease of installation, general stability, and, most importantly, its well-defined deprotection conditions which allow for selective removal. This guide provides an in-depth evaluation of the Boc group's orthogonality in the context of azepane synthesis, offering a comparative analysis against common alternatives and presenting actionable experimental data to inform strategic synthetic planning.
The Boc Group: A Mechanistic and Practical Overview
Understanding the causality behind protection and deprotection is fundamental to leveraging the Boc group effectively.
Mechanism of Boc Protection
The Boc group is typically introduced by treating the azepane's secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[8] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide and carbon dioxide, to yield the stable N-Boc-azepane carbamate. The reaction conditions are mild and flexible, proceeding with high yields in solvents like THF, dichloromethane, or acetonitrile.[7]
Mechanism of Boc Deprotection
The key to the Boc group's utility is its lability under acidic conditions.[9] The deprotection is a carbamate hydrolysis initiated by the protonation of the carbonyl oxygen.[8][9] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a highly stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid spontaneously decarboxylates, liberating the free amine and carbon dioxide gas.[9][10] The reaction is often visually satisfying as the evolution of CO₂ provides a clear indication of its progress.[8] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are the reagents of choice.[7][11]
Caption: Acid-catalyzed deprotection of an N-Boc protected amine.
A potential side reaction involves the liberated tert-butyl cation alkylating other nucleophilic sites on the substrate. This can be mitigated by using scavengers like anisole or thioanisole in the reaction mixture.[9]
Evaluating Orthogonality: Boc vs. Alternatives
Orthogonality is the concept of selectively removing one protecting group without affecting others in the molecule.[5] The Boc group's stability profile makes it an excellent component of an orthogonal strategy.
-
Stability to Base: The Boc group is stable to a wide range of basic and nucleophilic conditions.[9][12] This makes it fully orthogonal to base-labile groups like the Fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by amine bases such as piperidine.[10][13] This Boc/Fmoc pairing is a cornerstone of solid-phase peptide synthesis and is equally valuable in solution-phase synthesis of complex molecules.[5][12]
-
Stability to Hydrogenolysis: The Boc group is completely stable to the catalytic hydrogenation conditions (e.g., H₂, Pd/C) used to remove benzyl-type protecting groups like the Carboxybenzyl (Cbz) or Benzyl (Bn) groups.[8][14] This allows for the selective deprotection of a Cbz-protected amine while leaving an N-Boc-azepane intact.
This differential stability is the foundation of strategic synthesis design. The choice of protecting group is dictated by the planned downstream reaction conditions.
Caption: Decision workflow for selecting an orthogonal amine protecting group.
Comparative Data of Common Amine Protecting Groups
The following table summarizes the key properties of the Boc group and its most common orthogonal partners. This data is essential for planning a robust synthetic route where multiple amine functionalities may need to be addressed independently.
| Protecting Group | Structure | Common Protection Reagent | Deprotection Conditions | Stability Profile | Key Orthogonal Partner(s) |
| Boc (tert-butyloxycarbonyl) | R-N(H)-C(O)OtBu | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl)[7][10] | Stable to base, nucleophiles, and hydrogenolysis.[9][14] | Fmoc, Cbz, Bn |
| Cbz (Carboxybenzyl) | R-N(H)-C(O)OCH₂Ph | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[8][10] | Stable to mild acid and base.[8] Labile to strong acid/base. | Boc, Fmoc |
| Fmoc (Fluorenylmethyloxycarbonyl) | R-N(H)-C(O)O-CH₂-Fm | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[10][13] | Stable to acid and hydrogenolysis.[12] | Boc, Cbz |
Experimental Protocol: Deprotection of N-Boc-Azepane
This protocol provides a self-validating, field-proven method for the efficient removal of a Boc group from an azepane nitrogen.
Objective: To deprotect a model N-Boc-azepane substrate to yield the corresponding azepane as its trifluoroacetate salt.
Materials:
-
N-Boc-azepane (1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Anisole (scavenger, optional, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve N-Boc-azepane (1.0 eq) in anhydrous DCM in a round-bottom flask. If the substrate contains electron-rich aromatic rings (e.g., tyrosine, tryptophan moieties), add anisole (1.2 eq) as a scavenger.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA (5-10 eq) dropwise to the stirring solution.
-
Causality Note: Adding the acid slowly at 0 °C helps to control any potential exotherm and minimizes side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[9]
-
Trustworthiness Check: A successful reaction is indicated by the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak (the free amine salt).
-
-
Workup & Isolation: a. Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.[9] b. Dissolve the residue in a minimal amount of DCM and carefully add it to a flask of cold, vigorously stirring diethyl ether. The amine TFA salt, being insoluble in ether, will precipitate out.[9] c. Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Alternative Workup (for Free Amine): a. After concentrating the reaction mixture (Step 4a), re-dissolve the residue in DCM. b. Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ in a separatory funnel. c. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the free azepane amine.
Conclusion
The tert-butyloxycarbonyl (Boc) group stands as a robust and highly versatile tool for amine protection in the synthesis of complex azepane derivatives. Its orthogonality is its greatest strength; being stable to basic and hydrogenolytic conditions allows for the selective deprotection of Fmoc and Cbz groups, respectively, in its presence. The Boc group's own removal is achieved under well-defined acidic conditions, a process that is both high-yielding and mechanistically understood. By carefully considering the stability profiles outlined in this guide, researchers can strategically design synthetic routes that minimize side reactions and maximize efficiency, paving the way for the successful development of novel azepane-based therapeutics.
References
- Amine Protection / Deprotection. Fisher Scientific.
- Boc Protection - Common Conditions.
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Boc Protecting Group for Amines. Chemistry Steps.
- Protecting Groups for Amines: Carbam
- Dual protection of amino functions involving Boc. RSC Publishing.
- Protecting Groups. Organic Chemistry Portal.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
- A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applic
- Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxyl
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of tert-Butyl 2-Oxoazepane-1-carboxylate Deprotection
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical development and peptide chemistry.[1] Its widespread use stems from its stability across a range of non-acidic conditions and its typically straightforward removal with acid.[1] This guide provides an in-depth comparison of common methods for the deprotection of tert-butyl 2-oxoazepane-1-carboxylate, a key intermediate in various synthetic pathways. We will delve into the kinetics of these reactions, offering experimental protocols and comparative data to inform your methodological choices.
Mechanistic Overview of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine is a well-understood process that occurs in several distinct steps.[1] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][2] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[1][2] Under the acidic conditions, the newly liberated amine is protonated, typically forming an ammonium salt.[1][2]
It is important to note that the tert-butyl cation is a reactive electrophile that can be quenched by a scavenger, deprotonate to form isobutylene gas, or participate in side reactions.[1][2] Therefore, performing this reaction in a well-vented system is crucial to allow for the safe escape of CO2 and isobutylene.[1][2]
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Comparative Kinetic Study Design
To objectively compare deprotection methods, a robust kinetic study is essential. The primary goal is to determine the reaction rate constants under different conditions, providing a quantitative measure of efficiency. Here, we outline a comparative study of two common acidic deprotection methods and a thermal alternative.
Methods for Comparison:
-
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A widely used, potent, and rapid method.[3]
-
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane. A common and effective alternative to TFA.[4][5][6]
-
Method C: Thermal Deprotection. An acid-free method that can be advantageous for sensitive substrates.[7][8]
Analytical Technique:
High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the kinetics of these reactions.[9] It allows for the separation and quantification of the starting material (this compound) and the product (2-oxoazepane), providing accurate concentration data over time.[9][10]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for calibration and analysis.
3.1. General Materials and Instrumentation
-
Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM, HPLC grade), 4M HCl in 1,4-Dioxane, 1,4-Dioxane (anhydrous), Methanol (HPLC grade), Water (HPLC grade), Triethylamine (for quenching), Anhydrous sodium sulfate.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
3.2. HPLC Method for Kinetic Monitoring
A standard reverse-phase HPLC method can be used to monitor the reaction progress.[9]
-
Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of water and methanol (or acetonitrile) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both reactant and product have reasonable absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Expected Elution: The deprotected product, being more polar, will have a shorter retention time than the Boc-protected starting material.[9]
3.3. Kinetic Run Protocol: An Exemplar (Method A - TFA/DCM)
This protocol can be adapted for the other methods by substituting the appropriate reagents and conditions.
-
Reaction Setup: In a thermostated vial, dissolve a known concentration of this compound in DCM.
-
Initiation: At time t=0, add a predetermined volume of TFA and start a timer.
-
Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a slight excess of a base like triethylamine in a known volume of solvent.
-
Sample Preparation: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Analysis: Inject the prepared sample onto the HPLC and record the chromatogram.
Caption: Workflow for the kinetic analysis of Boc deprotection.
Data Analysis and Comparative Results
By plotting the natural logarithm of the starting material concentration versus time, a linear relationship should be observed for a pseudo-first-order reaction (assuming the acid is in large excess). The negative of the slope of this line yields the pseudo-first-order rate constant, k.
Table 1: Comparative Kinetic Data for Deprotection Methods
| Method | Reagent/Condition | Solvent | Temperature (°C) | Pseudo-First-Order Rate Constant, k (s⁻¹) (Illustrative) | Half-life, t½ (s) (Illustrative) |
| A | 20% TFA | DCM | 25 | 1.5 x 10⁻³ | 462 |
| B | 4M HCl | 1,4-Dioxane | 25 | 8.0 x 10⁻⁴ | 866 |
| C | Thermal | Toluene | 150 | 2.5 x 10⁻⁵ | 27,726 |
Note: The data presented are illustrative and can vary based on substrate concentration, acid strength, and temperature.[10] Studies have shown that the rate of Boc cleavage can exhibit a second-order dependence on the acid concentration, meaning that small changes in acid strength can significantly impact the reaction rate.[10][11][12]
Discussion and Recommendations
Method A (TFA/DCM):
-
Advantages: This is typically the fastest and most efficient method for Boc deprotection. The reaction often proceeds to completion at room temperature within a few hours.[3]
-
Disadvantages: TFA is corrosive and relatively expensive. The workup requires careful neutralization. The generation of the tert-butyl cation can lead to side reactions with nucleophilic residues in the substrate, which may necessitate the use of scavengers.[13]
Method B (HCl/Dioxane):
-
Advantages: This method is also highly effective and uses a less expensive acid. It can offer different selectivity compared to TFA for certain substrates.[6][14]
-
Disadvantages: Reactions can be slower than with TFA. Dioxane is a solvent that should be handled with care due to its potential health hazards.[13]
Method C (Thermal Deprotection):
-
Advantages: This method avoids the use of strong acids, which can be beneficial for substrates with other acid-sensitive functional groups.[7] It is considered a "greener" alternative as it can sometimes be performed in the absence of any catalyst.[8]
-
Disadvantages: It requires significantly higher temperatures and much longer reaction times.[8] These harsh conditions may not be suitable for all substrates and can lead to other thermal decomposition pathways.[8]
The choice of deprotection method for this compound depends on the specific requirements of the synthesis. For rapid and efficient deprotection, TFA in DCM is often the preferred choice. However, if cost or the presence of other acid-labile groups is a concern, HCl in dioxane presents a viable alternative. Thermal deprotection is a specialized method best reserved for cases where acidic conditions must be strictly avoided and the substrate is thermally robust. A preliminary kinetic analysis, as outlined in this guide, is highly recommended to determine the optimal conditions for your specific application.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. [Link]
-
Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. [Link]
-
Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl? [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]
-
Kocienski, P. J. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
Scribd. Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry. [Link]
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A Comparative Guide to Catalysts for the Synthesis of N-Boc-Caprolactam
For Researchers, Scientists, and Drug Development Professionals
The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the nitrogen atom of ε-caprolactam is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The efficiency of this transformation is highly dependent on the choice of catalyst. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of N-Boc-caprolactam, offering insights into their mechanisms, performance, and practical applications.
Introduction to N-Boc-Caprolactam Synthesis
N-Boc-caprolactam serves as a key building block in organic synthesis, where the Boc group provides a robust yet easily cleavable protection for the lactam nitrogen. This allows for selective modifications at other positions of the molecule. The most common method for its synthesis involves the reaction of ε-caprolactam with di-tert-butyl dicarbonate (Boc)₂O. The role of the catalyst in this reaction is to activate either the caprolactam nitrogen or the (Boc)₂O, thereby facilitating the nucleophilic attack and subsequent formation of the N-Boc product.
Comparative Analysis of Catalytic Systems
The selection of a suitable catalyst is critical for optimizing the yield, reaction time, and overall efficiency of the N-Boc protection of caprolactam. Here, we compare several classes of catalysts, highlighting their strengths and weaknesses with supporting data from related N-Boc protection reactions.
Amine Bases: The Conventional Choice
Traditional methods for N-Boc protection often employ amine bases such as 4-(Dimethylaminopyridine) (DMAP) and Triethylamine (TEA).
-
4-(Dimethylaminopyridine) (DMAP): DMAP is a highly efficient nucleophilic catalyst.[1] It operates by reacting with (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which is then readily attacked by the caprolactam nitrogen. This mechanism significantly accelerates the rate of reaction.
-
Triethylamine (TEA): As a non-nucleophilic base, TEA primarily functions by deprotonating the caprolactam, thereby increasing its nucleophilicity towards (Boc)₂O. While generally less reactive than DMAP, it is a cost-effective and widely used alternative.
Table 1: Performance Comparison of Amine Base Catalysts for N-Boc Protection of Amines (General)
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| 4-DMAP | 5-10 | Dichloromethane | 1-4 h | >95 | [1] |
| Triethylamine | 110 | Dichloromethane | 4-12 h | 85-95 | [2] |
Note: Data is based on general N-Boc protection of amines and serves as a representative comparison.
Heterogeneous Catalysts: The Green Alternative
In recent years, the development of heterogeneous catalysts has gained significant attention due to their environmental benefits, such as ease of separation and reusability.
-
Yttria-Zirconia Based Lewis Acid: This solid acid catalyst has shown promise in promoting the N-Boc protection of various amines under mild conditions.[3] The reaction proceeds through the activation of the carbonyl group of (Boc)₂O by the Lewis acidic sites on the catalyst surface.
-
Amberlite-IR 120: This strongly acidic ion-exchange resin can also be employed as a heterogeneous catalyst for N-Boc protection, often under solvent-free conditions.[4]
Table 2: Performance of Heterogeneous Catalysts in N-Boc Protection of Amines
| Catalyst | Catalyst Loading | Solvent | Reaction Time | Yield (%) | Reference |
| Yttria-Zirconia | 20 wt% | Acetonitrile | 0.5-3 h | 90-98 | [3] |
| Amberlite-IR 120 | 15 wt% | Solvent-free | 1-3 min | 95-99 | [4] |
Catalyst-Free Synthesis: A Greener Approach
Interestingly, the N-Boc protection of amines can also be achieved without the use of a traditional catalyst, employing environmentally benign solvent systems.
-
Water-Acetone System: A mixture of water and acetone has been demonstrated to effectively promote the N-tert-butoxycarbonylation of amines.[5][6] In this system, water is believed to act as both a proton donor and acceptor, facilitating the reaction.
Table 3: Catalyst-Free N-Boc Protection of Amines
| Solvent System | Temperature | Reaction Time | Yield (%) | Reference |
| Water-Acetone | Room Temperature | 0.5-2 h | 90-98 | [5][6] |
Experimental Protocols
General Procedure for DMAP-Catalyzed Synthesis of N-Boc-Caprolactam
-
To a solution of ε-caprolactam (1.0 eq) in dry dichloromethane (DCM), add 4-(Dimethylaminopyridine) (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-caprolactam.
General Procedure for Heterogeneous Catalysis (Yttria-Zirconia)
-
To a solution of ε-caprolactam (1.0 eq) in dry acetonitrile, add the yttria-zirconia catalyst (20 wt%).[3]
-
Stir the suspension at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dropwise to the mixture.[3]
-
Continue stirring and monitor the reaction by TLC.
-
After completion, filter the catalyst and wash it with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Mechanistic Insights & Visualizations
The catalytic cycles for both DMAP and a generic heterogeneous Lewis acid catalyst illustrate the different activation pathways.
Figure 1: Catalytic cycle of DMAP in N-Boc protection.
Figure 2: Workflow for N-Boc-caprolactam synthesis using a heterogeneous catalyst.
Conclusion
The choice of catalyst for the synthesis of N-Boc-caprolactam has a significant impact on the reaction's efficiency, cost-effectiveness, and environmental footprint.
-
DMAP remains a highly effective catalyst for achieving high yields in short reaction times, making it suitable for laboratory-scale synthesis where efficiency is paramount.
-
Triethylamine offers a more economical, albeit slower, alternative for large-scale production.
-
Heterogeneous catalysts present a green and sustainable option, with the key advantages of easy separation and recyclability, which are highly desirable for industrial applications.
-
The catalyst-free method in a water-acetone system is an excellent "green" alternative, minimizing waste and avoiding the use of potentially toxic catalysts.
Researchers and process chemists should consider these factors when selecting the most appropriate catalytic system for their specific needs, balancing the requirements for reaction speed, yield, cost, and environmental impact.
References
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A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
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A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. [Link]
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Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. [Link]
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
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N-Boc-ε-caprolactam (97%). Amerigo Scientific. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Semantic Scholar. [Link]
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Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Publishing. [Link]
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Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing). [Link]
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A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]
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New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]
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Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tert-butyl 2-oxoazepane-1-carboxylate
For the diligent researcher pushing the boundaries of drug discovery, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of tert-butyl 2-oxoazepane-1-carboxylate (CAS No. 106412-36-6), ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment.
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While not acutely toxic, it is classified as an irritant and can be harmful if swallowed or inhaled. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of the compound or solvents used during the disposal process. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can cause irritation. |
| Body Protection | Standard laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Not generally required when working in a fume hood | A fume hood provides adequate ventilation. Respiratory protection may be necessary in case of a large spill or inadequate ventilation. |
In the event of accidental exposure, refer to the material's Safety Data Sheet (SDS) for detailed first-aid measures.[1][2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a clear, logical progression from waste generation to final pickup.
Caption: A streamlined workflow for the disposal of this compound.
Step 1: Waste Classification - Know Your Waste
This compound, as a specialty research chemical, must be treated as hazardous waste. It is crucial to avoid mixing it with non-hazardous waste streams to prevent cross-contamination and ensure proper disposal.
Step 2: Container Selection and Labeling - Clarity is Key
Container Selection:
-
Utilize a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure screw-top cap to prevent spills and the release of vapors.
Labeling:
-
Properly label the waste container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Step 3: Waste Segregation - Preventing Unwanted Reactions
Never mix incompatible waste streams. This compound waste should be stored separately from:
-
Strong acids and bases
-
Oxidizing agents
-
Aqueous waste (unless the compound is in an aqueous solution)
Step 4: Waste Accumulation - Safe and Secure Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the direct control of the laboratory personnel and away from general traffic.
-
Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks.
Step 5: Requesting Pickup - The Final Hand-off
Once the waste container is full (do not overfill), or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with all the necessary information from the waste label.
Disposal Decision Matrix: A Visual Guide
The decision-making process for chemical waste disposal can be complex. The following diagram illustrates the key considerations for the disposal of this compound.
Caption: A decision matrix for the proper handling and disposal of this compound waste.
The Fate of the Waste: Understanding Final Disposition
Once collected by your EHS department, the hazardous waste containing this compound will be transported to a licensed treatment, storage, and disposal facility (TSDF). The most common and environmentally responsible disposal method for this type of organic chemical waste is incineration at high temperatures. This process ensures the complete destruction of the compound, converting it into less harmful components such as carbon dioxide, water, and nitrogen oxides.
Landfilling of this chemical is generally not recommended without prior treatment to meet strict regulatory concentration limits, as outlined by the Environmental Protection Agency (EPA) for carbamate wastes.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of laboratory chemicals is a fundamental aspect of scientific integrity and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that the final chapter in the lifecycle of this compound is one of safety, compliance, and a commitment to a healthier planet.
References
-
U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, 76(113), 34147-34155. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Enamine. (n.d.). Safety Data Sheet.
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OSHE UTHM. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Personal protective equipment for handling Tert-butyl 2-oxoazepane-1-carboxylate
A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 2-oxoazepane-1-carboxylate
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling this compound (CAS No. 106412-36-6), focusing on the correct selection and use of Personal Protective Equipment (PPE). The following procedural guidance is designed to address specific operational questions, ensuring that this compound is handled in a manner that minimizes risk and ensures the integrity of your research.
Hazard Assessment
This compound is a compound that requires careful handling due to its potential health hazards. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, data from structurally similar compounds and available supplier information indicate the following potential hazards.[1][2][3][4] It is crucial to consult the direct supplier for a compound-specific SDS before handling.
| Hazard Category | Hazard Statement |
| Skin Contact | H315: Causes skin irritation.[5] |
| Eye Contact | H319: Causes serious eye irritation.[5] |
| Inhalation | H335: May cause respiratory irritation.[5][6] |
| Ingestion | H302: Harmful if swallowed.[4][5] |
| Environmental | H400: Very toxic to aquatic life.[7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with justifications based on the compound's hazard profile.
| PPE Category | Recommended Equipment | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[8][9] | Prevents direct skin contact, which can cause irritation.[5] Nitrile gloves offer good resistance to a range of chemicals.[9][10] Always inspect gloves for tears or degradation before use and change them immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[11] | Protects eyes from dust particles and potential splashes, which can cause serious irritation.[5] |
| A face shield worn over safety goggles.[11] | Recommended when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing. | |
| Skin and Body Protection | A standard laboratory coat, fully buttoned.[11] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Chemical-resistant apron.[12] | Recommended when handling larger quantities or during procedures with a higher risk of splashing. | |
| Fully enclosed shoes.[11] | Protects feet from spills and falling objects. | |
| Respiratory Protection | A NIOSH-approved respirator.[11][12] | Required if handling the solid outside of a certified chemical fume hood, or if dust generation is unavoidable. This prevents the inhalation of airborne particles that can cause respiratory irritation.[5] |
Operational Workflow for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[8][11]
-
Ventilation Check: Before starting any work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, as well as the appropriate waste containers, before handling the chemical.[11]
-
Donning PPE: Put on all required PPE as detailed in the table above. Ensure your gloves are the correct size and are free of any defects.[11]
Handling the Compound
-
Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood to contain any dust.[11]
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust.
-
In Solution: When working with the compound in solution, handle it within the fume hood to avoid inhaling any vapors.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[8]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[11]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[11]
-
Chemical Waste: Unused or waste this compound should be collected in a sealed, properly labeled container.
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[8]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Safe handling and disposal workflow for this compound.
References
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- Wokai Biotechnology Co., Ltd. (n.d.). SAFETY DATA SHEET: this compound.
- BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
-
PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]
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United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- Unknown. (2025, February 25). SAFETY DATA SHEET.
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Chemspace. (n.d.). This compound. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 4). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). (R)-Tert-butyl 4-aminoazepane-1-carboxylate Safety Data Sheet.
- ChemicalBook. (2025, October 18). tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate - Safety Data Sheet.
-
Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
- RS Online. (n.d.). Chemical Compatibility Chart For Disposable Gloves.
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Environment, Health and Safety, Princeton University. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
